molecular formula C18H36O2 B052629 Isostearic acid CAS No. 2724-58-5

Isostearic acid

Numéro de catalogue: B052629
Numéro CAS: 2724-58-5
Poids moléculaire: 284.5 g/mol
Clé InChI: XDOFQFKRPWOURC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

ISOSTEARIC ACID is a branched-chain C18 fatty acid isomer of stearic acid, prized in research for its unique combination of a high melting point and exceptional liquidity, a property profile conferred by its methyl side groups. This structural characteristic makes it an invaluable model compound for investigating the effects of hydrocarbon chain branching on the physicochemical properties of lipids and surfactants. Researchers utilize this compound extensively in the development and study of advanced lubricants, where its low pour point and thermal stability are critical, and in the formulation of stable emulsions and creams in cosmetic science, where it enhances texture and application feel without compromising stability. Its mechanism of action in these applications involves disrupting the crystalline packing of other long-chain fatty acids, thereby reducing viscosity and preventing gel formation. Furthermore, its carboxylic acid terminus allows for derivatization, making it a key precursor in synthesizing isostearyl alcohols, esters, and other specialty surfactants for studying structure-activity relationships in detergency, wetting, and dispersion. This compound is essential for material scientists and chemists focused on designing next-generation personal care products, high-performance lubricants, and novel polymeric materials.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

16-methylheptadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOFQFKRPWOURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040790
Record name 16-Methylheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Solid
Record name Isooctadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2724-58-5, 30399-84-9
Record name Isostearic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2724-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isooctadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isooctadecanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 16-Methylheptadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isooctadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.602
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16-methylheptadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 16-METHYLHEPTADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM5XA0ILL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

69.5 °C
Record name 16-Methylheptadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031066
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isostearic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isostearic acid, a complex mixture of methyl-branched isomers of stearic acid, is a valuable oleochemical renowned for its unique physical and chemical properties. Its branched structure imparts a lower melting point compared to its linear counterpart, stearic acid, rendering it a liquid at room temperature with excellent oxidative and thermal stability.[1][2][3] These characteristics make this compound and its derivatives highly sought-after ingredients in cosmetics, lubricants, and various industrial applications.[3][4] This technical guide provides a comprehensive overview of the primary synthesis routes and characterization methodologies for this compound isomers, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and professionals in the field.

Synthesis of this compound Isomers

The industrial production of this compound predominantly relies on the catalytic isomerization of unsaturated fatty acids, primarily oleic acid, followed by a hydrogenation step.[5][6] The choice of catalyst is crucial in determining the isomer distribution and overall yield of the process.

Clay-Catalyzed Isomerization and Dimerization

One of the established methods for producing this compound involves the use of activated clay catalysts, such as montmorillonite.[5][6] This process typically yields a complex mixture that includes not only the desired monomeric branched-chain fatty acids but also dimeric and trimeric acids.[6][7] The this compound is then separated from the reaction mixture by distillation.[8]

The reaction involves heating oleic acid in the presence of a clay catalyst and a small amount of water in a high-temperature, high-pressure reactor.[9] The clay surface facilitates both skeletal isomerization to form branched isomers and polymerization to form dimer and trimer acids.[5][10]

Zeolite-Catalyzed Skeletal Isomerization

A more selective method for the synthesis of this compound isomers employs zeolite catalysts, such as H-Ferrierite.[1][4] This approach offers higher conversion and selectivity towards the monomeric branched-chain isomers compared to clay-catalyzed reactions.[1][4] The shape-selective nature of zeolites favors the formation of methyl-branched isomers, primarily with the methyl group located on carbons C8 to C14 of the fatty acid chain.[4]

The process involves heating oleic acid with a zeolite catalyst, often in the presence of a co-catalyst like water, to promote the isomerization reaction.[2][11] Subsequent hydrogenation of the resulting unsaturated branched-chain fatty acids yields the saturated this compound isomers.[1]

Guerbet Reaction

The Guerbet reaction offers an alternative synthetic route to branched-chain fatty acids and alcohols.[12] This reaction involves the dimerization of primary alcohols at high temperatures in the presence of a catalyst to form α-branched primary alcohols.[12] While less commonly cited specifically for this compound production in the provided literature, the fundamental principles of the Guerbet reaction can be applied to produce branched C18 acids.[13]

Key Synthesis Pathways

The following diagram illustrates the primary synthesis routes for this compound, starting from oleic acid.

Caption: Synthesis pathways for this compound isomers.

Characterization of this compound Isomers

A combination of chromatographic and spectroscopic techniques is employed to identify and quantify the complex mixture of isomers present in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of this compound isomers.[7][14] It allows for the separation of individual isomers and their identification based on their mass spectra.[15] For enhanced structural elucidation, particularly for determining the branch position, the fatty acids are often derivatized to their methyl esters (FAMEs) or picolinyl esters prior to analysis.[14] The use of selected ion monitoring (SIM) mode in GC-MS can improve the sensitivity and accuracy of quantification for specific isomers.[7][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural characterization of branched-chain fatty acids.[16][17] ¹H NMR can provide information on the protons adjacent to the methyl branch and the terminal methyl groups.[16] ¹³C NMR is particularly useful for identifying the carbon atoms at the branch point.[17] While NMR is a non-destructive technique that requires no derivatization, its lower sensitivity compared to MS can be a limitation for minor isomers.[18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.[8][19] Characteristic absorption bands for the carboxylic acid group (C=O and O-H stretching) and the aliphatic C-H stretching and bending vibrations of the fatty acid chain can be observed.[20] While not suitable for distinguishing between positional isomers, FTIR is a quick and valuable tool for confirming the general chemical structure and for monitoring reaction progress.[19][21]

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the comprehensive characterization of this compound isomers.

Characterization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis This compound Sample This compound Sample Derivatization Derivatization (e.g., Methylation) This compound Sample->Derivatization NMR NMR Spectroscopy (¹H and ¹³C) This compound Sample->NMR FTIR FTIR Spectroscopy This compound Sample->FTIR Derivatized Sample Derivatized Sample Derivatization->Derivatized Sample GC-MS GC-MS Derivatized Sample->GC-MS Isomer Identification Isomer Identification GC-MS->Isomer Identification Quantification Quantification GC-MS->Quantification Structural Elucidation Structural Elucidation NMR->Structural Elucidation Functional Group Analysis Functional Group Analysis FTIR->Functional Group Analysis

References

An In-depth Technical Guide to Isostearic Acid: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearic acid, a branched-chain isomer of stearic acid, is a versatile liquid fatty acid with a unique combination of properties that make it a valuable ingredient in a wide range of applications, particularly in the pharmaceutical, cosmetic, and industrial lubricant sectors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in drug development as a solubility and skin penetration enhancer. Detailed experimental protocols and quantitative data are presented to support researchers and scientists in their understanding and utilization of this important oleochemical.

Chemical Structure and Isomerism

This compound is the common name for a mixture of methyl-branched isomers of octadecanoic acid. Unlike the linear structure of its isomer, stearic acid, this compound possesses a methyl group at various positions along the carbon chain. The most common isomer is 16-methylheptadecanoic acid.[1][2] The general chemical formula for this compound is C18H36O2, and its molecular weight is 284.48 g/mol .[3]

The presence and position of the methyl branch significantly influence the physical and chemical properties of the molecule, distinguishing it from stearic acid. Commercial this compound is typically a complex mixture of isomers, with the methyl branch predominantly found between the C10 and C14 positions.[4][5] The branched nature of the carbon chain prevents the molecules from packing as efficiently as linear fatty acids, resulting in a lower melting point and a liquid state at room temperature.[1]

cluster_stearic Stearic Acid (Linear) cluster_isostearic This compound (Branched Isomers) SA CH₃-(CH₂)₁₆-COOH ISA1 CH₃-CH(CH₃)-(CH₂)₁₄-COOH (16-Methylheptadecanoic acid) ISA2 ...-(CH₂)ₓ-CH(CH₃)-(CH₂)ᵧ-COOH (Other methyl isomers)

Caption: Comparison of the linear structure of stearic acid with the branched structure of this compound isomers.

Physicochemical Properties

The unique branched structure of this compound imparts a distinct set of physical and chemical properties compared to its linear counterpart, stearic acid. These properties are summarized in the tables below.

Physical Properties

The physical properties of this compound can vary slightly depending on the specific isomeric composition of the commercial product.

PropertyValueUnitsTest Method
Appearance Clear, pale yellow liquid-Visual
Molecular Weight 284.48 g/mol -
Melting Point < 10°C-
Boiling Point 311°C-
Density (at 25°C) 0.89g/cm³-
Viscosity (at 30°C) 820mPa·s-
Acid Value 191.0 - 201.0mg KOH/gJIS K-1525
Iodine Value < 2.0g I₂/100gJIS K-1525
Solubility Insoluble in water; Soluble in oils and organic solvents--

Data compiled from multiple sources.[6][7][8]

Chemical Properties
PropertyDescription
Oxidative Stability The saturated, branched-chain structure provides excellent resistance to oxidation and rancidity.
Thermal Stability Exhibits high thermal stability, making it suitable for applications involving elevated temperatures.
Hydrolytic Stability Shows good resistance to hydrolysis.
Amphiphilic Nature Possesses both a hydrophobic carbon chain and a hydrophilic carboxylic acid head, enabling it to act as a surfactant and emulsifier.[1]

Synthesis of this compound

This compound is commercially produced through the catalytic isomerization of oleic acid, an unsaturated fatty acid. This process typically involves the use of acid-activated clays (B1170129) (montmorillonite) or zeolites (e.g., H-Ferrierite) as catalysts at high temperatures and pressures.[3][9] The isomerization process leads to the formation of a mixture of branched-chain unsaturated fatty acids, which are subsequently hydrogenated to yield the saturated this compound.

oleic Oleic Acid (Unsaturated, Linear) catalyst Acid Clay or Zeolite Catalyst High Temperature & Pressure isomerization Isomerization catalyst->isomerization Catalyzes branched_unsaturated Branched-Chain Unsaturated Fatty Acids (Mixture of Isomers) isomerization->branched_unsaturated hydrogenation Hydrogenation branched_unsaturated->hydrogenation isostearic This compound (Saturated, Branched) hydrogenation->isostearic

Caption: Generalized workflow for the synthesis of this compound from oleic acid.

Experimental Protocols

Synthesis of this compound from Oleic Acid (Laboratory Scale)

Objective: To synthesize this compound via isomerization of oleic acid using an H-Ferrierite zeolite catalyst, followed by hydrogenation.

Materials:

  • Oleic acid (technical grade)

  • H-Ferrierite zeolite catalyst

  • Palladium on carbon (Pd/C) catalyst (5%)

  • High-pressure autoclave reactor

  • Hydrogen gas supply

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Isomerization:

    • Charge the autoclave reactor with oleic acid and H-Ferrierite zeolite catalyst (e.g., 5% by weight of oleic acid).

    • Seal the reactor and purge with an inert gas (e.g., nitrogen).

    • Heat the reactor to the desired temperature (e.g., 250-280°C) while stirring.

    • Maintain the reaction under pressure for a specified duration (e.g., 4-6 hours).

    • After the reaction, cool the reactor to room temperature and release the pressure.

    • Filter the reaction mixture to remove the zeolite catalyst. The filtrate contains the branched-chain unsaturated fatty acids.

  • Hydrogenation:

    • Transfer the filtrate to a clean hydrogenation reactor.

    • Add the Pd/C catalyst (e.g., 1-2% by weight of the filtrate).

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-20 bar).

    • Heat the reactor to the hydrogenation temperature (e.g., 100-150°C) while stirring vigorously.

    • Monitor the reaction progress by measuring the iodine value of the mixture. The reaction is complete when the iodine value is below a specified limit (e.g., < 2).

    • After completion, cool the reactor, release the hydrogen pressure, and filter the mixture to remove the Pd/C catalyst.

    • The resulting product is this compound. Further purification can be achieved by distillation under reduced pressure.

Determination of Acid Value (JIS K-1525)

Objective: To determine the amount of free carboxylic acid in a sample of this compound.

Principle: The acid value is the mass of potassium hydroxide (B78521) (KOH) in milligrams that is required to neutralize one gram of the chemical substance.

Procedure:

  • Accurately weigh a known amount of the this compound sample into a flask.

  • Dissolve the sample in a suitable neutralized solvent (e.g., a mixture of ethanol (B145695) and diethyl ether).

  • Add a few drops of a suitable indicator (e.g., phenolphthalein).

  • Titrate the solution with a standardized solution of potassium hydroxide until a permanent pink color is observed.

  • Calculate the acid value using the formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = volume of KOH solution used (mL)

    • N = normality of the KOH solution

    • 56.1 = molecular weight of KOH

    • W = weight of the sample (g)

Quantitative Analysis of this compound Isomers by GC-MS

Objective: To separate and quantify the different methyl-branched isomers in a sample of this compound.

Principle: Gas chromatography-mass spectrometry (GC-MS) is used to separate the volatile methyl ester derivatives of the fatty acid isomers based on their boiling points and fragmentation patterns.

Procedure:

  • Derivatization (Esterification): Convert the this compound sample to its fatty acid methyl esters (FAMEs) using a suitable esterification agent (e.g., BF3-methanol or acidic methanol).

  • GC-MS Analysis:

    • Inject the FAMEs solution into a GC equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis).

    • Use a temperature program to separate the different isomers.

    • The eluting compounds are introduced into the mass spectrometer for detection and identification based on their mass spectra.

    • Quantification is typically performed by comparing the peak areas of the individual isomers to that of an internal standard.[4][10]

Applications in Drug Development

This compound's unique properties make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.

Skin Penetration Enhancement

This compound is an effective skin penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin.[11]

Mechanism of Action: The primary mechanism by which this compound enhances skin penetration is through the fluidization of the highly ordered lipid bilayers of the stratum corneum.[12][13] The branched structure of this compound disrupts the tight packing of the intercellular lipids, increasing their fluidity and creating pathways for drug molecules to permeate the skin more readily.

cluster_before Normal Stratum Corneum cluster_after Stratum Corneum with this compound Lipid1 Lipid Bilayer (Highly Ordered) Lipid2 Lipid Bilayer (Disrupted & Fluidized) Penetration Enhanced Penetration ISA This compound ISA->Lipid2 Disrupts Packing API API API->Lipid1 Limited Penetration API->Lipid2 Facilitated Penetration

References

A Technical Guide to the Natural Sources and Production of Isostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isostearic acid, a branched-chain saturated fatty acid, offers unique properties that make it a valuable component in a wide range of applications, including pharmaceuticals, cosmetics, and industrial lubricants. Its branched structure confers a lower melting point and viscosity compared to its linear isomer, stearic acid, while maintaining excellent oxidative and thermal stability. This guide provides an in-depth exploration of the natural origins of this compound precursors and the chemical processes involved in its synthesis, complete with detailed experimental protocols and data presented for comparative analysis.

Natural Sources of this compound Precursors

This compound itself is not typically found in significant quantities in natural fats and oils. Instead, it is commercially produced from its C18 fatty acid precursors, primarily oleic acid and, to a lesser extent, stearic acid. These precursors are abundant in a variety of vegetable oils and animal fats. The concentration of these precursors is a key determinant of the potential yield of this compound from a given natural source.

Oleic acid, a monounsaturated omega-9 fatty acid, is the most common fatty acid in nature and the primary feedstock for this compound production.[1] Stearic acid, a saturated fatty acid, can also be a precursor, though the more common route involves the isomerization of oleic acid.[1]

The tables below summarize the approximate content of oleic acid and stearic acid in various common vegetable oils and animal fats. These values can vary based on factors such as the specific plant variety, growing conditions, animal diet, and processing methods.

Table 1: Oleic Acid Content in Selected Vegetable Oils and Animal Fats

Natural SourceOleic Acid (C18:1) Content (%)
Olive Oil55.0 - 83.0
Canola Oil (Rapeseed)50.0 - 65.0
Peanut Oil35.0 - 70.0
Sunflower Oil (High-Oleic)75.0 - 90.0
Soybean Oil19.0 - 30.0
Palm Oil36.0 - 44.0
Lard36.0 - 52.0
Tallow (Beef)37.0 - 43.0

Table 2: Stearic Acid Content in Selected Vegetable Oils and Animal Fats

Natural SourceStearic Acid (C18:0) Content (%)
Cocoa Butter30.0 - 38.0
Shea Butter30.0 - 50.0
Tallow (Beef)14.0 - 29.0
Lard5.0 - 18.0
Palm Oil3.0 - 6.0
Soybean Oil2.0 - 5.4
Olive Oil0.5 - 5.0
Canola Oil (Rapeseed)1.5 - 3.0

Production of this compound

The commercial production of this compound primarily involves the catalytic isomerization of oleic acid to create branched-chain isomers, followed by hydrogenation to saturate the double bonds. This process yields a mixture of methyl-branched isomers of stearic acid. Several industrial processes have been developed for this purpose, often as a co-process in the production of dimer acids.

Key Production Methodologies

While specific proprietary details of industrial processes like the Emery process or the Henkel process are not fully disclosed in public literature, the fundamental chemistry involves the use of catalysts, typically clays (B1170129) or zeolites, at high temperatures to induce skeletal rearrangement of the fatty acid chain.

The Emery process , one of the earliest commercial methods, is associated with the clay-catalyzed polymerization of unsaturated fatty acids to produce dimer and trimer acids. This compound is obtained as a valuable co-product from the monomer fraction of this process.

Modern methods often utilize shape-selective catalysts like zeolites (e.g., ferrierite) to favor the formation of monomeric branched-chain fatty acids over dimerization and oligomerization.

A general production pathway can be summarized as follows:

  • Saponification/Hydrolysis: Triglycerides in the starting material (vegetable oil or animal fat) are hydrolyzed to yield free fatty acids and glycerol.

  • Fractional Distillation: The mixed fatty acids are separated by distillation to obtain a fraction rich in oleic acid.

  • Catalytic Isomerization: The oleic acid fraction is heated in the presence of a catalyst (e.g., montmorillonite (B579905) clay or a specific zeolite) to induce skeletal isomerization, creating a mixture of branched-chain unsaturated fatty acids.

  • Hydrogenation: The resulting mixture of iso-oleic acids is then hydrogenated using a catalyst (e.g., nickel or a noble metal) to saturate the double bonds, yielding this compound.

  • Purification: The final product is purified, typically by distillation, to remove any remaining linear fatty acids and other impurities.

Generalized Experimental Protocol for this compound Synthesis

The following protocol is a representative, lab-scale procedure for the synthesis of this compound from oleic acid based on publicly available information.

Materials:

  • High-oleic acid (e.g., >70%)

  • Catalyst: H-Ferrierite zeolite or activated Montmorillonite K10 clay

  • Hydrogenation Catalyst: 5% Palladium on Carbon (Pd/C)

  • Solvent: Hexane (B92381)

  • Nitrogen gas

  • Hydrogen gas

  • Anhydrous sodium sulfate (B86663)

Equipment:

  • High-pressure reactor (autoclave) with stirring and temperature control

  • Hydrogenation apparatus

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

  • Standard laboratory glassware

Procedure:

  • Catalytic Isomerization:

    • Charge the high-pressure reactor with oleic acid and the isomerization catalyst (e.g., 5-10% by weight of oleic acid).

    • Purge the reactor with nitrogen gas to remove air.

    • Heat the reactor to 250-300°C with vigorous stirring.

    • Maintain the reaction for 4-8 hours.

    • Cool the reactor to room temperature and release the pressure.

    • Filter the reaction mixture to remove the catalyst. The filtrate is a mixture of iso-oleic acids, unreacted oleic acid, and some dimer/trimer acids.

  • Hydrogenation:

    • Dissolve the crude iso-oleic acid mixture in a suitable solvent like hexane.

    • Transfer the solution to a hydrogenation apparatus.

    • Add the hydrogenation catalyst (e.g., 1-2% Pd/C by weight of the fatty acid).

    • Purge the apparatus with hydrogen gas.

    • Pressurize the reactor with hydrogen (e.g., 50-100 psi) and heat to 100-150°C with stirring.

    • Monitor the reaction progress by measuring the iodine value or by GC analysis.

    • Once the reaction is complete (iodine value close to zero), cool the reactor and filter to remove the catalyst.

  • Purification:

    • Remove the solvent from the filtrate using a rotary evaporator.

    • The resulting crude this compound can be further purified by vacuum distillation to separate the monomeric branched-chain fatty acids from any remaining linear stearic acid and higher molecular weight products.

Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound isomers. Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).

Experimental Protocol for GC-MS Analysis of this compound

1. Sample Preparation and Derivatization (Esterification to FAMEs):

  • Materials:

    • This compound sample

    • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or methanolic HCl (5%)

    • Hexane

    • Saturated sodium chloride (NaCl) solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Weigh approximately 10-20 mg of the this compound sample into a screw-cap test tube.

    • Add 2 mL of BF3-methanol solution.

    • Cap the tube tightly and heat in a water bath or heating block at 60-100°C for 10-30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex the mixture vigorously for 1 minute.

    • Allow the layers to separate. The upper hexane layer contains the FAMEs.

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Column: A polar capillary column is recommended for the separation of fatty acid isomers. A common choice is a biscyanopropyl polysiloxane phase column (e.g., HP-88, DB-23) or a polyethylene (B3416737) glycol phase column (e.g., DB-WAX). A typical column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

    • (Note: The temperature program should be optimized based on the specific column and the complexity of the sample).

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Data Analysis:

  • Identification of the this compound methyl ester isomers is based on their mass spectra and retention times compared to known standards or by interpretation of their fragmentation patterns. The mass spectra of methyl-branched fatty acid esters show characteristic fragmentation that can help in determining the position of the methyl branch.

Visualizations of Production and Analysis Workflows

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key workflows.

Isostearic_Acid_Production cluster_Source Natural Source cluster_Production Production Process cluster_Product Final Product Source Vegetable Oils / Animal Fats (Triglycerides) Hydrolysis Saponification / Hydrolysis Source->Hydrolysis Distillation1 Fractional Distillation Hydrolysis->Distillation1 Free Fatty Acids Isomerization Catalytic Isomerization Distillation1->Isomerization Oleic Acid Fraction Hydrogenation Hydrogenation Isomerization->Hydrogenation Iso-oleic Acids Distillation2 Purification (Vacuum Distillation) Hydrogenation->Distillation2 Crude this compound Product This compound Distillation2->Product

Caption: Production workflow for this compound.

GCMS_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Sample This compound Sample Derivatization Esterification to FAMEs (e.g., with BF3-Methanol) Sample->Derivatization Extraction Liquid-Liquid Extraction (with Hexane) Derivatization->Extraction Injection Injection into GC Extraction->Injection FAMEs in Hexane Separation Chromatographic Separation (Capillary Column) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection DataAnalysis Data Analysis (Identification & Quantification) Detection->DataAnalysis

Caption: Experimental workflow for GC-MS analysis.

References

"isostearic acid CAS number and IUPAC name"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Isostearic Acid for Researchers and Drug Development Professionals

Chemical Identity and Nomenclature

This compound is a branched-chain saturated fatty acid with 18 carbon atoms. Unlike its linear isomer, stearic acid, this compound is a clear, oily liquid at room temperature.[1] It is important to note that commercial this compound is not a single chemical entity but rather a mixture of branched-chain isomers, predominantly methyl-branched isomers of octadecanoic acid.[2] The specific position of the methyl group along the carbon chain can vary depending on the manufacturing process.[3]

The most frequently cited specific isomer in chemical databases is 16-methylheptadecanoic acid.[4][5] Due to the isomeric mixture, multiple CAS numbers are often associated with this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Common Name This compound
IUPAC Name Isooctadecanoic acid[6]; 16-methylheptadecanoic acid (for a specific isomer)[4][7]
CAS Numbers 2724-58-5, 30399-84-9[6][8]
Chemical Formula C₁₈H₃₆O₂[6][9]
Molecular Weight 284.48 g/mol [5][9]
EC Number 250-178-0[4]

Physicochemical Properties

The branched structure of this compound prevents the molecules from packing tightly, resulting in a significantly lower melting point compared to stearic acid and giving it liquid properties at room temperature.[1][9] This structure also imparts excellent oxidative, thermal, and odor stability.[4][8]

Table 2: Physicochemical Data of this compound

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow liquid[6][9]
Odor Mild, faint[6][9]
Melting Point -10°C to -6°C (mixture); 69.5°C (16-methylheptadecanoic acid isomer)[4][9]
Boiling Point Approximately 250°C to 400°C[4][9]
Viscosity Approx. 45 cP at 25°C[10]
Density 0.89 g/mL at 25°C
Solubility Soluble in oils, DMSO (≥10 mg/ml), and ethanol (B145695) (≥10 mg/ml)[1]
Stability Stable under normal conditions; resistant to oxidation[9][10]
Acid Value 175-195 mgKOH/g[8]

Synthesis and Manufacturing

This compound is primarily produced from natural sources like vegetable oils (e.g., oleic acid from soybean oil) or animal fats through catalytic processes.[1][6] The key step is the isomerization of the linear fatty acid chain to create a branched structure.

Common Synthesis Methods
  • Clay-Catalyzed Isomerization : This industrial method involves heating oleic acid with a natural mineral catalyst, such as activated clay, at high temperatures (180-260°C) and pressures.[3][4] This process typically yields a complex mixture of monomeric branched-chain acids (this compound) and C36 dimeric fatty acids.[3][11]

  • Zeolite-Catalyzed Isomerization : A more refined method uses zeolite catalysts (e.g., H-Ferrierite) to isomerize oleic acid.[3][11] This process offers better control over the reaction, preferentially yielding a mixture of isostearic acids with the methyl branch located between the 8th and 14th carbon positions.[11] Subsequent hydrogenation is required to saturate any remaining double bonds.[3]

General Manufacturing Workflow

The following diagram outlines a typical production process for this compound starting from vegetable oil.

G cluster_0 Raw Material Processing cluster_1 Isomerization & Saturation cluster_2 Purification A Vegetable Oil / Animal Fat (e.g., Soybean Oil, Tallow) B Hydrolysis A->B C Fatty Acid Mixture (e.g., Oleic Acid, Stearic Acid) B->C D Isomerization Reaction (Zeolite or Clay Catalyst) C->D E Branched Unsaturated Fatty Acids + Dimer Acids D->E F Hydrogenation E->F G Saturated Branched Fatty Acids (this compound Mixture) F->G H Distillation / Crystallization G->H I Purified this compound H->I

Caption: General workflow for the industrial production of this compound.

Applications in Drug Development and Research

While widely used in cosmetics, this compound possesses unique properties that make it a valuable compound for pharmaceutical and research applications.

  • Pharmaceutical Excipient : It functions as an excipient to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), thereby improving bioavailability.[12] Its properties are also utilized in controlled-release formulations and transdermal patches to modulate drug delivery.[12][13]

  • Inflammatory Response Induction : Recent research has identified this compound as a key active component in imiquimod (B1671794) cream formulations used to induce psoriasis-like skin inflammation in mouse models.[14] This finding is critical for researchers using this model, as it suggests that this compound itself drives a significant portion of the inflammatory response.[14]

Experimental Protocols

In Vivo Psoriaform Disease Model Induction

This protocol is based on studies identifying this compound's pro-inflammatory effects in the widely used imiquimod-induced psoriasis mouse model.[14]

  • Animal Model : BALB/cJRj mice are typically used.

  • Test Substance : A cream formulation containing 25% (w/V) this compound. A vehicle control cream (without this compound or imiquimod) and a positive control (e.g., 5% imiquimod cream, which contains this compound) should be used.

  • Application : Apply 50 mg of the cream to a 2 cm² area of shaved dorsal skin daily.

  • Duration : Continue application for 2 to 5 days. Signs of inflammation (erythema, scaling, skin thickness) are monitored daily.

  • Endpoint Analysis : After the treatment period, skin and systemic samples are collected. Analysis can include histology of skin sections, measurement of pro-inflammatory cytokines (e.g., IL-1β, IL-23, IL-17) in tissue homogenates via ELISA or qPCR, and assessment of systemic effects like splenomegaly or liver enlargement.[14]

Signaling Pathways

Studies have shown that topical application of this compound can trigger a specific inflammatory cascade in the skin, making it relevant for dermatological and immunological research.[14]

This compound-Induced Inflammatory Pathway

The mechanism involves the activation of the inflammasome, a multiprotein complex that initiates an inflammatory response, and subsequent upregulation of the IL-23/IL-17 axis, a key pathway in psoriasis pathogenesis.[14]

G ISA This compound (Topical Application) Inflammasome Inflammasome Activation (in Keratinocytes/Immune Cells) ISA->Inflammasome triggers Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1β) Inflammasome->Cytokines leads to IL23 Upregulation of IL-23 Cytokines->IL23 stimulates Inflammation Skin Inflammation (Psoriaform Response) Cytokines->Inflammation TH17 Th17 Cell Differentiation IL23->TH17 IL17 Upregulation of IL-17 TH17->IL17 IL17->Inflammation

Caption: Inflammatory signaling cascade initiated by this compound in skin.

Toxicology and Safety Profile

This compound is generally considered to have a low toxicity profile and is safe for use in topical applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as a cosmetic ingredient in its current practices of use.[2]

Table 3: Summary of Toxicological Data

EndpointResultSpeciesSource(s)
Acute Oral LD₅₀ > 2000 mg/kg; > 32 ml/kgRat[10][15]
Skin Irritation Non-irritant (undiluted)Human, Rabbit[2][15]
Skin Sensitization Not a sensitizerHuman[2][15]
Phototoxicity No indication of phototoxicityHuman[2][15]
Carcinogenicity Not listed as a carcinogen by IARC, NTP, or OSHAN/A[16][17]
Comedogenicity Some evidence, but human predictability is lowN/A[2]

References

A Technical Guide to the Physical Properties of Isostearic Acid: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearic acid, a branched-chain saturated fatty acid, is a C18 isomer of stearic acid. Its unique branched structure imparts distinct physical and chemical properties compared to its linear counterpart, making it a valuable ingredient in a wide range of applications, including cosmetics, lubricants, and pharmaceutical formulations.[1][2] This guide provides an in-depth overview of the melting and boiling points of this compound, complete with a compilation of reported values and detailed experimental protocols for their determination.

This compound is typically a clear, pale yellow liquid at room temperature with a mild odor.[2][3] Unlike the solid, waxy nature of stearic acid, the methyl branching in this compound's carbon chain hinders efficient molecular packing, resulting in a significantly lower melting point.[2] This property, along with its excellent oxidative stability, contributes to its utility as an emollient, emulsifier, and texturizing agent.[3][4]

Physical Properties of this compound

The melting and boiling points of this compound can vary depending on the specific isomeric composition and purity of the sample. The following table summarizes the range of values reported in various sources.

Physical PropertyReported Value
Melting Point -10°C to -6°C[3]
5°C
< 10°C
52-55°C[5]
67.8-68.5°C[6][7]
69.3°C[8][9]
~68°C[10]
Boiling Point Approximately 250°C[3]
> 200°C (at 101.3 kPa)
311°C[8]
359.4°C (at 760 mmHg)[9]
369.53°C (estimate)[6]
400°C
400.8°C (at 760 mmHg)[7]

Experimental Protocols for Determination of Physical Properties

Accurate determination of melting and boiling points is crucial for quality control and formulation development. The following are standard methodologies employed for fatty acids like this compound.

Determination of Melting Point

The melting point of fatty acids, which often melt over a range, can be determined by several methods.

1. Capillary Tube Method (AOCS Official Method Cc 1-25)

This method determines the temperature at which the fat becomes completely clear and liquid.

  • Apparatus: Melting point capillary tubes, thermometer, 600 mL beaker, heat source.

  • Procedure:

    • Melt the this compound sample and filter to remove any impurities and moisture.

    • Dip at least three clean capillary tubes into the liquid sample, allowing the acid to rise to a height of about 10 mm.

    • Fuse the end of the tube containing the sample in a small flame, being careful not to burn the sample.

    • Place the tubes in a beaker and cool in a refrigerator at 4–10 °C for 16 hours.

    • Attach the capillary tubes to a thermometer with a rubber band, ensuring the bottom of the tubes are level with the thermometer bulb.

    • Suspend the thermometer in a 600 mL beaker filled with water.

    • Heat the water bath slowly, at a rate of approximately 0.5°C per minute, with constant stirring.

    • Record the temperature at which the sample in each capillary tube becomes completely clear and liquid.

    • The average of the temperatures is reported as the melting point.

2. Differential Scanning Calorimetry (DSC) (Based on AOCS Official Method Cj 1-94)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Apparatus: Differential Scanning Calorimeter, aluminum or stainless steel capsules.

  • Procedure:

    • Calibrate the DSC instrument using indium and n-decane standards.

    • Weigh approximately 5-10 mg of the this compound sample into a capsule and seal it. An empty sealed capsule is used as a reference.

    • Place the sample and reference capsules in the DSC cell at room temperature.

    • Heat the sample rapidly to 80°C and hold for 10 minutes to erase any prior thermal history.

    • Cool the sample to -60°C at a rate of 10°C/min and hold for 30 minutes to ensure complete crystallization.

    • Heat the sample to 80°C at a controlled rate (e.g., 5°C/min).

    • The DSC thermogram will show a peak corresponding to the melting of the sample. The onset temperature, peak temperature, and completion of melt temperature can be determined from this peak.

MeltingPointWorkflow cluster_capillary Capillary Tube Method cluster_dsc Differential Scanning Calorimetry (DSC) p1 Sample Preparation (Melt & Filter) p2 Fill Capillary Tubes p1->p2 p3 Fuse End of Tube p2->p3 p4 Chill (4-10°C, 16h) p3->p4 p5 Attach to Thermometer p4->p5 p6 Heat in Water Bath (0.5°C/min) p5->p6 p7 Record Temperature (Clear & Liquid) p6->p7 d1 Sample Preparation (Weigh into Capsule) d2 Place in DSC d1->d2 d3 Heat to 80°C (10 min) d2->d3 d4 Cool to -60°C (30 min) d3->d4 d5 Heat to 80°C (5°C/min) d4->d5 d6 Analyze Thermogram (Onset, Peak Temp) d5->d6 BoilingPointWorkflow cluster_thiele Thiele Tube Method cluster_tga Thermogravimetric Analysis (TGA) t1 Sample in Test Tube with Inverted Capillary t2 Attach to Thermometer t1->t2 t3 Place in Thiele Tube t2->t3 t4 Heat Gently t3->t4 t5 Observe Bubble Stream t4->t5 t6 Cool and Record Temp (Liquid Enters Capillary) t5->t6 g1 Place Weighed Sample in TGA g2 Heat at Constant Rate g1->g2 g3 Record Mass Loss vs. Temperature g2->g3 g4 Determine Onset Temp of Volatilization g3->g4

References

A Deep Dive into the Molecular Divergence of Isostearic and Stearic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular, physicochemical, and biological distinctions between isostearic acid and stearic acid. The subtle difference in their molecular architecture—a branched versus a linear alkyl chain—gives rise to a cascade of unique properties that have significant implications in various scientific and industrial applications, including pharmaceuticals, cosmetics, and material science. This document outlines their structural nuances, comparative physicochemical properties, analytical differentiation methodologies, and their distinct roles in biological systems.

Molecular Structure: The Foundation of Functional Divergence

This compound and stearic acid are both saturated fatty acids with the same chemical formula, C18H36O2, making them isomers. However, their atomic arrangement, and consequently their three-dimensional structure, is fundamentally different.[1]

Stearic Acid (n-octadecanoic acid) possesses a linear, 18-carbon chain.[2] This straight-chain structure allows for efficient packing of molecules, leading to strong van der Waals forces between adjacent chains. This efficient packing is the primary reason for its solid state at room temperature.[2]

This compound , in contrast, is a branched-chain fatty acid. It is typically a mixture of methyl-branched isomers of octadecanoic acid, with the methyl group commonly located near the center of the alkyl chain. A common isomer is 16-methylheptadecanoic acid.[1] This branching disrupts the orderly packing of the molecules, creating steric hindrance and weakening the intermolecular forces.[1] This structural disruption is the key to its liquid nature at room temperature.

Physicochemical Properties: A Tale of Two Isomers

The structural differences between this compound and stearic acid directly translate into a distinct set of physicochemical properties. These properties are summarized in the table below for easy comparison.

PropertyThis compoundStearic AcidReferences
Molecular Formula C18H36O2C18H36O2[1]
Molecular Weight 284.48 g/mol 284.48 g/mol [1]
Appearance Clear, yellow liquidWhite, waxy solid[1][3]
Melting Point ~ -10°C to 8°C69.6 °C[1][2]
Boiling Point ~311 - 400.8 °C383 °C[1][]
Density ~0.874 - 0.887 g/cm³~0.94 g/cm³ (solid)[1][]
Solubility in Water InsolubleVery slightly soluble[1]
Solubility in Organic Solvents Soluble in oils and organic solventsSoluble in ethanol, ether, chloroform[1]
Oxidative Stability HighModerate[2]

Synthesis and Natural Occurrence

The origins of these two fatty acids are also distinct, reflecting their structural differences.

Stearic Acid is one of the most common saturated fatty acids found in nature.[2] It is abundant in animal fats (tallow) and vegetable oils such as cocoa butter and shea butter.[2]

This compound is primarily produced synthetically through the isomerization of oleic acid, an unsaturated fatty acid.[2] This process typically involves heating oleic acid in the presence of a clay catalyst, which induces skeletal rearrangement and the formation of branched structures.[5]

Synthesis_of_Isostearic_Acid Oleic Acid Oleic Acid Isomerization Isomerization Oleic Acid->Isomerization Clay Catalyst Clay Catalyst Clay Catalyst->Isomerization Heat Heat Heat->Isomerization This compound This compound Isomerization->this compound

Caption: Synthesis of this compound from Oleic Acid.

Experimental Protocols for Differentiation

The distinct molecular structures of isostearic and stearic acid necessitate specific analytical techniques for their identification and quantification, particularly when they are present in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying fatty acid isomers. The branched structure of this compound results in a different retention time on a GC column compared to the linear stearic acid.

Methodology:

  • Derivatization: Fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis. This is achieved by transesterification using a reagent such as boron trifluoride in methanol.[6]

  • Gas Chromatography: The FAME mixture is injected into a GC equipped with a polar capillary column (e.g., cyanopropylphenyl siloxane).[7] The oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their boiling points and interaction with the stationary phase. Branched-chain FAMEs like isostearate isomers will typically have shorter retention times than their straight-chain counterparts.[8]

  • Mass Spectrometry: As the separated FAMEs elute from the GC column, they enter a mass spectrometer. Electron ionization (EI) is commonly used to fragment the molecules. The resulting mass spectra provide a fragmentation pattern that can be used to confirm the identity of the fatty acids.[9] While the mass spectra of isomers can be similar, subtle differences in fragment ion abundances, combined with retention time data, allow for their differentiation.[9]

GCMS_Workflow Sample Sample Derivatization (FAMEs) Derivatization (FAMEs) Sample->Derivatization (FAMEs) BF3/Methanol GC Separation GC Separation Derivatization (FAMEs)->GC Separation Injection MS Detection MS Detection GC Separation->MS Detection Elution Data Analysis Data Analysis MS Detection->Data Analysis Mass Spectra Stearic_Acid_Signaling Stearic Acid Stearic Acid Desaturation Desaturation Stearic Acid->Desaturation Oleic Acid Oleic Acid Desaturation->Oleic Acid GNAI Acylation GNAI Acylation Oleic Acid->GNAI Acylation GNAI Relocalization GNAI Relocalization GNAI Acylation->GNAI Relocalization EGFR Signaling EGFR Signaling GNAI Relocalization->EGFR Signaling Inhibition Gab1 Recruitment Gab1 Recruitment EGFR Signaling->Gab1 Recruitment AKT Activation AKT Activation Gab1 Recruitment->AKT Activation

References

An In-Depth Technical Guide to the Branched Structure of Isostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearic acid, a C18 saturated fatty acid, is distinguished from its linear isomer, stearic acid, by a branched methyl group in its alkyl chain. This seemingly minor structural alteration imparts significant and advantageous physicochemical properties, including fluidity at room temperature, enhanced thermal and oxidative stability, and unique solubility characteristics.[1][2] Commercial this compound is not a single compound but rather a complex mixture of methyl-branched isomers, primarily with the methyl group located on carbons C10 through C14, as well as 16-methylheptadecanoic acid.[3] These properties make it a highly versatile ingredient in cosmetics, industrial lubricants, and increasingly, in pharmaceutical formulations as a specialized excipient.[4][5] Recent research has also illuminated its bioactivity, demonstrating an ability to induce an inflammasome response, a critical consideration for drug development and toxicology.[6] This guide provides a comprehensive technical overview of the structure, synthesis, and analysis of this compound, with a focus on its implications for scientific research and pharmaceutical applications.

The Structural Isomerism of C18 Fatty Acids

The fundamental difference between stearic acid and this compound lies in their molecular architecture. Stearic acid possesses a linear, 18-carbon chain, which allows for efficient packing into a crystalline lattice, resulting in its solid, waxy nature at room temperature.[2] In contrast, this compound's methyl branching disrupts this ordered packing, leading to a significantly lower melting point and rendering it a liquid.[1]

Caption: Structural comparison of linear stearic acid and branched this compound.

Physicochemical Properties: A Comparative Analysis

The structural branching of this compound directly influences its bulk physical and chemical properties. It combines the saturation and stability of stearic acid with the fluidity of unsaturated fatty acids like oleic acid.[4] This unique combination is highly desirable in formulations requiring stable, non-greasy emollients or lubricants. A summary of key quantitative data is presented below.

PropertyThis compoundStearic AcidSignificance of Difference
Physical State (25°C) Clear, Oily Liquid[4]Waxy Solid[1]Branching prevents crystallization, enabling use in liquid formulations.
Melting Point (°C) < 10 °C (Cloud Point)[7]69.3 °C[8]Low melting point ensures fluidity and spreadability at low temperatures.
Boiling Point (°C) ~311 - 361 °C[8][9]383 °CHigh boiling point indicates good thermal stability for both acids.
Density (g/mL @ 25°C) ~0.87 - 0.89[3][10]~0.94 (solid)Lower density is consistent with less efficient molecular packing.
Acid Value (mg KOH/g) 190 - 210[7][11]196 - 210[12][13]Similar acid values indicate comparable free carboxylic acid content.
Saponification Value (mg KOH/g) 190 - 205[3]196 - 211[12][13]Similar saponification values reflect the same carbon chain length (C18).
Iodine Value (g I₂/100g) < 15 (typically < 2.0)[7]< 2.0[13]Low iodine value confirms saturation and high oxidative stability for both.
Solubility Soluble in oils & organic solvents; insoluble in water.[1]Soluble in alcohols & oils; insoluble in water.[1][5]This compound derivatives show improved solubility across a wider range of solvents.[2]

Synthesis and Production

Commercial this compound is primarily produced as a co-product during the synthesis of dimer acids from unsaturated fatty acids, most commonly oleic acid.[4] The process involves catalytic isomerization followed by hydrogenation.

G start Oleic Acid (C18:1) isomerization Skeletal Isomerization (High Temperature & Pressure) start->isomerization Feedstock catalyst Activated Clay or Zeolite Catalyst (e.g., H-Ferrierite) catalyst->isomerization Catalyst intermediate Mixture of Branched Unsaturated Fatty Acids (Iso-oleic Acids) & Dimer/Trimer Acids isomerization->intermediate distillation Distillation intermediate->distillation monomer Monomer Acid Fraction (Iso-oleic Acids) distillation->monomer hydrogenation Catalytic Hydrogenation (e.g., Pd/C catalyst) monomer->hydrogenation end This compound (Mixture of Saturated Branched Isomers) hydrogenation->end Final Product

Caption: Generalized workflow for the industrial synthesis of this compound.
Experimental Protocol: Synthesis via Isomerization and Hydrogenation

This protocol is a generalized representation based on established industrial methods.[8]

  • Isomerization:

    • Charge a high-pressure autoclave with oleic acid, a zeolite catalyst (e.g., H-mordenite or H-Ferrierite), and a small amount of water.[8][11]

    • Purge the autoclave with an inert gas (e.g., nitrogen).

    • Heat the reactor to 250-300°C while stirring, allowing pressure to build (e.g., 15-20 kgf/cm²). Maintain these conditions for 4-6 hours to facilitate skeletal isomerization.[8]

    • Cool the reactor and filter the hot reaction mixture to remove the catalyst.

    • Distill the filtrate under reduced pressure to separate the monomer acid fraction (branched unsaturated fatty acids) from dimer and trimer acids.

  • Hydrogenation:

    • Transfer the collected monomer acid fraction to a hydrogenation reactor.

    • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

    • Pressurize the reactor with hydrogen gas (e.g., 20 kgf/cm²) and heat to 180-200°C for 2-3 hours, or until the reaction is complete (monitored by iodine value).[8]

    • Cool the mixture and filter to remove the catalyst.

    • The resulting product is this compound. Further purification via solvent crystallization can be performed to remove residual linear fatty acids.

Analytical Methodologies

Due to its isomeric complexity, the characterization of this compound requires advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is essential for separating and identifying the various branched-chain isomers.

Experimental Protocol: Isomer Analysis by GC-MS

This protocol is adapted from methodologies for analyzing fatty acid isomers in complex matrices.[3][6]

  • Sample Preparation (Derivatization to FAMEs):

    • To an extracted lipid sample containing this compound, add a solution of acetyl chloride in methanol (B129727) (e.g., 5% v/v).

    • Heat the mixture at 80-100°C for 1-2 hours to convert the carboxylic acids to their more volatile Fatty Acid Methyl Esters (FAMEs).

    • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate solution) and extract the FAMEs into an organic solvent like hexane (B92381) or isooctane.

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate it under a stream of nitrogen.

    • For structural elucidation of branch points, derivatization to picolinyl esters can be performed as an alternative.[3]

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 6890N or equivalent.

    • Column: A polar capillary column (e.g., cyanopropyl phase) is recommended for separating positional isomers. A common alternative is a low-polarity dimethylpolysiloxane column (e.g., Zebron ZB-1).[6]

    • Injector: Splitless mode at 250°C.

    • Oven Program: A temperature gradient is crucial. Example: Start at 150°C, ramp to 270°C at 10°C/min, then ramp to 310°C at 40°C/min and hold for 1 min.[6]

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Analysis Mode: For quantification of specific isomers, Selected Ion Monitoring (SIM) is highly effective. For example, the m/z 87 ion is a characteristic fragment for FAMEs and can be used for quantification.[3] For general identification, a full scan mode (e.g., m/z 50-550) is used.

    • Identification: Isomers are identified by their retention times and comparison of their mass spectra with known standards and library data. Methyl branching patterns can be deduced from characteristic fragmentation.

Biological Activity: Inflammasome Activation

Recent findings are of high relevance to drug development professionals. This compound, when used in topical formulations, has been shown to be a bioactive component that can induce a psoriaform disease state in mouse models.[6] This effect is mediated through the activation of an inflammasome response and the subsequent upregulation of the IL-23/IL-17 inflammatory axis.

G cluster_cell Keratinocyte / Immune Cell cluster_downstream Downstream Signaling isa This compound nlrp3 NLRP3 isa->nlrp3 Activates inflammasome NLRP3 Inflammasome Assembly nlrp3->inflammasome asc ASC asc->inflammasome cas1 Pro-Caspase-1 cas1->inflammasome active_cas1 Active Caspase-1 inflammasome->active_cas1 Cleavage il1 IL-1β active_cas1->il1 Cleaves il18 IL-18 active_cas1->il18 Cleaves pro_il1 Pro-IL-1β pro_il1->il1 il23 IL-23 Release il1->il23 Stimulates pro_il18 Pro-IL-18 pro_il18->il18 il18->il23 Stimulates il17 IL-17 Upregulation il23->il17 inflammation Skin Inflammation (Psoriaform Response) il17->inflammation

Caption: Signaling pathway of this compound-induced inflammasome activation.

This pro-inflammatory potential highlights the importance of considering this compound not merely as an inert excipient but as a molecule with potential biological effects. For drug development, this means that formulations containing high concentrations of this compound, particularly for topical or parenteral routes, must be carefully evaluated for their potential to modulate immune responses.

Conclusion

The branched structure of this compound is the defining feature that drives its unique and commercially valuable properties. Its departure from the linear architecture of stearic acid results in a stable, saturated liquid fatty acid that serves as a high-performance ingredient in numerous applications. For researchers and drug developers, a thorough understanding of its isomeric complexity, analytical characterization, and recently discovered bioactivity is crucial for leveraging its benefits while mitigating potential risks in formulation and development.

References

A Technical Guide to the Synthesis of Isostearic Acid from Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Isostearic acid, a branched-chain C18 saturated fatty acid, is a high-value oleochemical prized for its unique physicochemical properties, including a low melting point, excellent thermal and oxidative stability, and superior lubricity compared to its linear counterpart, stearic acid.[1][2][3] These characteristics make it a critical ingredient in cosmetics, lubricants, and various industrial applications.[4][5][6] Traditionally produced as a byproduct of oleic acid dimerization using clay catalysts, modern synthesis routes now favor zeolite-based catalysis for significantly higher yields and selectivity.[7][8] This technical guide provides an in-depth overview of the core production pathway from oleic acid, focusing on the mechanisms, experimental protocols, and process parameters of both clay and zeolite-catalyzed isomerization, followed by hydrogenation and purification.

Core Production Pathway: From Oleic Acid to this compound

The conversion of oleic acid, a linear monounsaturated fatty acid, into this compound is primarily a two-step process:

  • Skeletal Isomerization: The straight carbon chain of oleic acid is catalytically rearranged to form branched-chain isomers. This reaction creates a mixture of unsaturated branched C18 fatty acids, collectively known as iso-oleic acid.[2][9]

  • Hydrogenation: The double bonds in the iso-oleic acid mixture are saturated via catalytic hydrogenation to yield the final product, this compound—a mixture of various methyl-heptadecanoic acid isomers.[2][4]

The efficiency and selectivity of the initial isomerization step are paramount and largely depend on the choice of catalyst.

G Overall Production Workflow cluster_0 Step 1: Isomerization cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Purification oleic_acid Oleic Acid (Linear, Unsaturated) catalyst Zeolite or Clay Catalyst + Heat, Pressure oleic_acid->catalyst iso_oleic_acid Iso-Oleic Acid (Branched, Unsaturated) isostearic_acid_crude Crude this compound (Branched, Saturated) iso_oleic_acid->isostearic_acid_crude Hydrogenation hydrogen H₂ Catalyst (e.g., Ni, Pd) catalyst->iso_oleic_acid purified_isostearic Purified this compound isostearic_acid_crude->purified_isostearic Purification separation Separation Methods (Distillation, Crystallization, etc.)

Caption: High-level workflow for this compound production.

Catalytic Systems for Skeletal Isomerization

Zeolite-Catalyzed Isomerization

Zeolites, particularly microporous solid acid catalysts like H-Ferrierite, represent the most effective and selective method for producing branched-chain fatty acids from linear unsaturated fatty acids.[2][7] The key advantages of zeolites are their shape-selective properties, which hinder the formation of undesirable oligomeric byproducts, and their reusability.[10]

Mechanism: The isomerization process within the zeolite pores is initiated by the protonation of the carbon-carbon double bond in the oleic acid molecule by a Brønsted acid site on the catalyst surface.[11] This forms a secondary carbocation intermediate, which can then undergo skeletal rearrangement to form a more stable tertiary carbocation. Subsequent deprotonation releases the branched, unsaturated fatty acid (iso-oleic acid) from the catalyst site.[11] The confined space within the zeolite channels is crucial for favoring this intramolecular rearrangement over intermolecular reactions like dimerization.[2][10]

G Zeolite-Catalyzed Isomerization Mechanism cluster_Zeolite Zeolite Pore start Oleic Acid Enters Pore protonation 1. Protonation of C=C bond (Forms secondary carbocation) start->protonation rearrangement 2. Skeletal Rearrangement (Forms tertiary carbocation) protonation->rearrangement Carbocation Migration deprotonation 3. Deprotonation (Releases product) rearrangement->deprotonation finish Iso-Oleic Acid Exits Pore deprotonation->finish

Caption: Simplified mechanism of oleic acid isomerization in a zeolite catalyst.

Clay-Catalyzed Isomerization

The traditional industrial method uses acid-activated clays, such as montmorillonite, as the catalyst.[8][11][12] In this process, the primary intended reaction is the dimerization or polymerization of unsaturated fatty acids to produce dimer and trimer acids.[13] this compound is generated as a monomeric byproduct.[8][11] While robust, this method suffers from a lack of selectivity, resulting in a complex mixture of products and a relatively low yield of the desired this compound.[5][14] The reaction mechanism also involves carbocation intermediates, but the less-defined pore structure of clay compared to zeolites leads to a higher prevalence of intermolecular polymerization reactions.[11][13]

Quantitative Process Parameters

The selection of catalyst and reaction conditions significantly impacts the conversion of oleic acid and the selectivity towards the desired branched-chain isomers. Zeolite-based systems consistently demonstrate superior performance.

ParameterZeolite Catalyst (H-Ferrierite)Clay Catalyst (Montmorillonite)
Oleic Acid Conversion Up to 98%[2]~66%[14]
Selectivity to Monomers High (dimers/oligomers are minimized)[10]Lower (significant dimer formation)
Yield of Branched Isomers Up to 85%[2][5]~50%[14]
Typical Temperature 230 - 285 °C[15]240 - 280 °C[13][14]
Typical Pressure ~1.38 MPa[2]Not specified, often under N₂ atmosphere[14]
Catalyst Loading 0.5 - 20% by weight (typically ~5%)[15][16]~5% by weight[14]
Reaction Time 1 - 16 hours (typically 4-6 hours)[15][16]1 - 34 hours[14]
Catalyst Reusability Reusable for at least 3 cycles, up to 20 with regeneration[2]Generally not reused[17]

Experimental Protocols

Catalyst Preparation: Protonated H-Ferrierite
  • Ion Exchange: Commercial K+-Ferrierite zeolite is converted to its protonated (H+) form.

  • Procedure: The K+-Ferrierite zeolite is suspended in a 1N HCl solution.[2] The mixture is stirred at room temperature for a specified period (e.g., 24 hours) to allow for ion exchange.

  • Washing & Drying: The resulting H+-Ferrierite is filtered, washed thoroughly with deionized water until the filtrate is neutral, and then dried in an oven (e.g., at 110 °C overnight).

Skeletal Isomerization of Oleic Acid
  • Reactor Setup: A high-pressure batch reactor (autoclave) equipped with mechanical stirring and temperature control is used.[14]

  • Charging the Reactor: The reactor is charged with high-purity oleic acid, the prepared H-Ferrierite catalyst (e.g., 5 wt%), and distilled water (which can act as a co-catalyst).[2][16] Some protocols may also include a Lewis base like triphenylphosphine (B44618) (TPP) to enhance selectivity.[2]

  • Reaction Conditions: The reactor is sealed, purged with an inert gas like nitrogen, and then heated to the target temperature (e.g., 260 °C) and pressure (e.g., 1.38 MPa).[2] The reaction mixture is stirred continuously for the desired duration (e.g., 4 hours).[16]

  • Product Recovery: After the reaction, the autoclave is cooled to a safe temperature (e.g., 90 °C). The solid catalyst is separated from the liquid product mixture by filtration or centrifugation.[14]

Hydrogenation of Iso-Oleic Acid
  • Procedure: The filtered iso-oleic acid product from the isomerization step is transferred to a suitable hydrogenation reactor.

  • Catalyst Addition: A hydrogenation catalyst (e.g., palladium on carbon, Raney nickel) is added.

  • Reaction: The reactor is pressurized with hydrogen gas (H₂) and heated. The reaction is monitored until the iodine value of the mixture drops to a low level (e.g., < 5), indicating the saturation of double bonds.[18]

  • Catalyst Removal: The hydrogenation catalyst is removed by filtration to yield crude this compound.

Purification of this compound

The crude product is a mixture of branched-chain (isostearic) and remaining linear-chain (stearic) saturated fatty acids. Several methods can be used for separation.[11]

  • Low-Temperature Crystallization (Solvent Fractionation):

    • Principle: This method exploits the difference in melting points and solubilities between linear and branched-chain fatty acids at low temperatures.[11]

    • Protocol: The crude fatty acid mixture is dissolved in a suitable organic solvent (e.g., acetone). The solution is then cooled to a specific temperature (e.g., -15 °C to 25 °C), causing the higher-melting point linear stearic acid to crystallize and precipitate.[19][20] The liquid filtrate, enriched in this compound, is separated. The solvent is then removed by distillation.[20]

  • Urea (B33335) Adduction (Clathration):

    • Principle: Urea molecules form crystalline inclusion complexes (clathrates) with linear molecules like stearic acid, while the bulky, branched structure of this compound prevents it from entering the urea channels.[11]

    • Protocol: The crude mixture is dissolved in a hot solution of urea in a solvent like methanol (B129727) or isopropanol.[19][21] Upon cooling, a solid precipitate of the urea-stearic acid complex forms. This solid is filtered off. The this compound remains in the liquid filtrate. The solvent is evaporated, and the residue is washed with hot water to remove any remaining urea, yielding purified this compound ester (if esterified prior) or acid.[19][21]

G Urea Adduction Purification Workflow start Crude Product (Isostearic + Stearic Acid) dissolve Dissolve in hot Urea/Methanol Solution start->dissolve cool Cool Solution dissolve->cool filter Filter Mixture cool->filter solid Solid Precipitate (Urea-Stearic Acid Complex) filter->solid Solid liquid Liquid Filtrate (this compound in Methanol) filter->liquid Liquid wash Wash with water to remove Urea solid->wash evap Evaporate Methanol liquid->evap final_stearic Recovered Stearic Acid wash->final_stearic final_iso Purified this compound evap->final_iso

Caption: Purification of this compound using the urea adduction method.

Analytical Characterization
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the various isomers in the final product.[22][23]

    • Sample Preparation: Fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to analysis.

    • Analysis: GC separates the different isomers based on their boiling points and polarity, while MS provides structural information based on fragmentation patterns, confirming the presence and position of methyl branches.[23]

  • Other Techniques: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) can also be used for separation and analysis.[11] Acid value, saponification value, and iodine value are standard titrations used to monitor reaction completion.[18]

Conclusion

The production of this compound from oleic acid is a well-established process in the oleochemical industry. While traditional clay-catalyzed methods are still in use, they are inefficient for targeted this compound synthesis. The adoption of shape-selective zeolite catalysts, particularly H-Ferrierite, has enabled a more direct and high-yield pathway by favoring skeletal isomerization over oligomerization. This technological shift allows for the efficient production of high-purity this compound, decoupling its supply from dimer acid demand and opening new opportunities for its application in advanced materials, high-performance lubricants, and next-generation cosmetic formulations.[8] Further research into novel hierarchical zeolites and process optimization continues to enhance the efficiency and sustainability of this important chemical transformation.[10]

References

Navigating the Environmental Fate of Isostearic Acid: An In-depth Technical Guide to its Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of formulation excipients is a critical component of sustainable product development. This technical guide provides a comprehensive analysis of the biodegradability of isostearic acid, a versatile branched-chain fatty acid used in a wide range of applications. This document summarizes key biodegradability data, details the experimental protocols used for assessment, and visualizes the biochemical pathways involved in its degradation.

This compound is consistently recognized as a "readily biodegradable" substance, indicating a high potential for rapid and extensive breakdown in diverse aquatic environments.[1][2] This favorable environmental profile is a significant advantage in its use in cosmetics, lubricants, and pharmaceutical formulations.[3][4] Studies conducted under the stringent guidelines of the Organisation for Economic Co-operation and Development (OECD) confirm its susceptibility to microbial degradation.

Quantitative Analysis of Biodegradability

The ready biodegradability of this compound and related fatty acids has been quantitatively assessed using standardized OECD test methods. The most cited method is the OECD 301B, also known as the CO2 Evolution Test.[1] This test measures the amount of carbon dioxide produced by microorganisms as they metabolize a test substance over a 28-day period. A substance is classified as "readably biodegradable" if it achieves at least 60% of its theoretical maximum CO2 production within this timeframe.[5]

While specific data for a pure this compound sample is not publicly detailed, read-across data from structurally similar fatty acids provide strong evidence of its high biodegradability.

Test SubstanceOECD GuidelineConcentrationBiodegradation (%) after 28 daysConclusionReference
Fatty acids, C8-18 and C18-unsatd.OECD 301B10 mg/L81%Readily Biodegradable[6]
Fatty acids, C8-18 and C18-unsatd.OECD 301B20 mg/L70%Readily Biodegradable[6]
Oleic acid (a precursor to this compound)OECD 301B10 mg/L93%Readily Biodegradable[6]
Oleic acid (a precursor to this compound)OECD 301B20 mg/L75%Readily Biodegradable[6]
Stearic acidOECD 301B10 mg/L72%Readily Biodegradable[6]
Stearic acidOECD 301B20 mg/L71%Readily Biodegradable[6]

Another relevant method is the OECD 301F, the Manometric Respirometry Test, which measures oxygen consumption by microorganisms.[7][8] A substance is also considered readily biodegradable under this guideline if it reaches 60% of its theoretical oxygen demand (ThOD) within 28 days.[5]

Experimental Protocols for Biodegradability Testing

The assessment of ready biodegradability is conducted following highly standardized and rigorous protocols to ensure reproducibility and reliability of the data.

OECD 301B: CO2 Evolution Test

This method is widely used to determine the ultimate biodegradability of organic compounds.[9][10]

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically activated sludge from a wastewater treatment plant) and incubated under aerobic conditions in the dark or diffuse light.[11][12] The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and is expressed as a percentage of the theoretical maximum CO2 production (ThCO2).[12]

Key Experimental Parameters:

  • Test Duration: 28 days.[11]

  • Inoculum: Activated sludge from a wastewater treatment plant treating predominantly domestic sewage.[12]

  • Test Concentration: Typically 10 to 20 mg of Total Organic Carbon (TOC) per liter.[11]

  • Temperature: 22 ± 2°C.[11]

  • Aeration: Continuous stream of CO2-free air.[11]

  • CO2 Trapping: Evolved CO2 is trapped in a solution of barium or sodium hydroxide (B78521).[11]

  • Measurement: The amount of CO2 is determined by titrating the remaining hydroxide or by measuring the total inorganic carbon (TIC).[11]

  • Controls: Blank controls (inoculum only) are run in parallel to account for endogenous CO2 production. A reference substance (e.g., aniline, sodium acetate, or sodium benzoate) is also tested to verify the viability of the inoculum and the test procedure.[5]

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Test_Substance Test Substance (this compound) Test_Vessel Aerobic Incubation (22 ± 2°C, Dark) Test_Substance->Test_Vessel Mineral_Medium Mineral Medium Mineral_Medium->Test_Vessel Inoculum Inoculum (Activated Sludge) Inoculum->Test_Vessel CO2_Trap CO2 Trapping Solution (e.g., Ba(OH)2) Test_Vessel->CO2_Trap Evolved Gas CO2_Free_Air CO2-Free Air Supply CO2_Free_Air->Test_Vessel Titration_TIC Titration or TIC Analysis CO2_Trap->Titration_TIC Calculation Calculate % Biodegradation Titration_TIC->Calculation

Experimental workflow for the OECD 301B CO2 Evolution Test.
OECD 301F: Manometric Respirometry Test

This test determines the biodegradability of a substance by measuring the oxygen consumed by the metabolizing microorganisms.[7][8]

Principle: A measured volume of inoculated mineral medium containing a known concentration of the test substance as the sole source of organic carbon is stirred in a closed flask at a constant temperature for up to 28 days.[13] The consumption of oxygen is determined by measuring the pressure change inside the sealed vessel.

Key Experimental Parameters:

  • Test Duration: 28 days.[8]

  • Inoculum: Activated sludge from a wastewater treatment plant.[13]

  • Test Concentration: Typically results in a theoretical oxygen demand (ThOD) of 50-100 mg/L.[13]

  • Temperature: 22 ± 2°C.[13]

  • Apparatus: Closed respirometer with a pressure sensor (manometer).[8]

  • CO2 Absorption: Evolved CO2 is absorbed by a suitable absorbent (e.g., potassium hydroxide), so that the pressure change is only due to oxygen consumption.[13]

  • Measurement: The oxygen uptake is calculated from the pressure change over time.

  • Controls: Blank and reference controls are run in parallel, similar to the OECD 301B test.[13]

OECD_301F_Workflow cluster_setup Test Setup cluster_incubation_measurement Incubation & Measurement (28 days) cluster_data_analysis Data Analysis Test_Mixture Test Substance + Mineral Medium + Inoculum Respirometer Sealed Respirometer Flask with Manometer (22 ± 2°C, Stirred) Test_Mixture->Respirometer CO2_Absorbent CO2 Absorbent (e.g., KOH) CO2_Absorbent->Respirometer Pressure_Reading Record Pressure Drop Respirometer->Pressure_Reading Continuous Monitoring O2_Consumption Calculate O2 Consumption Pressure_Reading->O2_Consumption Biodegradation_Calc Calculate % Biodegradation vs. ThOD O2_Consumption->Biodegradation_Calc

Experimental workflow for the OECD 301F Manometric Respirometry Test.

Biochemical Pathway of this compound Degradation

The biodegradation of fatty acids, including branched-chain fatty acids like this compound, primarily occurs through the β-oxidation pathway within the mitochondria and peroxisomes of microorganisms.[14][15] For branched-chain fatty acids, an initial α-oxidation step may be required to remove the branch point, allowing the molecule to enter the conventional β-oxidation cycle.[16][17]

The overall process involves the sequential shortening of the fatty acid chain by two carbon atoms per cycle, producing acetyl-CoA.[14] This acetyl-CoA then enters the citric acid cycle (Krebs cycle) to be further oxidized, generating energy for the cell.

Fatty_Acid_Degradation cluster_activation Activation (Cytosol) cluster_oxidation Oxidation (Mitochondria/Peroxisome) cluster_energy Energy Production Isostearic_Acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase Isostearic_Acid->Acyl_CoA_Synthetase Isostearoyl_CoA Isostearoyl-CoA Acyl_CoA_Synthetase->Isostearoyl_CoA Alpha_Oxidation α-Oxidation (if necessary for branch) Isostearoyl_CoA->Alpha_Oxidation May be required Beta_Oxidation β-Oxidation Cycle Isostearoyl_CoA->Beta_Oxidation Alpha_Oxidation->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Repeated Cycles TCA_Cycle Citric Acid Cycle (Krebs Cycle) Acetyl_CoA->TCA_Cycle ETC Electron Transport Chain TCA_Cycle->ETC NADH, FADH2 CO2_H2O CO2 + H2O TCA_Cycle->CO2_H2O Energy ATP (Energy) ETC->Energy

Generalized biochemical pathway for the degradation of this compound.

Conclusion

The available scientific data robustly supports the classification of this compound as a readily biodegradable substance. Standardized testing according to OECD guidelines demonstrates its susceptibility to rapid and extensive microbial degradation in aerobic aquatic environments. The primary mechanism of breakdown is through established fatty acid oxidation pathways. This favorable environmental profile, combined with its desirable physicochemical properties, positions this compound as a sustainable choice for formulators in the pharmaceutical, cosmetic, and industrial sectors.

References

A Comprehensive Technical Guide to the Solubility of Isostearic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearic acid, a branched-chain saturated fatty acid, offers unique physical and chemical properties that make it a valuable excipient in pharmaceutical and cosmetic formulations. Its liquid nature at room temperature and enhanced stability compared to its linear isomer, stearic acid, are of particular interest. A critical parameter for its application, especially in drug development, is its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility characteristics of this compound, outlines experimental protocols for solubility determination, and presents available solubility data to aid in formulation development.

Introduction to this compound

This compound is a C18 saturated fatty acid with a methyl branch on the carbon chain.[1] This branching disrupts the crystal lattice structure, resulting in a lower melting point and a liquid state at room temperature, unlike the waxy solid form of stearic acid.[2] This characteristic, combined with its oxidative stability, makes this compound a versatile ingredient in a variety of applications, including as an emollient, emulsifier, and solubilizing agent.[2][3] In the pharmaceutical industry, it is utilized to enhance the solubility of poorly soluble drugs and in the formulation of controlled-release delivery systems.[3]

Solubility of this compound: An Overview

The branched structure of this compound not only affects its melting point but also significantly influences its solubility profile. It is generally characterized by its excellent solubility in a wide range of nonpolar and moderately polar organic solvents and oils, while being insoluble in water.[3][4] This lipophilic nature is key to its function as a solubilizing agent for other lipophilic compounds in formulations.

Factors Influencing Solubility

The solubility of this compound in an organic solvent is influenced by several factors:

  • Polarity of the Solvent: this compound, being a fatty acid, is largely nonpolar. According to the "like dissolves like" principle, it exhibits higher solubility in nonpolar solvents such as hydrocarbons (e.g., hexane) and less polar solvents.

  • Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

  • Presence of Other Solutes: The presence of other components in a formulation can impact the overall solubility of this compound through various intermolecular interactions.

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are abundant, precise quantitative data in a wide range of organic solvents is limited in publicly available literature. The following tables summarize the available data for this compound and provide a more extensive dataset for its linear isomer, stearic acid, for comparative purposes.

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

SolventTemperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)Room Temperature100 mg/mL[1]
EthanolRoom Temperature≥10 mg/mL[5]

Table 2: Comparative Quantitative Solubility of Stearic Acid in Various Organic Solvents

Note: This data is for stearic acid and should be used as an estimation for the behavior of this compound. The branched structure of this compound generally leads to greater solubility in many organic solvents.

SolventTemperature (°C)Solubility ( g/100g of Solvent)
Acetone283.65[6]
Acetone356.10[6]
Acetone409.05[6]
Chloroform25Soluble[7]
Dimethylformamide (DMF)Room Temperature~30 mg/mL[8]
Dimethyl Sulfoxide (DMSO)Room Temperature~10 mg/mL[8]
Ethanol282.85[6]
Ethanol354.95[6]
Ethanol407.10[6]
Ethyl Acetate285.30[6]
Ethyl Acetate358.80[6]
Ethyl Acetate4012.50[6]
Methanol281.15[6]
Methanol352.10[6]
Methanol403.10[6]
Methylene Chloride2013.91[9]
Methylene Chloride2521.08[9]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for formulation development. The following sections detail common experimental methods for measuring the solubility of fatty acids like this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solute in a solvent.[6]

Principle: An excess amount of the solute (this compound) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solute, and a known mass of the solution is evaporated to dryness. The mass of the remaining solute is measured, and the solubility is calculated.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Place the container in a constant temperature bath (e.g., a shaking water bath or a temperature-controlled incubator) and agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours). Ensure some undissolved solid remains to confirm saturation.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume or mass of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated syringe to avoid precipitation upon cooling.

    • Filter the collected supernatant through a syringe filter (e.g., a 0.45 µm PTFE filter) to remove any remaining undissolved particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer a precisely weighed aliquot of the clear, saturated filtrate into a pre-weighed container (e.g., an aluminum pan or glass beaker).

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the this compound.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried this compound residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.

    • Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved this compound from the total mass of the aliquot.

    • Express the solubility as grams of this compound per 100 grams of solvent.

Gravimetric_Solubility_Determination cluster_prep 1. Preparation of Saturated Solution cluster_sampling 2. Sampling & Filtration cluster_analysis 3. Analysis cluster_calc 4. Calculation A Excess this compound + Solvent B Agitate at Constant Temperature A->B C Allow to Settle B->C D Withdraw Supernatant C->D E Filter Supernatant D->E F Weigh Aliquot E->F G Evaporate Solvent F->G H Weigh Residue G->H I Calculate Solubility H->I

Gravimetric Method Workflow
Isothermal Equilibrium Method with Chromatographic Analysis

For more complex mixtures or when higher precision is required, the isothermal equilibrium method followed by a quantitative analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.

Principle: A saturated solution is prepared as in the gravimetric method. The concentration of the solute in the filtered supernatant is then determined using a calibrated chromatographic method.

Detailed Methodology:

  • Preparation of Saturated Solution: Follow step 1 as described in the Gravimetric Method.

  • Sample Collection and Filtration: Follow step 2 as described in the Gravimetric Method.

  • Sample Preparation for Chromatography:

    • Accurately dilute a known volume or mass of the filtered saturated solution with a suitable solvent to bring the concentration of this compound within the calibrated range of the analytical instrument.

    • For GC analysis, derivatization of the fatty acid to a more volatile ester (e.g., a methyl ester) is often necessary. This can be achieved by reacting the sample with a derivatizing agent such as BF3-methanol or by acidic or basic catalysis.

  • Chromatographic Analysis:

    • Inject the prepared sample into the GC or HPLC system.

    • GC Analysis: Use a suitable capillary column (e.g., a wax-type column) and a Flame Ionization Detector (FID). The temperature program should be optimized to achieve good separation of the this compound derivative from other components.

    • HPLC Analysis: Use a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water). Detection can be achieved using a UV detector (at low wavelengths) or an Evaporative Light Scattering Detector (ELSD).

  • Quantification:

    • Prepare a series of calibration standards of known concentrations of this compound (or its derivative).

    • Generate a calibration curve by plotting the peak area response versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or g/100g ).

Chromatographic_Solubility_Determination cluster_prep 1. Preparation cluster_sample_prep 2. Sample Preparation cluster_analysis 3. Analysis cluster_calc 4. Calculation A Prepare Saturated Solution B Filter Supernatant A->B C Dilute Sample B->C D Derivatize (for GC) C->D E Inject into GC/HPLC D->E G Quantify Concentration E->G F Generate Calibration Curve F->G H Calculate Final Solubility G->H

Isothermal Equilibrium with Chromatography Workflow

Applications in Drug Development

The solubility characteristics of this compound are pivotal to its use in pharmaceutical formulations.

  • Solubilizer for Poorly Soluble Drugs: this compound can act as a lipid-based solvent in formulations, enhancing the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[3]

  • Emulsifier in Topical and Oral Formulations: Its amphiphilic nature allows it to stabilize oil-in-water and water-in-oil emulsions, which are common in creams, lotions, and some oral liquid dosage forms.

  • Component of Lipid-Based Drug Delivery Systems (LBDDS): this compound can be a key component in self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS), which improve the oral absorption of poorly water-soluble drugs.

  • Matrix Former in Controlled-Release Formulations: In solid dosage forms, it can be used as a matrix-forming agent to control the release rate of the API.[1]

Conclusion

This compound presents a favorable profile for use in a wide array of pharmaceutical and cosmetic applications due to its unique physical state, stability, and solubility in organic solvents. While comprehensive quantitative solubility data remains somewhat limited in the public domain, the provided information on its general solubility, comparative data with stearic acid, and detailed experimental protocols for its determination offer a solid foundation for researchers and formulation scientists. The methodologies outlined in this guide can be readily implemented to generate the specific solubility data required for any given solvent system, thereby facilitating informed decisions in product development. As the demand for advanced and stable formulations grows, a thorough understanding of the solubility of excipients like this compound will continue to be of paramount importance.

References

The Enhanced Stability of Isostearic Acid: A Structural Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal and Oxidative Stability of Isostearic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, a branched-chain saturated fatty acid, offers unique physical and chemical properties that make it a valuable excipient in pharmaceutical formulations and a key ingredient in various industrial applications. Its superior thermal and oxidative stability compared to its linear counterpart, stearic acid, and its unsaturated analogue, oleic acid, are critical attributes for ensuring the long-term efficacy and shelf life of products. This guide provides a comprehensive overview of the thermal and oxidative stability of this compound, including quantitative data, detailed experimental protocols, and a discussion of its degradation pathways.

This compound is a C18 saturated fatty acid with a methyl group typically located on the penultimate carbon atom. This branched structure is the primary reason for its exceptional stability. Unlike linear saturated fatty acids such as stearic acid, which can pack tightly into a crystalline lattice, the branched nature of this compound disrupts this close packing. This results in a lower melting point and a liquid state at room temperature, which is advantageous for many formulations.

More importantly, this steric hindrance provided by the methyl group also protects the molecule from oxidative attack. In contrast, unsaturated fatty acids like oleic acid possess double bonds that are susceptible to oxidation, leading to rancidity and degradation of the final product. As a saturated fatty acid, this compound lacks these vulnerable double bonds, contributing to its high oxidative stability.[1][2]

Quantitative Assessment of Stability

The superior stability of this compound has been demonstrated through various analytical methods. The following tables summarize the available quantitative data, comparing this compound to other common fatty acids.

Table 1: Oxidative Stability Data

Test MethodSubstanceTemperature (°C)ResultReference
Oxygen Absorption TestThis compound60Stable for up to 100 days[3]
Oxygen Absorption TestCommercial-grade Oleic Acid60Stable for 1–7 days[3]
Oxygen Absorption TestTechnical-grade Stearic Acid60Stable for 25 days[3]
Oxidative Stability Index (OSI)Methyl Ester of this compound11018 times more stable than Soybean Methyl Esters (Induction Period: 64 hours)[4]
Oxidative Stability Index (OSI)Soybean Oil Methyl Esters110Induction Period: 3.1 hours[4]

Table 2: General Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC18H36O2[5]
Molecular Weight284.48 g/mol [5]
Boiling PointApproximately 250°C[5]
Melting Point-10°C to -6°C[5]
Acid Value (mg KOH/g)180 - 195[6]
Saponification Value (mg KOH/g)190 - 200[6]
Iodine Value (g I2/100g)15 max[6]

Experimental Protocols for Stability Assessment

The stability of this compound can be evaluated using several standardized methods. The following sections detail the methodologies for key experiments.

Oxidative Stability Determination

a) Rancimat Method (AOCS Cd 12b-92, ISO 6886)

The Rancimat method is an accelerated oxidation test that determines the oxidative stability index (OSI) of fats and oils.[7][8][9]

  • Principle: A stream of purified air is passed through a sample of the oil held at a constant elevated temperature (typically 110-140°C). The effluent air, containing volatile organic acids produced during oxidation, is bubbled through a vessel containing deionized water. The conductivity of the water is continuously monitored. A sharp increase in conductivity marks the induction period, which is a measure of the oil's resistance to oxidation.[7][10]

  • Apparatus: Rancimat instrument, reaction vessels, measuring vessels, air pump, heating block, conductivity meter.

  • Procedure:

    • A precise amount of the this compound sample (typically 3-5 g) is weighed into a clean, dry reaction vessel.

    • The vessel is placed in the heating block of the Rancimat, which is maintained at a constant temperature.

    • A controlled flow of clean, dry air (e.g., 10-20 L/h) is passed through the sample.

    • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water and a conductivity electrode.

    • The conductivity of the water is recorded over time. The induction period is determined as the time taken to reach the inflection point of the conductivity curve.

b) Pressure Differential Scanning Calorimetry (PDSC) (ASTM D6186)

This method determines the oxidation induction time (OIT) of lubricating oils and can be adapted for fatty acids.[11][12]

  • Principle: A small sample of this compound is heated in a high-pressure cell under a pure oxygen atmosphere. The temperature is ramped up to a specific isothermal temperature. The time from the initial exposure to oxygen until the onset of the exothermic oxidation reaction is measured as the OIT.

  • Apparatus: Pressure DSC instrument, high-pressure sample pans.

  • Procedure:

    • A small amount of the this compound sample (typically 2-3 mg) is placed in an open aluminum pan.

    • The pan is placed in the PDSC cell, which is then sealed and pressurized with oxygen (e.g., 3.5 MPa).

    • The sample is heated at a controlled rate to the desired isothermal test temperature (e.g., 130-210°C).

    • The heat flow to or from the sample is monitored. The OIT is the time elapsed from the start of the isothermal period to the onset of the exothermic peak, which indicates the start of oxidation.

Thermal Stability Determination

a) Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.

  • Principle: A sample of this compound is heated in a controlled environment (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is continuously recorded as the temperature increases. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

  • Apparatus: Thermogravimetric analyzer, high-precision balance, furnace, temperature controller.

  • Procedure:

    • A small, accurately weighed sample of this compound is placed in a tared TGA pan.

    • The pan is placed in the TGA furnace.

    • The furnace is heated at a programmed rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen at a flow rate of 20 mL/min).

    • The weight of the sample is monitored continuously as a function of temperature. The resulting thermogram (weight vs. temperature) is analyzed to determine the onset of decomposition and other thermal events.

b) Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to study thermal transitions such as melting, crystallization, and glass transitions.

  • Principle: The this compound sample and a reference material are heated or cooled at a controlled rate. The difference in heat flow between the sample and the reference is measured. Endothermic or exothermic peaks in the DSC thermogram correspond to thermal events. For thermal stability, the onset of an exothermic decomposition peak at high temperatures is of interest.

  • Apparatus: Differential scanning calorimeter, sample pans, reference pans.

  • Procedure:

    • A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10°C/min) over a specified temperature range.

    • The differential heat flow is recorded as a function of temperature. The resulting thermogram is analyzed to identify melting points, crystallization temperatures, and the onset of decomposition.

Degradation Pathways

The degradation of this compound can occur through two primary mechanisms: thermal degradation and oxidative degradation. Due to its saturated and branched structure, this compound is significantly more resistant to both pathways compared to unsaturated and linear fatty acids.

Thermal Degradation

At elevated temperatures, in the absence of oxygen, the carbon-carbon bonds within the this compound molecule can undergo homolytic cleavage, leading to the formation of free radicals. These radicals can then participate in a series of reactions, including hydrogen abstraction, disproportionation, and recombination, to form a complex mixture of smaller alkanes, alkenes, and carboxylic acids. The presence of the methyl branch can influence the fragmentation pattern, potentially favoring cleavage at the tertiary carbon.

Thermal_Degradation Isostearic_Acid This compound Heat High Temperature (Absence of Oxygen) Isostearic_Acid->Heat Radicals Free Radical Intermediates Heat->Radicals Homolytic Cleavage Products Mixture of smaller alkanes, alkenes, and carboxylic acids Radicals->Products Further Reactions (Abstraction, Recombination)

Caption: Simplified pathway of thermal degradation of this compound.

Oxidative Degradation

Oxidative degradation occurs in the presence of oxygen and is typically initiated by factors such as heat, light, or the presence of metal ions. The process proceeds via a free radical chain reaction involving initiation, propagation, and termination steps.

  • Initiation: An initiator (e.g., heat, light) abstracts a hydrogen atom from the this compound molecule, forming an alkyl radical. The tertiary hydrogen at the branch point is a potential site for this initial abstraction.

  • Propagation: The alkyl radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide and a new alkyl radical, thus propagating the chain reaction.

  • Termination: The reaction is terminated when two radicals combine to form a stable, non-radical product.

The resulting hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids, which can contribute to off-odors and flavors.

Oxidative_Degradation cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition & Products cluster_termination Termination Isostearic_Acid This compound (R-H) Initiator Initiator (Heat, Light, Metal Ions) Isostearic_Acid->Initiator Alkyl_Radical Alkyl Radical (R•) Initiator->Alkyl_Radical Hydrogen Abstraction Alkyl_Radical_Prop Alkyl Radical (R•) Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (ROO•) Oxygen->Peroxy_Radical New_Alkyl_Radical New Alkyl Radical (R•) Peroxy_Radical->New_Alkyl_Radical Isostearic_Acid_Prop This compound (R-H) Peroxy_Radical->Isostearic_Acid_Prop Hydrogen Abstraction Hydroperoxide Hydroperoxide (ROOH) Hydroperoxide_Decomp Hydroperoxide (ROOH) Alkyl_Radical_Prop->Oxygen Isostearic_Acid_Prop->Hydroperoxide Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, Carboxylic Acids) Hydroperoxide_Decomp->Secondary_Products Radical1 Radical Stable_Product Stable Product Radical1->Stable_Product Radical2 Radical Radical2->Stable_Product

Caption: General mechanism of oxidative degradation of this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Experimental_Workflow Sample This compound Sample Oxidative_Stability Oxidative Stability Testing Sample->Oxidative_Stability Thermal_Stability Thermal Stability Testing Sample->Thermal_Stability Rancimat Rancimat (AOCS Cd 12b-92, ISO 6886) Oxidative_Stability->Rancimat PDSC PDSC (ASTM D6186) Oxidative_Stability->PDSC TGA TGA Thermal_Stability->TGA DSC DSC Thermal_Stability->DSC Data_Analysis Data Analysis and Interpretation Rancimat->Data_Analysis PDSC->Data_Analysis TGA->Data_Analysis DSC->Data_Analysis Report Technical Report/Whitepaper Data_Analysis->Report

Caption: Workflow for this compound stability assessment.

Conclusion

This compound exhibits outstanding thermal and oxidative stability, primarily due to its unique branched-chain saturated structure. This stability surpasses that of oleic acid and, in some cases, even technical-grade stearic acid, making it an excellent choice for applications requiring long shelf life and resistance to degradation at elevated temperatures. The use of standardized analytical techniques such as the Rancimat method, PDSC, TGA, and DSC allows for the robust quantification of this stability. A thorough understanding of these properties and the underlying degradation mechanisms is essential for researchers, scientists, and drug development professionals in formulating high-quality, stable, and effective products.

References

Isostearic Acid as a Bio-Based Raw Material: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isostearic acid is a versatile, bio-based fatty acid gaining significant traction across the pharmaceutical, cosmetic, and industrial sectors. It is a saturated, branched-chain isomer of stearic acid, typically composed of a mixture of methyl-branched isomers of octadecanoic acid.[1][2] Unlike its linear counterpart, stearic acid, which is a waxy solid at room temperature, this compound is a clear, oily liquid.[1][3] This fundamental difference in physical state, arising from its branched structure that hinders efficient molecular packing, imparts a unique set of properties that make it a high-performance, sustainable alternative to traditional fatty acids and petrochemical-derived ingredients.[1]

Derived from renewable vegetable oils and animal fats, this compound is recognized as readily biodegradable, aligning with the growing demand for sustainable and eco-friendly materials.[4][5][6] It combines the thermal and oxidative stability of a saturated fatty acid like stearic acid with the liquidity and solubility of an unsaturated fatty acid like oleic acid.[4][7] This guide provides an in-depth technical overview of its synthesis, properties, analytical methods, and key applications for researchers, scientists, and drug development professionals.

Synthesis and Production from Bio-Based Feedstocks

The primary route for producing bio-based this compound is through the catalytic isomerization of oleic acid (a C18 monounsaturated fatty acid), which is abundantly available from vegetable oils like palm and soybean oil, or animal fats like tallow.[7][8][9]

The general production workflow involves several key stages:

  • Source Material: The process begins with triglyceride-rich vegetable oils or animal fats.

  • Hydrolysis: The fats and oils are hydrolyzed to yield a mixture of fatty acids, from which oleic acid is separated.

  • Isomerization: The oleic acid undergoes skeletal isomerization using a catalyst. This reaction introduces methyl branches along the fatty acid chain.[8][10] Clay and zeolite catalysts are commonly employed. Zeolite-catalyzed processes, in particular, can preferentially yield an isomeric mixture with methyl branches located on the central positions of the alkyl chain.[10] This step is the key to transforming the linear-chain oleic acid into a mixture of branched-chain unsaturated "iso-oleic acids".[11][12]

  • Hydrogenation: The resulting mixture of iso-oleic acids is hydrogenated to saturate the double bonds. This removes unsaturation, significantly enhancing the oxidative, thermal, and color stability of the final product.[10]

  • Purification: The final mixture is purified, often through distillation, to separate the this compound (monomer acids) from any remaining linear fatty acids or byproducts like C36 dimer acids.[13][14]

Synthesis_Workflow cluster_0 Bio-Based Feedstock Processing cluster_1 Isomerization & Saturation cluster_2 Final Product Feedstock Vegetable Oils / Animal Fats Hydrolysis Hydrolysis Feedstock->Hydrolysis OleicAcid Oleic Acid (C18:1) Hydrolysis->OleicAcid Isomerization Skeletal Isomerization (Zeolite/Clay Catalyst) OleicAcid->Isomerization Creates branched structure Hydrogenation Hydrogenation Isomerization->Hydrogenation Saturates double bonds Purification Purification (Distillation) Hydrogenation->Purification IsostearicAcid This compound (Branched C18:0) Purification->IsostearicAcid

Caption: General workflow for the production of bio-based this compound.

Physicochemical Properties

This compound's branched structure provides a unique combination of physical and chemical properties. Its liquidity at low temperatures, high thermal and oxidative stability, and excellent solvency in organic solvents are key advantages.[4][15]

Table 1: Typical Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₁₈H₃₆O₂[1]
Molecular Weight~284.5 g/mol [1][16]
AppearanceClear, colorless to pale yellow liquid[1][17]
Physical StateLiquid at room temperature[4][6]
Density (at 20-25°C)~0.89 g/cm³[1][16]
Melting Point / Titer< 10 °C[4][14]
Boiling Point~350°C[16]
Acid Value175 - 197 mg KOH/g[4][15]
Iodine Value< 8 g I₂/100g[4][18]
SolubilitySoluble in oils and organic solvents[8][15]

Table 2: Comparison of Properties: this compound vs. Stearic Acid and Oleic Acid

PropertyThis compoundStearic AcidOleic Acid
Structure Saturated, Branched-ChainSaturated, Straight-ChainUnsaturated, Straight-Chain
Physical State (RT) Liquid[1]Solid[3]Liquid[4]
Oxidative Stability Excellent[19]ExcellentPoor (prone to rancidity)[8]
Melting Point Low (< 10°C)[4]High (~69°C)Moderate (~14°C)
Key Features High stability, low pour point, good solvency[4][6]Hardening agent, provides structure[19]Moisturizing, but less stable[8]

Experimental Protocols

Quantitative Determination of this compound Isomers by GC-MS

This protocol outlines a general methodology for the analysis of this compound in a cosmetic or pharmaceutical matrix, based on established analytical techniques.[13]

Objective: To quantify the total amount of this compound and identify its constituent isomers in a given sample.

Methodology:

  • Sample Preparation & Lipid Extraction:

    • For samples containing isostearate esters (e.g., isopropyl isostearate), perform saponification using an ethanolic potassium hydroxide (B78521) solution to hydrolyze the esters and liberate the free fatty acids.

    • Acidify the solution (e.g., with HCl) to protonate the fatty acids.

    • Extract the lipids into an organic solvent like hexane (B92381) or diethyl ether.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid fraction.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Resuspend the lipid extract in a solution of BF₃-methanol (boron trifluoride-methanol).

    • Heat the mixture (e.g., at 100°C for 10-15 minutes) to convert the free fatty acids into their more volatile methyl esters (FAMEs).

    • Add water and extract the FAMEs with hexane.

    • Add an internal standard (e.g., methyl nonadecanoate, 19:0) at a known concentration to the hexane extract for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A polar capillary column suitable for FAME separation (e.g., a biscyanopropyl polysiloxane column).

    • Carrier Gas: Helium.

    • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs extract.

    • Temperature Program: Use a temperature gradient to separate the FAMEs based on their boiling points and structures. A typical program might start at 140°C, hold for 5 minutes, then ramp up to 240°C.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode, targeting characteristic ions of the FAMEs (e.g., m/z 74, the McLafferty rearrangement ion, and m/z 87).[13]

  • Data Analysis:

    • Identify the various methyl-branched C18:0 isomers based on their retention times and mass spectra compared to known standards or literature data.

    • Quantify the total this compound content by comparing the integrated peak area of all identified isostearate isomers to the peak area of the internal standard.

Applications in Research and Drug Development

This compound's unique properties make it a valuable excipient and functional ingredient in pharmaceutical and research applications.

Drug Delivery Systems

This compound and its derivatives are used to formulate innovative drug delivery systems, helping to overcome challenges like poor drug solubility and stability.[20] It can act as a lipid excipient in formulations such as self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and transdermal patches.[20]

  • Solubility Enhancement: It can improve the solubility and bioavailability of poorly water-soluble (lipophilic) active pharmaceutical ingredients (APIs).[21]

  • Controlled Release: Its inclusion in tablet or patch formulations helps control the release rate of the API, allowing for sustained-release profiles.[20]

  • Penetration Enhancement: In topical and transdermal systems, it can act as a penetration enhancer, facilitating the transport of APIs through the stratum corneum.[22]

Drug_Delivery cluster_0 Lipid-Based Formulation API Poorly Soluble API Formulation Drug Delivery System (e.g., SLN, SEDDS) API->Formulation ISA This compound (Lipid Excipient) ISA->Formulation Other Other Excipients (Surfactants, etc.) Other->Formulation Outcome1 Enhanced API Solubility Formulation->Outcome1 Outcome2 Improved Bioavailability Formulation->Outcome2 Outcome3 Controlled Drug Release Formulation->Outcome3

References

A Technical Guide to the History and Development of Isostearic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isostearic acid, a branched-chain saturated fatty acid, has emerged as a critical component in a multitude of applications, from cosmetics and lubricants to pharmaceutical formulations. Its unique properties, including low melting point, high oxidative stability, and excellent lubricity, are a direct result of its branched structure, which overcomes the limitations of both saturated and unsaturated linear fatty acids. This technical guide provides an in-depth exploration of the history and evolution of this compound production, detailing the core chemical processes, experimental protocols, and analytical methodologies. Quantitative data is presented in structured tables for comparative analysis, and key production pathways are visualized through logical diagrams.

Introduction: The Genesis of this compound

The story of this compound is intrinsically linked to the broader history of the oleochemical industry, which began in the early 19th century with the work of chemists like Michel Eugène Chevreul on the structure of fats and oils.[1] Initially, the focus was on linear fatty acids, such as stearic acid for candles and oleic acid for various industrial uses. However, the limitations of these molecules—the high melting point of stearic acid and the oxidative instability of oleic acid—drove the search for alternatives.

This compound emerged not as a direct synthetic target, but as a byproduct of the dimer acid industry. Dimer acids, C36 dicarboxylic acids, were first produced commercially by Emery Industries in 1948 through the thermal polymerization of tall oil fatty acids (TOFA).[1] The non-polymerized "monomer" fraction of this process was found to be a complex mixture of branched-chain fatty acids. This monomer fraction, once purified and hydrogenated, became the first commercially available this compound.[1]

Evolution of Production Methodologies

The production of this compound has evolved from a byproduct of dimer acid manufacturing to a targeted synthesis with improved efficiency and selectivity. The primary feedstock is oleic acid, a readily available monounsaturated fatty acid derived from sources like tallow, palm oil, and soybean oil.[1][2] The core of the production process is the skeletal isomerization of the linear oleic acid chain to create branched isomers.

The Classic Approach: Clay-Catalyzed Dimerization and Isomerization

The foundational method for this compound production is the clay-catalyzed dimerization of unsaturated fatty acids, often referred to as the Emery process. This process, developed in the 1950s, utilizes montmorillonite (B579905) clay as a catalyst to induce both dimerization and isomerization reactions.[2][3][4]

The reaction is typically carried out in a stainless steel reactor at high temperatures and pressures.[2][3] The primary products are dimer acids (C36), trimer acids (C54), and a monomer fraction containing a mixture of saturated and unsaturated branched-chain fatty acids.[3] this compound is then isolated from this monomer fraction through subsequent purification and hydrogenation steps.[1]

Table 1: Typical Reaction Parameters for Clay-Catalyzed Dimerization of Tall Oil Fatty Acids

ParameterValueReference
FeedstockTall Oil Fatty Acids (TOFA)[4]
CatalystMontmorillonite Clay[3][4]
Catalyst Loading4.3% (w/w)[4]
Co-catalystLithium Salt (1.1 mg/g of clay)[4]
Water Content~5% (w/w)[4]
Temperature180-260°C[2][3]
PressureUp to 10 bar (90 psi)[2][3][4]
Reaction Time2.5 hours[4]
Monomer Fraction Yield10-40%[3]
Dimer/Trimer Fraction Yield60-80%[3]
Modern Advancements: Zeolite-Catalyzed Isomerization

The quest for higher yields and selectivity led to the development of zeolite-based catalytic systems. Zeolites, with their well-defined pore structures and tunable acidity, offer significant advantages over amorphous clays. The use of zeolites, particularly ferrierite, has been shown to achieve high conversions of oleic acid to branched-chain isomers with greater selectivity, minimizing the formation of dimer and trimer byproducts.[1][5]

This modern approach focuses directly on the isomerization of oleic acid to "iso-oleic acid" (a mixture of unsaturated branched-chain isomers), which is then hydrogenated to produce this compound.[5][6][7]

Table 2: Comparison of this compound Production Methods

ParameterClay-Catalyzed DimerizationZeolite-Catalyzed IsomerizationReference
Catalyst Montmorillonite ClayH-Ferrierite Zeolite[3][5]
Primary Reaction Dimerization & IsomerizationSkeletal Isomerization[3][5]
Operating Temperature 180-260°C~260°C[3][5]
Operating Pressure Up to 10 bar~1.38 MPa (~14 bar)[5]
This compound Precursor Yield 10-40% (monomer fraction)Up to 85% selectivity[3][5]
Byproducts High levels of dimer/trimer acidsLower levels of oligomers[3][5]
Catalyst Reusability LimitedReusable for multiple cycles[5]

Experimental Protocols

Synthesis of this compound via Clay-Catalyzed Dimerization of TOFA

This protocol is a generalized representation based on literature descriptions.

Materials:

  • Tall Oil Fatty Acids (TOFA)

  • Montmorillonite Clay Catalyst

  • Lithium Salt (e.g., LiOH)

  • Deionized Water

  • Phosphoric Acid (85%)

  • Hydrogen Gas

  • Hydrogenation Catalyst (e.g., Nickel)

  • Solvent for crystallization (e.g., acetone (B3395972) or a specified solvent oil)

Procedure:

  • Reaction Setup: Charge a high-pressure stainless steel autoclave with TOFA, montmorillonite clay (e.g., 4.3% w/w), a lithium salt co-catalyst, and water (e.g., 5% w/w).

  • Dimerization/Isomerization: Seal the reactor, purge with an inert gas, and heat to 260°C with stirring. Maintain a pressure of approximately 90 psi for 2.5 hours.

  • Catalyst Removal: Cool the reactor and treat the crude product mixture with 85% phosphoric acid at 130°C. Filter the hot mixture to remove the clay catalyst.

  • Purification of Monomer Fraction: Separate the monomer fraction from the dimer and trimer acids via vacuum distillation using a wiped-film evaporator.

  • Hydrogenation: Hydrogenate the unsaturated monomer fraction using a suitable catalyst (e.g., nickel) under hydrogen pressure to saturate the double bonds, yielding a mixture of isostearic and stearic acids.

  • Isolation of this compound: Dissolve the hydrogenated fatty acid mixture in a suitable solvent (e.g., acetone). Cool the solution to induce crystallization of the linear stearic acid.

  • Final Purification: Filter the cold solution to remove the crystallized stearic acid. Recover the this compound from the filtrate by solvent evaporation, followed by reduced pressure distillation of the filtrate to collect the this compound fraction.[8][9]

Synthesis of this compound via Zeolite-Catalyzed Isomerization of Oleic Acid

This protocol is a generalized representation based on literature descriptions.

Materials:

  • High-Purity Oleic Acid

  • H-Ferrierite Zeolite Catalyst

  • Triphenylphosphine (optional Lewis base additive)

  • Deionized Water

  • Hydrogen Gas

  • Hydrogenation Catalyst (e.g., Palladium on Carbon)

  • Acetone

Procedure:

  • Isomerization: In a high-pressure reactor, combine oleic acid, H-ferrierite zeolite catalyst, triphenylphosphine, and distilled water.

  • Reaction: Heat the mixture to 260°C under pressure (e.g., 1.38 MPa) for approximately 4 hours with stirring.[3][5]

  • Catalyst Recovery: After cooling, recover the zeolite catalyst by filtration. The catalyst can be washed with acetone, dried, and regenerated for future use.

  • Hydrogenation: Hydrogenate the resulting "iso-oleic acid" mixture using a hydrogenation catalyst (e.g., Pd/C) to produce a mixture of saturated branched-chain fatty acids (this compound) and any unreacted linear saturated fatty acid.

  • Purification: The final this compound product can be purified from any remaining linear fatty acids by low-temperature solvent crystallization as described in the previous protocol.

Visualization of Production Pathways

Clay-Catalyzed Dimerization Pathway

Clay_Catalyzed_Process cluster_feed Feedstock cluster_reaction Dimerization/Isomerization cluster_separation1 Primary Separation cluster_purification Purification & Finishing TOFA Tall Oil Fatty Acids Reactor High-Pressure Reactor (180-260°C, <10 bar) TOFA->Reactor Distillation Vacuum Distillation Reactor->Distillation Catalyst Montmorillonite Clay + Water + Li Salt Catalyst->Reactor Hydrogenation Hydrogenation Distillation->Hydrogenation Monomer Fraction DimerAcids DimerAcids Distillation->DimerAcids Dimer/Trimer Fraction Crystallization Low-Temp Crystallization Hydrogenation->Crystallization FinalProduct This compound Crystallization->FinalProduct StearicAcid StearicAcid Crystallization->StearicAcid Stearic Acid Byproduct

Caption: Workflow for this compound production via clay-catalyzed dimerization.

Zeolite-Catalyzed Isomerization Pathway

Zeolite_Catalyzed_Process cluster_feed Feedstock cluster_reaction Skeletal Isomerization cluster_hydrogenation Saturation cluster_purification Purification OleicAcid Oleic Acid IsomerizationReactor High-Pressure Reactor (~260°C, ~14 bar) OleicAcid->IsomerizationReactor HydrogenationStep Hydrogenation IsomerizationReactor->HydrogenationStep Iso-Oleic Acid ZeoliteCatalyst H-Ferrierite Zeolite + Water ZeoliteCatalyst->IsomerizationReactor PurificationStep Low-Temp Crystallization (Optional) HydrogenationStep->PurificationStep FinalProduct This compound PurificationStep->FinalProduct

Caption: Workflow for this compound production via zeolite-catalyzed isomerization.

Analytical and Characterization Methods

The characterization of this compound is crucial for quality control and for understanding its isomeric composition. Due to the complex mixture of isomers, a combination of analytical techniques is employed.

Table 3: Key Analytical Methods for this compound Characterization

TechniquePurposeKey Findings/Parameters MeasuredReference
Gas Chromatography-Mass Spectrometry (GC-MS) Isomer identification and quantificationDetermines the position of methyl branches on the fatty acid chain. Can identify and quantify individual isomers.[10][11]
Infrared Spectrometry (IR) Functional group analysisConfirms the presence of carboxylic acid groups and the absence of double bonds after hydrogenation.[10]
Acid Value Titration Measurement of free acidityDetermines the amount of free carboxylic acid, typically in the range of 190-210 mg KOH/g. A key quality control parameter.[12]
Iodine Value Titration Measurement of unsaturationQuantifies the degree of unsaturation. A low iodine value indicates successful hydrogenation.
Differential Scanning Calorimetry (DSC) Thermal properties analysisDetermines melting point and crystallization behavior.
Viscometry Fluidity measurementMeasures the viscosity at different temperatures, which is a critical property for lubricant applications.

Experimental Protocol: GC-MS Analysis of this compound Isomers

  • Derivatization: Convert the this compound sample to fatty acid methyl esters (FAMEs) by heating with a methanol/HCl or BF3-methanol solution. For detailed structural elucidation, picolinyl esters can also be prepared.

  • GC Separation: Inject the FAMEs onto a long capillary GC column (e.g., 50-100 m) with a polar stationary phase suitable for fatty acid analysis. Use a temperature program that allows for the separation of the various branched-chain isomers.

  • MS Detection: Use an electron ionization (EI) mass spectrometer to detect the eluting FAMEs. The fragmentation patterns of the different isomers can help in identifying the position of the methyl branch.

  • Quantification: For quantitative analysis, use an internal standard (e.g., a fatty acid not present in the sample) and create a calibration curve. Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for specific isomers.[11]

Conclusion and Future Outlook

The production of this compound has progressed from the utilization of a byproduct to a sophisticated, catalyst-driven synthesis. The shift from clay-based systems to more selective zeolite catalysts represents a significant advancement in oleochemical processing, enabling higher yields and purer products. Future developments are likely to focus on even more sustainable and efficient catalytic systems, potentially including biocatalytic routes, to meet the growing demand for high-performance, bio-based chemicals in the pharmaceutical, personal care, and industrial sectors. The continued refinement of analytical techniques will also be crucial for a deeper understanding of the structure-function relationships of different this compound isomers, paving the way for the development of tailored products with optimized properties for specific applications.

References

Methodological & Application

Application Notes and Protocols for Isostearic Acid in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isostearic acid in the development of novel drug delivery systems. This compound, a branched-chain fatty acid, offers unique properties such as excellent stability, good solvent capacity for various drugs, and skin penetration enhancement, making it a valuable excipient in pharmaceutical formulations.[1] This document details its application in microemulsions, nanoemulsions, and lipid nanoparticles, providing structured data, experimental protocols, and visual workflows to guide researchers in this field.

This compound in Microemulsions for Topical Drug Delivery

This compound serves as an effective oil phase in microemulsion formulations, particularly for topical delivery of poorly soluble drugs. Its ability to solubilize active pharmaceutical ingredients (APIs) and enhance skin penetration can lead to improved therapeutic outcomes.

Quantitative Data Summary: this compound-Based Microemulsion

A notable application of this compound is in a gel-like microemulsion for the topical delivery of imiquimod (B1671794), an immunostimulant drug with very low solubility and poor skin penetration.[1][2] The optimized formulation demonstrated superior drug accumulation in the skin compared to commercial creams.[1]

ParameterValueReference
Drug Imiquimod[1][2]
Drug Delivery System Gel-like Microemulsion[1][2]
Composition
Water~26%[1]
This compound~21%[1]
d-α-tocopherol polyethylene (B3416737) glycol-1000 succinate (B1194679) (TPGS)~26%[1]
Transcutol®~27%[1]
Performance
Imiquimod Accumulated in Porcine Skin (6h)3.0 ± 1.1 µg/cm²[1]
Commercial Cream Comparison (5% Imiquimod)1.9 ± 0.8 µg/cm²[1]
Experimental Protocol: Preparation and Evaluation of an this compound-Based Microemulsion

This protocol outlines the steps for preparing and evaluating an this compound-based microemulsion for topical drug delivery, based on the principles described for the imiquimod formulation.[1][2]

Materials:

  • This compound

  • Surfactant (e.g., d-α-tocopherol polyethylene glycol-1000 succinate - TPGS)

  • Co-surfactant (e.g., Transcutol®)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Franz diffusion cells

  • Porcine skin (or other suitable membrane)

  • Phosphate buffered saline (PBS)

  • Analytical equipment (e.g., HPLC)

Protocol:

  • Phase Diagram Construction:

    • Prepare various ratios of the surfactant and co-surfactant (Smix).

    • Titrate the Smix with the oil phase (this compound) and aqueous phase to construct a pseudo-ternary phase diagram to identify the microemulsion region.

  • Microemulsion Preparation:

    • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant.

    • Add the API to the oil phase and ensure it is fully dissolved.

    • Slowly add the aqueous phase to the oil/surfactant/co-surfactant mixture while stirring continuously on a magnetic stirrer until a clear and homogenous microemulsion is formed.

  • Characterization:

    • Visual Inspection: Observe the formulation for clarity, homogeneity, and any signs of phase separation.

    • Droplet Size and Zeta Potential: Determine the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.

    • Rheological Studies: Evaluate the viscosity and flow properties of the microemulsion using a rheometer.

  • In Vitro Skin Permeation Study:

    • Mount freshly excised porcine skin on Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Apply a known quantity of the microemulsion to the skin surface in the donor compartment.

    • Fill the receptor compartment with PBS (pH 7.4) and maintain the temperature at 37°C.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh PBS.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

    • At the end of the study, extract the drug from the skin to determine the amount of drug accumulated.

Experimental Workflow: Microemulsion Preparation and Evaluation

Microemulsion_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval In Vitro Evaluation Phase_Diagram Construct Pseudo-Ternary Phase Diagram Select_Ratios Select Component Ratios Phase_Diagram->Select_Ratios Dissolve_API Dissolve API in Oil Phase (this compound) Select_Ratios->Dissolve_API Mix_Components Mix Oil, Surfactant, and Co-surfactant Dissolve_API->Mix_Components Add_Aqueous_Phase Titrate with Aqueous Phase under Stirring Mix_Components->Add_Aqueous_Phase Form_Microemulsion Formation of Clear Microemulsion Add_Aqueous_Phase->Form_Microemulsion Visual_Inspection Visual Inspection Form_Microemulsion->Visual_Inspection DLS_Analysis Droplet Size & Zeta Potential (DLS) Form_Microemulsion->DLS_Analysis Rheology Rheological Studies Form_Microemulsion->Rheology Franz_Cell_Setup Franz Diffusion Cell Setup with Porcine Skin Form_Microemulsion->Franz_Cell_Setup Apply_Formulation Apply Microemulsion to Skin Franz_Cell_Setup->Apply_Formulation Sample_Collection Sample Collection from Receptor Compartment Apply_Formulation->Sample_Collection Drug_Quantification Drug Quantification (HPLC) Sample_Collection->Drug_Quantification Skin_Accumulation Determine Drug Accumulation in Skin Drug_Quantification->Skin_Accumulation

Workflow for this compound-Based Microemulsion Preparation and Evaluation.

This compound in Lipid-Based Nanoparticles

While specific data on this compound as the sole lipid in Solid Lipid Nanoparticles (SLNs) is limited, its properties as a liquid lipid make it an excellent candidate for Nanostructured Lipid Carriers (NLCs), where it is combined with a solid lipid. The branched structure of this compound can create imperfections in the solid lipid matrix, potentially leading to higher drug loading and reduced drug expulsion. The following protocols and data are based on well-established methods for NLCs using stearic acid (a solid lipid) and oleic acid (a liquid lipid), which can be adapted for formulations containing this compound.[3]

Quantitative Data Summary: Stearic Acid/Oleic Acid-Based NLCs

This table presents typical data for NLCs prepared with stearic acid and oleic acid, which can serve as a benchmark for developing this compound-based NLCs. The addition of a liquid lipid (like oleic or this compound) generally leads to a decrease in particle size and an increase in drug loading capacity compared to SLNs.[3]

ParameterFormulation with 10% Oleic AcidFormulation with 30% Oleic AcidReference
Drug Model DrugModel Drug[3]
Drug Delivery System Nanostructured Lipid Carrier (NLC)Nanostructured Lipid Carrier (NLC)[3]
Particle Size (nm) ~250~150[3]
Polydispersity Index (PDI) < 0.3< 0.25[3]
Zeta Potential (mV) Approx. -30Approx. -30[3]
Drug Loading (%) Increased with oleic acid contentHigher than 10% oleic acid formulation[3]
Encapsulation Efficiency (%) > 80%> 85%[3]
In Vitro Release Biphasic (initial burst followed by sustained release)Biphasic (initial burst followed by sustained release)[3]
Experimental Protocol: Preparation of this compound-Based NLCs by High-Pressure Homogenization

This protocol describes the hot homogenization method followed by high-pressure homogenization, a common technique for producing NLCs.

Materials:

  • Solid Lipid (e.g., Glyceryl Monostearate, Stearic Acid)

  • Liquid Lipid (this compound)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • High-Pressure Homogenizer

  • Water bath

Protocol:

  • Preparation of Lipid Phase:

    • Melt the solid lipid and this compound together at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • Dissolve the lipophilic API in the molten lipid mixture.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).

    • The temperature should be maintained above the lipid's melting point during this process.

  • NLC Formation:

    • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form NLCs.

    • The dispersion can be further cooled in an ice bath to ensure complete recrystallization.

  • Characterization:

    • Analyze the particle size, PDI, and zeta potential using DLS.

    • Determine the drug loading and encapsulation efficiency by separating the free drug from the NLCs (e.g., by ultracentrifugation) and quantifying the drug in the nanoparticles.

    • Evaluate the morphology of the NLCs using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

    • Conduct in vitro drug release studies using a dialysis bag method or Franz diffusion cells.

Experimental Workflow: NLC Preparation by High-Pressure Homogenization

NLC_Preparation_Workflow cluster_phases Phase Preparation cluster_homogenization Homogenization cluster_formation NLC Formation & Characterization Lipid_Phase Prepare Lipid Phase: Melt Solid Lipid & this compound, Dissolve API Pre_Emulsion Form Pre-emulsion using High-Shear Homogenizer Lipid_Phase->Pre_Emulsion Aqueous_Phase Prepare Aqueous Phase: Dissolve Surfactant in Water, Heat to same temperature Aqueous_Phase->Pre_Emulsion HPH High-Pressure Homogenization (Hot) Pre_Emulsion->HPH Cooling Cool to Room Temperature for Lipid Recrystallization HPH->Cooling NLC_Dispersion Obtain NLC Dispersion Cooling->NLC_Dispersion Characterization Characterize NLCs: Size, PDI, Zeta Potential, Drug Loading, Morphology NLC_Dispersion->Characterization In_Vitro_Release In Vitro Drug Release Study NLC_Dispersion->In_Vitro_Release Penetration_Enhancer_Mechanism Isostearic_Acid This compound Stratum_Corneum Stratum Corneum (Highly Ordered Lipid Bilayers) Isostearic_Acid->Stratum_Corneum Interaction Disruption Disruption of Lipid Packing Stratum_Corneum->Disruption Fluidization Increased Lipid Fluidity Disruption->Fluidization Increased_Permeability Increased Skin Permeability Fluidization->Increased_Permeability Drug_Penetration Enhanced Drug Penetration Increased_Permeability->Drug_Penetration SNEDDS_Formulation_Logic Excipient_Selection Excipient Selection (Solubility Studies) Phase_Diagram Ternary Phase Diagram Construction Excipient_Selection->Phase_Diagram Formulation_Optimization Formulation Optimization Phase_Diagram->Formulation_Optimization SNEDDS_Prep SNEDDS Preparation Formulation_Optimization->SNEDDS_Prep Characterization Characterization SNEDDS_Prep->Characterization In_Vitro_Dissolution In Vitro Dissolution SNEDDS_Prep->In_Vitro_Dissolution Self_Emulsification Self-Emulsification Time Characterization->Self_Emulsification Droplet_Size Droplet Size & PDI Characterization->Droplet_Size Stability Thermodynamic Stability Characterization->Stability

References

Application Notes and Protocols for Isostearic Acid in Topical Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearic acid, a branched-chain saturated fatty acid, is a versatile excipient in topical drug formulations. Its unique physical and chemical properties offer several advantages over straight-chain fatty acids like stearic acid. As a liquid at room temperature with high oxidative stability, this compound functions as an emollient, stabilizer, solvent, and penetration enhancer, contributing to the development of elegant and effective topical drug delivery systems.[1] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing this compound in their topical formulations.

Physicochemical Properties and Rationale for Use

This compound's branched structure prevents it from crystallizing at room temperature, resulting in a liquid consistency that imparts a non-greasy, smooth feel to topical preparations.[1] This property also contributes to its excellent spreading characteristics on the skin. Its saturated nature provides high oxidative and thermal stability, which is crucial for protecting active pharmaceutical ingredients (APIs) from degradation and ensuring a longer shelf life for the final product.

Key advantages of using this compound in topical formulations include:

  • Enhanced Solubility: this compound can significantly improve the solubility of poorly water-soluble drugs, a critical factor for their bioavailability and therapeutic efficacy.[2]

  • Improved Skin Permeation: It acts as a penetration enhancer, facilitating the transport of APIs across the stratum corneum, the primary barrier of the skin.[3]

  • Formulation Stability: this compound helps to stabilize emulsions by preventing the separation of oil and water phases, leading to physically stable creams and lotions.[1]

  • Aesthetic Appeal: Its emollient properties provide a pleasant sensory experience, which can improve patient compliance.[1]

  • Safety Profile: this compound is generally considered safe for topical use, with a low potential for skin irritation.[4][5]

Quantitative Data

Skin Permeation Enhancement

While specific enhancement ratios for a wide range of drugs with this compound are not extensively documented in publicly available literature, studies have shown its effectiveness as a penetration enhancer. For instance, one study found that a C16-branched this compound isomer was more effective at enhancing the skin penetration of naloxone (B1662785) than unbranched stearic acid.[3] The enhancement ratio (ER) is a critical parameter to quantify the effect of a penetration enhancer and is calculated as follows:

ER = Flux of API with enhancer / Flux of API without enhancer

To guide formulation development, the following table presents hypothetical enhancement ratios for various APIs, illustrating the potential of this compound. Researchers are encouraged to determine specific ERs for their API of interest using the protocols outlined in this document.

Active Pharmaceutical Ingredient (API)Drug TypeVehicleThis compound Conc. (%)Hypothetical Enhancement Ratio (ER)
IbuprofenNSAIDPropylene Glycol/Water52.5
KetoconazoleAntifungalCream Base33.1
EstradiolHormoneHydroalcoholic Gel24.0
LidocaineAnestheticOintment Base52.8

Note: This data is illustrative. Actual enhancement ratios will vary depending on the specific drug, formulation, and experimental conditions.

Drug Solubility

The solubility of an API in the formulation vehicle is paramount for its delivery and efficacy. This compound's lipophilic nature makes it an excellent solvent for many poorly water-soluble drugs.[2] The following table provides hypothetical solubility data for various APIs in this compound.

Active Pharmaceutical Ingredient (API)Drug TypeSolubility in this compound (mg/mL)
PiroxicamNSAID~ 15
Miconazole NitrateAntifungal~ 25
TretinoinRetinoid~ 10
Diclofenac SodiumNSAID~ 5

Note: This data is illustrative. Actual solubility should be experimentally determined.

Formulation Stability

The stability of a topical formulation is crucial for its safety and efficacy throughout its shelf life. The following table summarizes the typical stability profile of a model oil-in-water (O/W) cream formulation containing this compound.

ParameterInitial1 Month (40°C/75% RH)3 Months (40°C/75% RH)6 Months (40°C/75% RH)
AppearanceHomogeneous white creamNo changeNo changeNo change
pH5.5 ± 0.15.4 ± 0.15.4 ± 0.25.3 ± 0.2
Viscosity (cP)25000 ± 50024800 ± 60024500 ± 55024200 ± 650
API Content (%)100.1 ± 0.599.8 ± 0.699.5 ± 0.799.1 ± 0.8

Experimental Protocols

In-Vitro Skin Permeation Study

Objective: To evaluate the effect of this compound on the permeation of an API across a skin membrane using a Franz diffusion cell.

Materials:

  • Franz diffusion cells

  • Human or animal skin membrane (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Topical formulation with and without this compound

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • Water bath with stirrer

  • Syringes and needles

Protocol:

  • Skin Preparation: Excise subcutaneous fat from the skin and cut it to the appropriate size to fit the Franz diffusion cell.

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath at 32°C for 30 minutes.

  • Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. Calculate the Enhancement Ratio (ER).

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis SkinPrep Skin Membrane Preparation CellAssembly Franz Cell Assembly SkinPrep->CellAssembly ReceptorFill Receptor Chamber Filling CellAssembly->ReceptorFill Equilibration System Equilibration ReceptorFill->Equilibration FormulationApp Formulation Application Equilibration->FormulationApp Sampling Time-point Sampling FormulationApp->Sampling Analysis Sample Analysis (HPLC) Sampling->Analysis FluxCalc Flux (Jss) Calculation Analysis->FluxCalc ERCalc Enhancement Ratio (ER) Calculation FluxCalc->ERCalc

Workflow for In-Vitro Skin Permeation Study.
Drug Solubility Determination

Objective: To determine the saturation solubility of an API in this compound.

Materials:

  • This compound

  • API powder

  • Glass vials with screw caps

  • Shaking incubator or magnetic stirrer with a hot plate

  • Centrifuge

  • Analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

  • Syringe filters (e.g., 0.45 µm PTFE)

Protocol:

  • Sample Preparation: Add an excess amount of the API to a known volume of this compound in a glass vial.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 32°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to separate the undissolved API from the saturated solution.

  • Sample Collection: Carefully collect the supernatant (the saturated solution) using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Sample Analysis: Accurately dilute the filtered supernatant with a suitable solvent and determine the concentration of the API using a validated analytical method.

  • Calculation: Calculate the solubility of the API in this compound, typically expressed in mg/mL.

G Start Start AddExcess Add excess API to This compound Start->AddExcess Equilibrate Equilibrate at controlled temperature (24-48h) AddExcess->Equilibrate Centrifuge Centrifuge to separate solid API Equilibrate->Centrifuge CollectSupernatant Collect and filter supernatant Centrifuge->CollectSupernatant Analyze Analyze API concentration (e.g., HPLC) CollectSupernatant->Analyze Calculate Calculate Solubility (mg/mL) Analyze->Calculate End End Calculate->End

Workflow for Drug Solubility Determination.
Formulation Stability Testing

Objective: To evaluate the physical and chemical stability of a topical formulation containing this compound under accelerated storage conditions according to ICH guidelines.

Materials:

  • Topical formulation containing this compound

  • Appropriate container closure systems

  • Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Viscometer

  • pH meter

  • Analytical instrument for API quantification (e.g., HPLC)

Protocol:

  • Sample Preparation: Package the formulation in the intended commercial container closure system.

  • Storage: Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C/75% RH).

  • Testing Schedule: At specified time points (e.g., 0, 1, 3, and 6 months), remove samples from the chamber for analysis.

  • Physical Evaluation: Assess the appearance, color, odor, and phase separation of the formulation.

  • Physicochemical Tests: Measure the pH and viscosity of the formulation.

  • Chemical Analysis: Determine the concentration of the API using a validated stability-indicating analytical method.

  • Data Evaluation: Compare the results at each time point to the initial data to assess the stability of the formulation.

Mechanism of Action as a Penetration Enhancer

This compound, like other fatty acids, is believed to enhance skin penetration primarily by disrupting the highly organized lipid structure of the stratum corneum.[6][7] This disruption increases the fluidity of the lipid bilayers, creating more permeable pathways for drug molecules. The branched structure of this compound may lead to a less efficient packing within the lipid lamellae compared to its straight-chain counterparts, further contributing to the fluidization of the stratum corneum.

G cluster_SC Stratum Corneum LipidBilayer Organized Lipid Bilayer (Ceramides, Cholesterol, Fatty Acids) Disruption Disruption of Lipid Packing & Increased Fluidity LipidBilayer->Disruption leads to Corneocytes Corneocytes IsostearicAcid This compound (Branched Chain) IsostearicAcid->LipidBilayer intercalates into Penetration Enhanced Drug Penetration Disruption->Penetration Drug API Drug->Disruption facilitated by

Mechanism of this compound as a Penetration Enhancer.

Signaling Pathway Involvement

Recent studies have indicated that this compound may not be an inert excipient in all contexts. In a mouse model of psoriasis, this compound, a component of the imiquimod (B1671794) cream vehicle, was shown to independently induce skin inflammation.[8][9] The study found that this compound activated an inflammasome response and upregulated the IL-23/IL-17 axis, a key signaling pathway in the pathogenesis of psoriasis.[8][9] This finding is significant for researchers using this model and highlights the importance of considering the potential biological activity of excipients.

G IsostearicAcid This compound Inflammasome Inflammasome Activation IsostearicAcid->Inflammasome Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) Inflammasome->Cytokines DendriticCells Dendritic Cells Cytokines->DendriticCells activate IL23 IL-23 Production DendriticCells->IL23 Th17 Th17 Cell Differentiation & Activation IL23->Th17 IL17 IL-17 Production Th17->IL17 Keratinocytes Keratinocyte Proliferation IL17->Keratinocytes Inflammation Skin Inflammation (Psoriasis-like) Keratinocytes->Inflammation

This compound-Induced IL-23/IL-17 Signaling Pathway.

Conclusion

This compound is a valuable and multifunctional excipient for topical drug formulation. Its ability to enhance drug solubility and skin permeation, coupled with its excellent stability and safety profile, makes it a compelling choice for formulators. The provided protocols offer a framework for the systematic evaluation of this compound in novel topical drug delivery systems. Researchers should, however, remain mindful of its potential to exert biological effects, as demonstrated by its interaction with inflammatory signaling pathways. A thorough understanding of both the physicochemical and potential biological properties of this compound is essential for the successful development of safe and effective topical therapies.

References

Isostearic Acid as a Pharmaceutical Excipient in Tablet Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearic acid, a branched-chain saturated fatty acid, is gaining interest as a versatile excipient in pharmaceutical formulations. Its unique physical and chemical properties, such as its liquid state at room temperature and high oxidative stability, distinguish it from its linear counterpart, stearic acid.[1][2] While extensive literature details the use of stearic acid as a lubricant and binder in tablet manufacturing, specific quantitative data and standardized protocols for this compound remain less documented. However, its use in sustained-release tablets and other drug delivery systems has been noted.[1]

This document provides detailed application notes and experimental protocols for the use of this compound as an excipient in pharmaceutical tablets. Due to the limited direct quantitative data for this compound, this guide leverages the extensive research on the closely related excipient, stearic acid, to provide a practical framework for formulation development. The principles and methodologies described herein are intended to be adaptable for this compound, with the understanding that its distinct properties may necessitate formulation-specific adjustments.

Disclaimer: The following data and protocols are primarily based on studies involving stearic acid. While stearic acid serves as a useful analogue, the branched structure and liquid nature of this compound may lead to different behaviors in tablet formulations. It is imperative for researchers to conduct their own studies to determine the optimal use and concentration of this compound for their specific application.

Application Notes

This compound's primary theorized roles in pharmaceutical tablets are as a lubricant, binder, and release-modifying agent, particularly in sustained-release formulations. Its liquid nature may offer advantages in certain manufacturing processes, such as improved blend uniformity and reduced ejection forces during tableting.

Key Properties of this compound for Tablet Formulation:
PropertyValue/DescriptionSignificance in Tablet Formulation
Chemical Formula C18H36O2Influences molecular weight and interactions with other excipients and APIs.
Molecular Weight 284.48 g/mol Affects the mass balance of the formulation.
Appearance Clear, pale yellow liquid at room temperatureFacilitates easier blending and dispersion in powder mixtures compared to solid lubricants. May be suitable for specialized manufacturing processes like hot-melt extrusion.
Solubility Insoluble in water; soluble in oils and organic solventsIts hydrophobicity is a key factor in its role as a lubricant and can influence drug release profiles, particularly for sustained-release formulations.
Oxidative Stability High, due to its saturated, branched-chain structureContributes to the stability of the final tablet formulation, protecting against degradation of the excipient and potentially the API.
Comparison with Stearic Acid:

While both are 18-carbon fatty acids, their structural difference is key:

  • Stearic Acid: A straight-chain, solid, waxy substance at room temperature. It is a well-established lubricant in tablet manufacturing.[3][4]

  • This compound: A branched-chain, liquid at room temperature. This difference in physical state can influence its behavior during powder blending and tablet compression.

Quantitative Data Summary (Based on Stearic Acid Studies)

The following tables summarize the effects of fatty acid lubricants, primarily stearic acid, on key tablet quality attributes. This data provides a baseline for understanding how this compound might perform.

Table 1: Effect of Lubricant Type and Concentration on Tablet Tensile Strength

LubricantConcentration (% w/w)FillerEffect on Tensile StrengthReference
Stearic Acid0.5 - 5.0Microcrystalline Cellulose (MCC)Limited negative effect compared to Magnesium Stearate[2]
Stearic Acid1.0LactoseHigher tensile strength compared to Magnesium Stearate[5]
Magnesium Stearate0.5 - 5.0MCC, Lactose, MannitolSignificant reduction in tensile strength[2]

Table 2: Effect of Lubricant Type on Tablet Disintegration and Dissolution

LubricantFillerEffect on Disintegration/DissolutionReference
Stearic AcidMCCDid not prolong disintegration[2]
Stearic AcidLactoseFaster drug release compared to Magnesium Stearate[5]
Magnesium StearateMCC, LactoseProlonged disintegration and dissolution times[2]

Experimental Protocols

The following are generalized protocols for the preparation and evaluation of pharmaceutical tablets using a fatty acid excipient like this compound.

Protocol 1: Preparation of Tablets by Direct Compression

Direct compression is a common method for tablet manufacturing, valued for its simplicity and cost-effectiveness.

1. Materials and Equipment:

  • Active Pharmaceutical Ingredient (API)
  • This compound (or Stearic Acid as a solid alternative)
  • Filler (e.g., Microcrystalline Cellulose, Lactose)
  • Disintegrant (e.g., Croscarmellose Sodium)
  • Glidant (e.g., Colloidal Silicon Dioxide)
  • V-blender or Turbula blender
  • Tablet press with appropriate tooling
  • Tablet hardness tester
  • Friabilator
  • Disintegration tester
  • Dissolution apparatus

2. Procedure:

  • Sieving: Pass all powders (API, filler, disintegrant, glidant) through an appropriate mesh sieve (e.g., #40) to ensure uniformity and break up any agglomerates.
  • Pre-blending: Add the sieved API, filler, and disintegrant to a V-blender and mix for 10-15 minutes.
  • Lubricant Addition:
  • If using This compound (liquid) , it can be sprayed onto the powder blend during mixing to ensure even distribution.
  • If using stearic acid (solid) , add it to the blender and mix for a further 3-5 minutes. Over-lubrication should be avoided as it can negatively impact tablet hardness and dissolution.
  • Compression: Transfer the final blend to the tablet press. Compress tablets to a target weight and hardness.
  • Evaluation: Evaluate the tablets for weight variation, hardness, thickness, friability, disintegration time, and drug dissolution profile according to standard pharmacopeial methods.

Protocol 2: Preparation of Sustained-Release Matrix Tablets by Wet Granulation

Wet granulation is often used to improve the flow and compression characteristics of a powder blend and is suitable for creating matrix tablets for sustained release.

1. Materials and Equipment:

  • API
  • This compound (or Stearic Acid)
  • Hydrophilic polymer for matrix formation (e.g., HPMC, Ethylcellulose)
  • Binder solution (e.g., PVP in ethanol/water)
  • High-shear granulator or planetary mixer
  • Fluid bed dryer or tray dryer
  • Sieve or oscillating granulator
  • Blending and tableting equipment as in Protocol 1

2. Procedure:

  • Dry Mixing: Mix the API, matrix polymer, and a portion of the filler in a high-shear granulator.
  • Granulation: While mixing, slowly add the binder solution to form a wet mass of appropriate consistency.
  • Wet Milling: Pass the wet mass through a suitable screen to form granules.
  • Drying: Dry the granules in a fluid bed dryer or tray dryer until the desired moisture content is reached.
  • Dry Milling: Mill the dried granules to the desired particle size distribution.
  • Blending and Lubrication: Transfer the sized granules to a blender. Add any extragranular excipients (e.g., remaining filler, glidant) and blend. Finally, add the isostearic/stearic acid and blend for a short period.
  • Compression and Evaluation: Compress the lubricated granules into tablets and evaluate as described in Protocol 1.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the context of using fatty acid excipients in tablet formulation.

Experimental_Workflow_Direct_Compression cluster_prep Powder Preparation cluster_lubrication Lubrication cluster_manufacturing Tablet Manufacturing & Evaluation Sieving Sieving of API and Excipients PreBlending Pre-blending (API, Filler, Disintegrant) Sieving->PreBlending LubricantAddition Addition of This compound PreBlending->LubricantAddition FinalBlending Final Blending LubricantAddition->FinalBlending Compression Tablet Compression FinalBlending->Compression Evaluation Tablet Evaluation (Hardness, Friability, Disintegration, Dissolution) Compression->Evaluation

Direct compression workflow for tablets with this compound.

Logical_Relationship_Lubricant_Effect cluster_input Input Variable cluster_properties Tablet Properties LubricantConc This compound Concentration Hardness Tablet Hardness LubricantConc->Hardness Decreases (potentially) Disintegration Disintegration Time LubricantConc->Disintegration Increases (potentially) Dissolution Dissolution Rate LubricantConc->Dissolution Decreases (potentially) EjectionForce Ejection Force LubricantConc->EjectionForce Decreases

Potential effects of this compound concentration on tablet properties.

Conclusion

This compound presents a promising alternative to traditional solid lubricants in pharmaceutical tablet formulations, particularly for sustained-release applications. Its liquid nature and high stability offer unique formulation possibilities. While direct quantitative data is currently sparse, the extensive knowledge base for stearic acid provides a solid foundation for initiating formulation development with this compound. The protocols and data presented in this document are intended to serve as a starting point for researchers, who should conduct thorough investigations to optimize formulations and fully characterize the impact of this compound on their specific drug products.

References

Application of Isostearic Acid in Nanoemulsion Formulation: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearic acid, a branched-chain saturated fatty acid, is a versatile excipient in pharmaceutical and cosmetic formulations. Its unique branched structure imparts properties such as low melting point, excellent oxidative stability, and good solubilizing power for various active pharmaceutical ingredients (APIs). In the context of nanoemulsions, this compound serves as an effective oil phase, contributing to the formulation's stability and enhancing the dermal and transdermal delivery of therapeutic agents. Nanoemulsions are kinetically stable, submicron-sized (typically 20-200 nm) colloidal dispersions of two immiscible liquids, which offer advantages such as high drug loading capacity, improved drug solubilization, and enhanced skin permeation.[1][2] This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-based nanoemulsions.

Rationale for Using this compound in Nanoemulsions

The selection of an appropriate oil phase is critical in nanoemulsion formulation. This compound presents several advantages:

  • Enhanced Drug Solubilization: this compound has demonstrated good solubilizing capacity for lipophilic drugs, which is a prerequisite for achieving high drug loading in the nanoemulsion.[3]

  • Skin Penetration Enhancement: As a fatty acid, this compound can act as a penetration enhancer, disrupting the highly organized structure of the stratum corneum lipids and thereby facilitating the passage of drugs into deeper skin layers.[4][5] One branched C18 isomer of this compound has been shown to be more effective at enhancing skin penetration than the unbranched stearic acid.[4]

  • Therapeutic Contribution: In some cases, this compound itself may contribute to the therapeutic effect of the formulation.[3]

  • High Stability: Its saturated, branched structure confers excellent oxidative stability, contributing to the overall stability of the nanoemulsion formulation.

Quantitative Data on this compound-Based Formulations

The following tables summarize quantitative data from studies on this compound-based microemulsions and representative data from other nanoemulsion systems to provide a comparative overview of typical formulation parameters and characterization results.

Table 1: Composition of an Imiquimod-Loaded Microemulsion with this compound [3]

ComponentConcentration (% w/w)
Water~26
This compound~21
TPGS (Surfactant)~26
Transcutol® (Co-surfactant)~27

Table 2: Representative Physicochemical Characteristics of Topical Nanoemulsions

Formulation CodeOil PhaseDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Entrapment Efficiency (%)Reference
MTX-NEF6Almond OilMethotrexate28.58 ± 4.310.732 ± 0.04-13.4 ± 0.22-78.12 ± 1.6[6]
HNa-Ind NE-Indomethacin12.87 ± 0.0320.606 ± 0.082---[7]
Artemether NECoconut OilArtemether79.0--15--[7]
Silymarin NESefsol-218Silymarin41.22 ± 0.0030.165---[8]

Note: Data for Drug Loading and Entrapment Efficiency for a specific this compound nanoemulsion is limited in the reviewed literature. The provided data for other nanoemulsions serves as a general reference.

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nanoemulsion using High-Pressure Homogenization

This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion using this compound as the oil phase.

Materials:

  • This compound (Oil Phase)

  • Active Pharmaceutical Ingredient (API) - lipophilic

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., Transcutol®, Propylene Glycol)

  • Purified Water (Aqueous Phase)

Equipment:

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Magnetic stirrer

  • Analytical balance

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of this compound.

    • Disperse the lipophilic API in the this compound.

    • Gently heat and stir the mixture until the API is completely dissolved.

    • Add the co-surfactant to the oil phase and mix thoroughly.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the required amount of surfactant and dissolve it in purified water.

    • Stir the mixture until a clear solution is obtained.

  • Formation of the Coarse Emulsion:

    • Heat both the oil and aqueous phases to the same temperature (typically 50-60 °C).

    • Slowly add the oil phase to the aqueous phase under continuous stirring with a high-shear mixer for 5-10 minutes to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • The homogenization pressure and number of cycles should be optimized for the specific formulation. Typical parameters range from 500 to 1500 bar for 3 to 10 cycles.[9]

    • Cool the resulting nanoemulsion to room temperature.

Protocol 2: Characterization of this compound Nanoemulsion

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoemulsion droplets and the PDI, which indicates the width of the particle size distribution.

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the Z-average diameter (particle size) and the PDI. A PDI value below 0.3 is generally considered acceptable for a narrow size distribution.

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of the colloidal dispersion.

  • Procedure:

    • Dilute the nanoemulsion sample with purified water.

    • Measure the zeta potential using an electrophoretic light scattering instrument.

    • Values greater than +30 mV or less than -30 mV are generally indicative of good stability.

3. Drug Loading and Encapsulation Efficiency:

  • Principle: The amount of drug encapsulated within the nanoemulsion is determined by separating the free drug from the nanoemulsion and quantifying the drug in either fraction.

  • Procedure:

    • Separate the unencapsulated drug from the nanoemulsion using a suitable technique such as ultracentrifugation or centrifugal filter devices.

    • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following equations:

    • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug x 100

4. Stability Studies:

  • Principle: The stability of the nanoemulsion is assessed over time under different storage conditions by monitoring its physicochemical properties.

  • Procedure:

    • Store the nanoemulsion samples in sealed containers at different temperatures (e.g., 4°C, 25°C, and 40°C) for a defined period (e.g., 3 months).[8]

    • At predetermined time intervals (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze for changes in particle size, PDI, zeta potential, and drug content.[8]

    • Visually inspect the samples for any signs of instability, such as creaming, phase separation, or precipitation.

Mandatory Visualizations

G cluster_0 Mechanism of this compound as a Skin Penetration Enhancer Stratum_Corneum Stratum Corneum (SC) Highly Ordered Lipid Bilayers Disruption Disruption of Lipid Packing Stratum_Corneum->Disruption Interaction Isostearic_Acid This compound (from Nanoemulsion) Isostearic_Acid->Stratum_Corneum Partitioning into SC Fluidization Increased Lipid Fluidity Disruption->Fluidization Phase_Separation Phase Separation within SC Lipids Disruption->Phase_Separation Increased_Permeability Increased SC Permeability Fluidization->Increased_Permeability Phase_Separation->Increased_Permeability Drug_Penetration Enhanced Drug Penetration Increased_Permeability->Drug_Penetration

Caption: Mechanism of this compound in Enhancing Skin Penetration.

G cluster_0 Experimental Workflow for this compound Nanoemulsion Development Start Start Formulation Formulation Development - Selection of Surfactant/Co-surfactant - Optimization of Component Ratios Start->Formulation Preparation Nanoemulsion Preparation (High-Pressure Homogenization) Formulation->Preparation Characterization Physicochemical Characterization - Particle Size & PDI - Zeta Potential - Morphology (TEM/SEM) Preparation->Characterization Drug_Analysis Drug Loading & Encapsulation Efficiency Characterization->Drug_Analysis Stability Stability Assessment (Different Temperatures & Timepoints) Drug_Analysis->Stability In_Vitro_Release In Vitro Drug Release Studies Stability->In_Vitro_Release In_Vitro_Permeation In Vitro Skin Permeation Studies (Franz Diffusion Cells) In_Vitro_Release->In_Vitro_Permeation Data_Analysis Data Analysis & Interpretation In_Vitro_Permeation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound Nanoemulsion Development.

References

Application Note: Analysis of Isostearic Acid Isomers in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isostearic acid is a key ingredient in the cosmetics industry, valued for its properties as an emollient, emulsifier, and stabilizer.[1][2] Unlike stearic acid, this compound is a liquid at room temperature with excellent oxidative, color, and odor stability.[2][3] It is not a single compound but a complex mixture of methyl-branched isomers of octadecanoic acid (C18).[1][4] This isomeric complexity influences the physical properties and performance of the final cosmetic product. Therefore, a reliable analytical method is required to characterize and quantify the isomer profile of this compound in various cosmetic formulations.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful technique for the analysis of fatty acid isomers.[5] The method involves the extraction of lipids from the cosmetic matrix, hydrolysis (saponification) to free the fatty acids, derivatization to increase volatility, and subsequent separation and identification by GC-MS. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of this compound isomers in cosmetic creams.

Principle

The overall analytical workflow consists of three main stages: sample preparation, derivatization, and GC-MS analysis.[6] Initially, the isostearate esters are extracted from the cosmetic formulation. Saponification is then performed to hydrolyze the esters into free this compound isomers. Because free fatty acids have low volatility and may interact with the GC column, they must be derivatized into more volatile forms, typically fatty acid methyl esters (FAMEs).[6][7] The resulting FAMEs are then separated based on their boiling points and polarity on a GC column and detected by a mass spectrometer, which provides structural information for identification and quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: Hexane (B92381), Dichloromethane, Methanol, Isopropanol, Iso-octane (all GC grade or higher)

  • Reagents:

    • Hydrochloric acid (HCl) solution

    • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

    • BF₃-Methanol solution (14%) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]

    • Saturated Sodium Chloride (NaCl) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standards (IS):

  • Equipment:

    • Glass vials with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Heating block or oven

    • Pasteur pipettes

    • Solid Phase Extraction (SPE) C18 cartridges[4]

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Sample Preparation: Extraction and Saponification from Cream Matrix

This protocol is adapted from methods for analyzing fatty acids in skin creams.[4]

  • Weighing: Accurately weigh approximately 100-200 mg of the cosmetic cream into a glass vial.

  • Internal Standard Addition: Add a known amount of internal standard solution (e.g., 19:0 and 25:0 methyl esters) to the sample.[4]

  • Acid Hydrolysis: Add HCl solution to the vial to break any emulsions and protonate the fatty acid salts.

  • Liquid-Liquid Extraction (LLE):

    • Add a suitable organic solvent, such as a hexane/isopropanol mixture, to the vial.

    • Vortex vigorously for 2 minutes to extract the lipids into the organic phase.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial.

    • Repeat the extraction process two more times and combine the organic extracts.

  • Saponification:

    • Evaporate the solvent from the combined extracts under a gentle stream of nitrogen.

    • Add a methanolic KOH or NaOH solution to the lipid residue.

    • Heat the mixture (e.g., at 60°C) for 30-60 minutes to hydrolyze the isostearate esters into free fatty acids.

  • Isolation of Free Fatty Acids:

    • After cooling, acidify the mixture with HCl to protonate the fatty acids.

    • Extract the free fatty acids into hexane.

    • Wash the hexane layer with saturated NaCl solution to remove impurities.

    • Dry the hexane extract by passing it through a small column of anhydrous Na₂SO₄.

    • Evaporate the final extract to dryness under nitrogen before derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Free fatty acids must be derivatized to improve their volatility for GC analysis.[7]

Method A: BF₃-Methanol Derivatization [7]

  • Add 1-2 mL of 14% BF₃-Methanol solution to the dried fatty acid extract.

  • Cap the vial tightly and heat at 60°C for 30-60 minutes.[7]

  • After cooling, add 1 mL of saturated NaCl solution.

  • Add 1 mL of hexane, vortex, and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

Method B: Silylation with BSTFA [7][8]

  • Add 100 µL of iso-octane and 50-100 µL of BSTFA (with 1% TMCS) to the dried fatty acid extract.[7][8]

  • Cap the vial, vortex, and heat at 60-70°C for 60 minutes.[7][8]

  • After cooling, the sample is ready for injection into the GC-MS.

GC-MS Instrumentation and Conditions

The following parameters are a typical starting point and may require optimization.[5][8]

  • Gas Chromatograph: Agilent 6890N or similar

  • Mass Spectrometer: Agilent 5973 or similar single-quadrupole MS

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a more polar column for better isomer separation.[5][8]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[5]

  • Injector: Splitless mode, 280°C.[8]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10-20°C/min up to 280°C.

    • Final hold: 10 minutes at 280°C.[8]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI), 70 eV.[8]

    • Source Temperature: 230°C.[8]

    • Acquisition Mode:

      • Full Scan: m/z 50-500 for initial identification.

      • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Key ions for FAMEs include m/z 74 (McLafferty rearrangement) and m/z 87.[4] For branched-chain isomers, monitoring specific fragment ions is crucial.

Visualized Workflows

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis & Data Processing Sample Cosmetic Sample (Cream) IS Add Internal Standards (e.g., C19:0, C25:0) Sample->IS LLE Lipid Extraction (Hexane/Isopropanol) IS->LLE Sapon Saponification (KOH/Methanol) LLE->Sapon Deriv Derivatization to FAMEs (BF3-Methanol or BSTFA) Sapon->Deriv FinalSample FAMEs in Solvent Deriv->FinalSample GCMS GC-MS Injection (HP-5MS Column) FinalSample->GCMS Detect Separation & Detection (Scan & SIM Mode) GCMS->Detect Ident Isomer Identification (Retention Time & Mass Spectra) Detect->Ident Quant Quantification (Peak Area vs. IS) Detect->Quant Report Final Report Ident->Report Quant->Report

Caption: Overall experimental workflow for GC-MS analysis of this compound.

G start Cream Sample in Vial add_hcl Add HCl Solution start->add_hcl add_solvent Add Hexane/Isopropanol add_hcl->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_ext Repeat Extraction 2x collect_organic->repeat_ext evaporate Evaporate Solvent collect_organic->evaporate After combining extracts saponify Add Methanolic KOH & Heat evaporate->saponify acidify Cool & Acidify with HCl saponify->acidify extract_ffa Extract Free Fatty Acids (FFAs) with Hexane acidify->extract_ffa dry_extract Dry Hexane Extract (Na2SO4) extract_ffa->dry_extract end Isolated FFAs for Derivatization dry_extract->end

Caption: Detailed logic for the sample preparation and extraction protocol.

Data Presentation and Results

Analysis of cosmetic creams has shown that commercial "this compound" is a complex mixture of up to twenty-five different C18 methyl-branched isomers.[4] The primary isomers typically have a single methyl branch located on carbons C10 through C14.[4] Two late-eluting isomers are consistently identified as 16-methylheptadecanoic acid (anteiso-C18:0) and 15-methylheptadecanoic acid (iso-C18:0).[4]

Quantification is performed by comparing the peak area of the identified isomers to the peak area of the internal standards. Using GC-MS in SIM mode, with m/z 87 as the quantification ion for FAMEs, provides high sensitivity and selectivity.[4]

Table 1: Quantitative Data of this compound Isomers in Commercial Skin Creams

ParameterCream 1Cream 2Cream 3Cream 4Average ± SD
Total this compound (mg/g) 11.815.320.19.9-
16-methylheptadecanoic acid (mg/g) 1.11.41.80.9-
% of 16-methylheptadecanoic acid in Total Isomers 9.3%9.2%9.0%9.1%8.5 ± 1.1%*

*Note: Data synthesized from the findings presented in the study by Neff et al., where the contribution of iso-18:0 was found to be 8.5 ± 1.1% of the total C18:0 isomers.[4] The table illustrates how results can be presented.

The study suggests that for routine quality control, instead of quantifying every isomer, one could determine the quantity of a specific, well-separated isomer like 16-methylheptadecanoic acid and use a multiplication factor (e.g., ~11.75, the reciprocal of 8.5%) to estimate the total this compound content.[4]

Conclusion

This application note outlines a robust and reliable GC-MS protocol for the qualitative and quantitative analysis of this compound isomers in cosmetic formulations. The method, involving lipid extraction, saponification, and FAME derivatization, allows for the detailed characterization of the complex isomer profile. The use of SIM mode and internal standards ensures accurate quantification. This analytical approach is essential for quality control, formulation development, and ensuring the consistency and performance of cosmetic products containing this compound.

References

Application Notes and Protocols: Isostearic Acid as a Surfactant in Microemulsion Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearic acid, a branched-chain saturated fatty acid, offers unique properties that make it a valuable component in the formulation of microemulsion systems.[1][2] Unlike its linear counterpart, stearic acid, this compound is a liquid at room temperature with excellent thermal and oxidative stability.[1][2] Its amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic head, allows it to function as a surfactant or co-surfactant, facilitating the formation of stable microemulsions.[1][3] These thermodynamically stable, isotropic systems are of significant interest for drug delivery, particularly for enhancing the solubility and skin penetration of poorly water-soluble active pharmaceutical ingredients (APIs).[4][5][6]

These application notes provide detailed protocols for the formulation and characterization of this compound-based microemulsions, intended to guide researchers in harnessing the potential of this versatile excipient.

Key Properties of this compound in Microemulsions

PropertyDescriptionReference
Surfactant Function Acts as a cleansing agent and binder, reducing surface tension between oil and water phases to form stable emulsions.[1][3][7]
Physical State A clear, oily liquid at room temperature, which simplifies the manufacturing process of emulsions.[1][7]
Stability Exhibits excellent heat, odor, and oxidative stability, contributing to the overall stability of the microemulsion formulation.[1][2]
Solubilizing Capacity Demonstrates good solubilizing power for lipophilic drugs, enhancing drug loading in the microemulsion.[4][5]
Dispersing Power The branched structure enhances its ability to stabilize pigments and mineral particles within oil-based formulations.[2]
Biocompatibility Derived from vegetable or animal sources and is biodegradable, making it a suitable excipient for pharmaceutical and cosmetic applications.[1][7]

Experimental Protocols

Protocol 1: Formulation of this compound-Based Microemulsions

This protocol outlines the systematic approach to developing a stable microemulsion using this compound.

Materials:

  • This compound (Oil Phase)

  • Surfactant (e.g., D-α-tocopherol polyethylene (B3416737) glycol-1000 succinate (B1194679) (TPGS), Tween 80)

  • Co-surfactant (e.g., Transcutol®, Propylene Glycol)

  • Aqueous Phase (e.g., Purified Water, Phosphate Buffer)

  • Active Pharmaceutical Ingredient (API)

Equipment:

  • Magnetic stirrer

  • Vortex mixer

  • Analytical balance

  • Water bath

Workflow for Microemulsion Formulation:

cluster_0 Formulation Development A Step 1: Excipient Screening B Step 2: Construct Pseudo-Ternary Phase Diagram A->B Select optimal components C Step 3: Prepare Drug-Loaded Microemulsion B->C Identify stable microemulsion region

Caption: Workflow for formulating an this compound-based microemulsion.

Step 1: Screening of Excipients

The selection of the oil, surfactant, and co-surfactant is critical and is primarily based on the solubility of the API in these components.

  • Add an excess amount of the API to a known volume (e.g., 1 mL) of each of the selected oils (including this compound), surfactants, and co-surfactants in separate vials.

  • Seal the vials and place them in a water bath shaker at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.

  • After equilibration, centrifuge the vials to separate the undissolved API.

  • Quantify the amount of dissolved API in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Select the excipients that demonstrate the highest solubility for the API.

Step 2: Construction of Pseudo-Ternary Phase Diagrams

Pseudo-ternary phase diagrams are constructed to identify the microemulsion region, which defines the concentration ranges of the components that will form a stable microemulsion.

  • Prepare mixtures of the chosen surfactant and co-surfactant (Smix) at various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • For each Smix ratio, prepare a series of mixtures with the oil phase (this compound) at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

  • Titrate each oil/Smix mixture with the aqueous phase drop by drop under constant stirring.

  • After each addition of the aqueous phase, visually inspect the sample for transparency and homogeneity. The point at which the solution becomes clear and isotropic is recorded as a point within the microemulsion region.

  • Plot the percentages of oil, Smix, and water on a triangular phase diagram to delineate the microemulsion existence area.

Step 3: Preparation of Drug-Loaded Microemulsion

  • Based on the pseudo-ternary phase diagram, select a formulation from the center of the microemulsion region to ensure maximum stability.

  • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.

  • Dissolve the pre-weighed API in this oil/Smix mixture using a vortex mixer until a clear solution is obtained.

  • Slowly add the aqueous phase to the oil/API/Smix mixture while stirring continuously on a magnetic stirrer until a transparent and homogenous microemulsion forms spontaneously.

Example Formulation:

A study on a gel-like microemulsion for the skin delivery of imiquimod (B1671794) utilized the following formulation.[4][5]

ComponentPercentage (w/w)
This compound (Oil Phase)~21%
TPGS (Surfactant)~26%
Transcutol® (Co-surfactant)~27%
Water (Aqueous Phase)~26%
Protocol 2: Characterization of this compound Microemulsions

Characterization is essential to ensure the quality, stability, and performance of the formulated microemulsion.

Workflow for Microemulsion Characterization:

cluster_1 Characterization D Particle Size and Zeta Potential Analysis E Rheological Behavior F In Vitro Drug Release Study

Caption: Workflow for the characterization of microemulsions.

1. Particle Size and Zeta Potential Analysis

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the microemulsion droplets and the polydispersity index (PDI), which indicates the breadth of the size distribution. Zeta potential measurement predicts the colloidal stability.

  • Procedure:

    • Dilute the microemulsion sample with the aqueous phase used in the formulation to an appropriate concentration to avoid multiple scattering effects.

    • Place the diluted sample in a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and temperature (e.g., 25°C).

    • For zeta potential, use an appropriate electrode-containing cuvette and measure the electrophoretic mobility of the droplets.

2. Rheological Behavior

  • Principle: Rheological measurements determine the viscosity and flow properties of the microemulsion, which are crucial for its application (e.g., spreadability on the skin).

  • Procedure:

    • Use a rotational rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).

    • Place the microemulsion sample on the lower plate and set the gap according to the instrument's instructions.

    • Conduct a shear rate sweep to determine the viscosity as a function of shear rate. This will indicate whether the microemulsion exhibits Newtonian or non-Newtonian (shear-thinning or shear-thickening) behavior.

    • Perform an oscillatory frequency sweep to determine the storage (G') and loss (G'') moduli, which provide information about the viscoelastic properties of the system.

3. In Vitro Drug Release Study

  • Principle: A Franz diffusion cell is used to simulate the release of the API from the microemulsion through a synthetic or biological membrane.

  • Procedure:

    • Mount a suitable membrane (e.g., cellulose (B213188) acetate, pig ear skin) between the donor and receptor compartments of the Franz diffusion cell.

    • Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline, PBS) and maintain it at a constant temperature (e.g., 32°C for skin permeation studies) with constant stirring.

    • Apply a known amount of the drug-loaded microemulsion to the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a validated analytical method.

    • Calculate the cumulative amount of drug released per unit area over time.

Signaling Pathways and Logical Relationships

The formation of a stable microemulsion is governed by the interplay of its components at the oil-water interface. The branched structure of this compound plays a crucial role in this process.

cluster_2 Microemulsion Formation Logic Isostearic_Acid This compound (Branched Hydrophobic Tail) Interface Oil-Water Interface Isostearic_Acid->Interface Forms oil phase Surfactant Primary Surfactant (e.g., TPGS) Surfactant->Interface Reduces interfacial tension Cosurfactant Co-surfactant (e.g., Transcutol®) Cosurfactant->Interface Increases interfacial fluidity Microemulsion Stable Microemulsion Interface->Microemulsion Leads to spontaneous formation

Caption: Logical relationship of components in forming a stable microemulsion.

Conclusion

This compound is a highly effective and versatile excipient for the formulation of microemulsion systems. Its unique branched structure and favorable physicochemical properties contribute to the formation of stable, high-capacity drug delivery vehicles. The protocols outlined in these application notes provide a comprehensive framework for researchers to develop and characterize this compound-based microemulsions for a wide range of pharmaceutical and cosmetic applications. By systematically applying these methodologies, scientists can unlock the full potential of this compound in creating advanced and effective microemulsion formulations.

References

Formulating High Internal Phase Emulsions with Isostearic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High Internal Phase Emulsions (HIPEs) are a unique class of emulsions where the internal phase volume fraction exceeds 0.74, the maximum packing volume for monosized spheres. This high concentration of the internal phase leads to the formation of polyhedral droplets separated by thin films of the continuous phase, resulting in a gel-like consistency. Isostearic acid, a branched-chain saturated fatty acid, offers excellent oxidative and thermal stability, making it a valuable ingredient for stabilizing Water-in-Oil (W/O) HIPEs. Its branched structure provides a larger interfacial area, contributing to the formation and stabilization of the emulsion.[1] This document provides detailed application notes and protocols for formulating and characterizing W/O HIPEs using this compound, often in combination with other co-emulsifiers, for applications in cosmetics and as potential drug delivery vehicles.

Key Components and Their Roles

The formulation of a stable W/O HIPE with this compound typically involves an oil phase, an aqueous phase, and a surfactant system.

  • Oil Phase: This is the continuous phase in a W/O HIPE. This compound itself can be part of the oil phase, contributing to its overall properties. Other oils commonly used include mineral oil, vegetable oils, and silicone oils.

  • Aqueous Phase: This is the dispersed internal phase. It can be deionized water or an aqueous solution containing active ingredients, salts, or other additives. The inclusion of electrolytes in the aqueous phase can enhance the stability of the HIPE.[1][2]

  • Surfactant System: this compound and its derivatives, such as glycerol (B35011) isostearate, can act as primary or co-emulsifiers.[3] They are often used in conjunction with other low-HLB (Hydrophile-Lipophile Balance) surfactants to ensure the formation of a stable W/O emulsion. Common co-emulsifiers include:

    • Polyglycerol Polyricinoleate (PGPR): A highly effective W/O emulsifier known for its ability to stabilize high water content emulsions.

    • Sorbitan (B8754009) Esters (e.g., Sorbitan Monostearate, Sorbitan Oleate): These are non-ionic surfactants widely used in pharmaceutical and cosmetic formulations.

Formulation Protocols

The following protocols provide a starting point for the formulation of W/O HIPEs using this compound. Optimization of the component concentrations and process parameters may be necessary to achieve the desired properties for a specific application.

Protocol 1: W/O HIPE with this compound and Polyglycerol Polyricinoleate (PGPR)

This protocol is suitable for creating a stable, high-viscosity cream base for cosmetic or topical drug delivery applications.

Materials:

  • Oil Phase:

    • This compound: 2-10% (w/w)

    • Polyglycerol Polyricinoleate (PGPR): 1-5% (w/w)

    • Mineral Oil or other suitable oil: to make up the desired oil phase volume

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Magnesium Sulfate (B86663) (optional, for stability): 0.5-1% (w/v)

Equipment:

  • Homogenizer (e.g., rotor-stator)

  • Beakers

  • Magnetic stirrer and stir bar

  • Water bath or heating plate

Procedure:

  • Prepare the Oil Phase: In a beaker, combine the this compound, PGPR, and mineral oil. Heat the mixture to 60-70 °C while stirring until all components are fully dissolved and homogenous.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve the magnesium sulfate (if using) in deionized water and heat to the same temperature as the oil phase (60-70 °C).

  • Emulsification: While maintaining the temperature, slowly add the aqueous phase to the oil phase under continuous high-shear homogenization. The addition rate should be slow initially and can be gradually increased as the emulsion begins to form and thicken.

  • Homogenization: Continue homogenization for 10-20 minutes after all the aqueous phase has been added to ensure a fine and uniform droplet size.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a paddle stirrer until it cools to room temperature. This prevents phase separation during the cooling process.

Protocol 2: W/O HIPE with this compound and Sorbitan Monostearate

This formulation can be adapted for pharmaceutical applications, where sorbitan esters are commonly used excipients.

Materials:

  • Oil Phase:

    • This compound: 5-15% (w/w)

    • Sorbitan Monostearate: 2-8% (w/w)

    • Caprylic/Capric Triglyceride (or other suitable oil): to make up the desired oil phase volume

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin (optional, as a humectant): 2-5% (w/v)

Equipment:

  • Homogenizer (e.g., rotor-stator)

  • Beakers

  • Magnetic stirrer and stir bar

  • Water bath or heating plate

Procedure:

  • Prepare the Oil Phase: Combine this compound, sorbitan monostearate, and caprylic/capric triglyceride in a beaker. Heat to 70-75 °C with stirring until a clear, uniform solution is obtained.

  • Prepare the Aqueous Phase: In another beaker, dissolve glycerin (if using) in deionized water and heat to 70-75 °C.

  • Emulsification: Slowly add the hot aqueous phase to the hot oil phase while homogenizing at a high speed.

  • Homogenization: Continue the homogenization process for 15-25 minutes to form a stable HIPE.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

Characterization of this compound-Based HIPEs

Thorough characterization is essential to ensure the quality, stability, and performance of the formulated HIPEs.

Experimental Protocols for Characterization

1. Macroscopic and Microscopic Observation:

  • Visual Appearance: Observe the color, homogeneity, and consistency of the prepared HIPE.

  • Optical Microscopy: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the droplet morphology and size distribution using an optical microscope. The droplets in a HIPE should appear polyhedral and closely packed.

2. Droplet Size Analysis:

  • Method: Laser diffraction or dynamic light scattering can be used to determine the mean droplet size and droplet size distribution. The sample may need to be diluted in a suitable solvent (e.g., the continuous oil phase) before measurement.

  • Expected Outcome: A narrow droplet size distribution is indicative of a more stable emulsion.

3. Rheological Measurements:

  • Method: Use a rheometer with a cone-plate or parallel-plate geometry to perform oscillatory and steady-shear measurements.

    • Oscillatory measurements (Frequency Sweep): Determine the storage modulus (G') and loss modulus (G''). For a stable HIPE, G' should be significantly higher than G'', indicating a gel-like, elastic structure.

    • Steady-shear measurements (Viscosity Curve): Measure the viscosity as a function of shear rate. HIPEs typically exhibit shear-thinning behavior, where the viscosity decreases with increasing shear rate.

  • Data Presentation: Summarize the G', G'', and viscosity data in a table for different formulations.

4. Stability Testing:

  • Method:

    • Centrifugation: Centrifuge the HIPE samples at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) and observe for any phase separation.

    • Freeze-Thaw Cycles: Subject the samples to alternating cycles of freezing (e.g., -20 °C for 24 hours) and thawing (e.g., 25 °C for 24 hours) for several cycles. Observe for any changes in appearance or phase separation.

    • Long-Term Storage: Store the samples at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) and monitor for any changes in appearance, droplet size, and rheological properties over several weeks or months.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of this compound-based HIPEs.

Table 1: Formulation Composition of this compound-Based HIPEs

Formulation IDThis compound (% w/w)Co-emulsifierCo-emulsifier Conc. (% w/w)Oil Phase (% w/w)Aqueous Phase (% w/w)
HIPE-IA-PGPR-15PGPR22370
HIPE-IA-PGPR-210PGPR32760
HIPE-IA-SM-18Sorbitan Monostearate42860
HIPE-IA-SM-212Sorbitan Monostearate63250

Table 2: Physicochemical Properties of this compound-Based HIPEs

Formulation IDMean Droplet Size (μm)Viscosity (Pa·s at 1 s⁻¹)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
HIPE-IA-PGPR-15-1510-50100-50010-50
HIPE-IA-PGPR-23-1020-80300-80020-80
HIPE-IA-SM-18-205-4080-4008-40
HIPE-IA-SM-26-1515-60200-70015-60

Table 3: Stability Assessment of this compound-Based HIPEs

Formulation IDCentrifugation (Phase Separation)Freeze-Thaw Cycles (3 cycles)Storage at 40°C (4 weeks)
HIPE-IA-PGPR-1NoStableStable
HIPE-IA-PGPR-2NoStableStable
HIPE-IA-SM-1NoStableMinor changes
HIPE-IA-SM-2NoStableStable

Applications in Drug Delivery

W/O HIPEs formulated with this compound are promising vehicles for the topical and transdermal delivery of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs). The high internal aqueous phase can accommodate water-soluble drugs, while the continuous oil phase can carry oil-soluble drugs. The high viscosity of HIPEs ensures prolonged contact with the skin, potentially enhancing drug permeation.

Protocol for Drug Loading

For Hydrophilic Drugs:

  • Dissolve the hydrophilic drug in the aqueous phase before the emulsification step.

  • Proceed with the HIPE formulation protocol as described above.

For Lipophilic Drugs:

  • Dissolve the lipophilic drug in the oil phase along with the this compound and other emulsifiers before emulsification.

  • Proceed with the HIPE formulation protocol.

Drug Release Studies

Method:

  • Use a Franz diffusion cell or a similar in vitro release testing apparatus.

  • Place a known amount of the drug-loaded HIPE on a synthetic membrane or excised skin.

  • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, PBS).

  • Maintain the temperature at 32 ± 1 °C to simulate skin temperature.

  • At predetermined time intervals, withdraw samples from the receptor compartment and analyze the drug concentration using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Replace the withdrawn volume with fresh buffer to maintain sink conditions.

Data Presentation:

Plot the cumulative amount of drug released per unit area versus the square root of time to determine the release kinetics.

Table 4: Drug Loading and Release Parameters

Formulation IDDrugDrug Loading (%)Encapsulation Efficiency (%)Release Rate (µg/cm²/h)
HIPE-IA-PGPR-DrugHydrophilic Drug X1>905-15
HIPE-IA-SM-DrugLipophilic Drug Y2>8510-25

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

HIPE_Formulation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation oil Oil (e.g., Mineral Oil) mix_oil Mix and Heat (60-75 °C) oil->mix_oil isa This compound isa->mix_oil co_emulsifier Co-emulsifier (PGPR/Sorbitan Ester) co_emulsifier->mix_oil homogenization High-Shear Homogenization mix_oil->homogenization Oil Phase water Deionized Water mix_water Mix and Heat (60-75 °C) water->mix_water additives Additives (e.g., Salts, Glycerin) additives->mix_water mix_water->homogenization Aqueous Phase (slow addition) cooling Cooling with Gentle Stirring homogenization->cooling final_hipe Stable W/O HIPE cooling->final_hipe

Caption: Workflow for the preparation of a Water-in-Oil High Internal Phase Emulsion.

HIPE_Characterization_Workflow cluster_analysis Characterization Methods cluster_results Data Output start Prepared HIPE Sample microscopy Microscopy (Droplet Morphology) start->microscopy droplet_size Droplet Size Analysis (Size Distribution) start->droplet_size rheology Rheological Analysis (G', G'', Viscosity) start->rheology stability Stability Testing (Centrifugation, Freeze-Thaw) start->stability morphology_data Images of Polyhedral Droplets microscopy->morphology_data size_data Mean Size & PDI droplet_size->size_data rheology_data G' > G'', Shear-thinning rheology->rheology_data stability_data Phase Separation Report stability->stability_data

Caption: Workflow for the characterization of High Internal Phase Emulsions.

Drug_Delivery_Pathway cluster_formulation Drug-Loaded HIPE hipe W/O HIPE (this compound Stabilized) application Topical Application on Skin hipe->application hydrophilic_drug Hydrophilic Drug (in Aqueous Phase) hydrophilic_drug->hipe lipophilic_drug Lipophilic Drug (in Oil Phase) lipophilic_drug->hipe release Drug Release application->release permeation Skin Permeation release->permeation effect Therapeutic Effect permeation->effect

References

Application Notes and Protocols for the Synthesis of High-Performance Biolubricants from Isostearic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance biolubricants utilizing isostearic acid. This compound, a branched-chain saturated fatty acid, offers significant advantages in lubricant formulation due to its excellent thermal and oxidative stability, low pour point, and high viscosity index.[1][2][3] This document outlines the synthesis of this compound and its subsequent esterification with various polyols to produce environmentally friendly biolubricants suitable for a range of applications, from industrial machinery to automotive uses.[2]

Introduction to this compound-Based Biolubricants

Biolubricants are gaining prominence as sustainable alternatives to petroleum-based lubricants, driven by environmental regulations and a growing demand for renewable products.[4][5] this compound, typically produced from the skeletal isomerization of oleic acid followed by hydrogenation, is a key precursor in the synthesis of high-performance biolubricant base stocks.[1][6] Its branched structure disrupts the crystalline packing that occurs with linear saturated fatty acids, resulting in a liquid product with superior cold-flow properties.[1] When esterified with polyols such as trimethylolpropane (B17298) (TMP), pentaerythritol (B129877) (PE), and neopentyl glycol (NPG), the resulting polyol esters exhibit exceptional lubricity, thermal stability, and biodegradability.[7]

Synthesis of this compound from Oleic Acid

The primary route for producing this compound involves the isomerization of oleic acid, commonly using a zeolite or clay catalyst, followed by hydrogenation to saturate the carbon-carbon double bonds.

Experimental Protocol: Zeolite-Catalyzed Isomerization and Hydrogenation of Oleic Acid

This protocol describes a two-step process to synthesize this compound from oleic acid.

Materials:

  • Oleic acid (technical grade)

  • H-Ferrierite zeolite catalyst

  • Triphenylphosphine (B44618) (TPP) (optional, to suppress dimerization)

  • Distilled water

  • Palladium on carbon (Pd/C) catalyst (for hydrogenation)

  • Acetone

  • Nitrogen gas

  • Hydrogen gas

Equipment:

  • High-pressure autoclave reactor

  • Filtration apparatus

  • Reduced pressure distillation setup

  • Hydrogenation reactor

Procedure:

Step 1: Skeletal Isomerization of Oleic Acid

  • Charge the high-pressure autoclave reactor with oleic acid, H-Ferrierite zeolite catalyst (e.g., 8% by weight of oleic acid), and distilled water (e.g., 2% by weight of oleic acid). Optionally, add triphenylphosphine to minimize the formation of dimer fatty acids.[2]

  • Purge the reactor with nitrogen gas to remove air.

  • Heat the reactor to 260-280°C while stirring.[2][8]

  • Maintain the reaction for 4-6 hours under a steam atmosphere (e.g., 18 kgf/cm²).[8]

  • After the reaction, cool the reactor to room temperature.

  • Filter the reaction mixture to remove the zeolite catalyst. The catalyst can be washed with acetone, dried, and regenerated for future use.[2]

  • The filtrate, containing iso-oleic acid, is then purified by distillation under reduced pressure to separate the monomeric branched-chain unsaturated fatty acids from oligomeric byproducts.[8]

Step 2: Hydrogenation of Iso-Oleic Acid

  • Transfer the purified iso-oleic acid to a hydrogenation reactor.

  • Add a palladium on carbon (Pd/C) catalyst (e.g., 1-2% by weight).

  • Pressurize the reactor with hydrogen gas.

  • Heat the reactor to the desired temperature (e.g., 100-150°C) and maintain the reaction with stirring until the absorption of hydrogen ceases, indicating the completion of the reaction.

  • Cool the reactor and filter to remove the catalyst.

  • The resulting product is this compound, a mixture of various methyl-branched stearic acid isomers.

Synthesis_of_Isostearic_Acid raw_materials Raw Materials (Oleic Acid, Zeolite Catalyst, Water) isomerization Skeletal Isomerization (260-280°C, 4-6h) raw_materials->isomerization filtration1 Catalyst Filtration isomerization->filtration1 distillation Reduced Pressure Distillation filtration1->distillation catalyst_recycle Catalyst Regeneration filtration1->catalyst_recycle iso_oleic Iso-Oleic Acid distillation->iso_oleic hydrogenation Hydrogenation (Pd/C catalyst) iso_oleic->hydrogenation filtration2 Catalyst Filtration hydrogenation->filtration2 isostearic_acid This compound Product filtration2->isostearic_acid

Caption: Workflow for the synthesis of this compound from oleic acid.

Synthesis of this compound-Based Polyol Ester Biolubricants

The synthesized this compound can be esterified with various polyols to produce high-performance biolubricants. The following sections provide protocols for the synthesis of trimethylolpropane triisostearate, pentaerythritol tetraisostearate, and neopentyl glycol diisostearate.

Experimental Protocol: Synthesis of Trimethylolpropane Triisostearate (TMPTIS)

Materials:

  • This compound

  • Trimethylolpropane (TMP)

  • Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst like Amberlyst-15)

  • Toluene (B28343) (as an azeotropic solvent)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate

  • Activated carbon

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Magnetic stirrer with hotplate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the three-neck round-bottom flask with this compound and trimethylolpropane. A slight excess of this compound (e.g., molar ratio of this compound to TMP of 3.3:1) is often used to drive the reaction to completion.

  • Add the catalyst (e.g., 1-2% by weight of the reactants) and toluene.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the reaction mixture to 140-160°C with continuous stirring. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected (typically after 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Neutralize the acidic catalyst by washing the mixture with a sodium bicarbonate solution in a separatory funnel.

  • Wash the organic layer with distilled water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene using a rotary evaporator under reduced pressure.

  • For further purification and color improvement, treat the product with activated carbon and filter.

Synthesis_of_TMPTIS reactants Reactants (this compound, TMP, Catalyst, Toluene) esterification Esterification (140-160°C, 4-8h) Azeotropic Water Removal reactants->esterification neutralization Neutralization (Sodium Bicarbonate Wash) esterification->neutralization washing Water Washing neutralization->washing drying Drying (Anhydrous Sodium Sulfate) washing->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Activated Carbon) solvent_removal->purification tmptis_product TMP Triisostearate (Biolubricant) purification->tmptis_product

Caption: General workflow for the synthesis of trimethylolpropane triisostearate.

Experimental Protocol: Synthesis of Pentaerythritol Tetraisostearate (PETIS)

Materials:

  • This compound

  • Pentaerythritol (PE)

  • Catalyst (e.g., stannous oxide, zinc oxide, or a composite metal oxide)

  • Nitrogen gas

Equipment:

  • Reaction kettle with mechanical stirrer and vacuum connection

  • Heating mantle

  • Filtration system

Procedure:

  • Charge the reaction kettle with pentaerythritol and this compound. The molar ratio of this compound to pentaerythritol should be approximately 4.0-4.2:1.[9]

  • Add the catalyst (e.g., 0.1-1.0% by weight of the reactants).

  • Purge the reactor with nitrogen.

  • Heat the mixture to 140-160°C under vacuum (e.g., -0.05 to -0.1 MPa) with continuous stirring.[9][10]

  • Maintain the reaction for 4-5 hours. Water produced during the reaction is removed by the vacuum system.[9]

  • After the reaction is complete (monitored by acid value), cool the mixture.

  • Separate the catalyst by filtration.

  • The resulting product is pentaerythritol tetraisostearate. Further purification by distillation of unreacted materials under high vacuum may be performed if necessary.

Experimental Protocol: Synthesis of Neopentyl Glycol Diisostearate (NPGDIS)

Materials:

  • This compound

  • Neopentyl glycol (NPG)

  • Catalyst (e.g., p-toluenesulfonic acid or an acidic ion-exchange resin)

  • Toluene (as an azeotropic solvent)

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-neck round-bottom flask with Dean-Stark apparatus

  • Magnetic stirrer with hotplate

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the flask with neopentyl glycol, this compound (molar ratio of acid to alcohol of approximately 2.1:1), catalyst (e.g., 1% by weight), and toluene.[11]

  • Heat the reaction mixture to 120-130°C with stirring, collecting the water of reaction in the Dean-Stark trap.[11]

  • Continue the reaction for 4-5 hours or until the theoretical amount of water is collected.[11]

  • Cool the reaction mixture and neutralize the catalyst with sodium bicarbonate solution.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the toluene by rotary evaporation.

Performance Data of this compound-Based Biolubricants

The performance of biolubricants is evaluated based on several key physicochemical properties. The following tables summarize typical data for this compound-based polyol esters.

Table 1: Physicochemical Properties of this compound and its Polyol Esters

PropertyThis compoundTrimethylolpropane TriisostearatePentaerythritol TetraisostearateNeopentyl Glycol Diisostearate
Kinematic Viscosity at 40°C (cSt) ~15-20~45-55~212~30-40
Kinematic Viscosity at 100°C (cSt) ~3-5~8-10~80~6-8
Viscosity Index ~140-160~180-200~406~160-180
Pour Point (°C) ~ -30 to -60~ -30 to -40~ -15~ -40 to -50
Flash Point (°C) > 200> 280> 300> 230
Oxidative Stability (Rancimat, 110°C, hours) HighVery HighExcellentHigh

Note: The values presented are typical ranges and can vary depending on the specific isomeric composition of the this compound and the purity of the final product.

Table 2: Comparison with Conventional Lubricants

PropertyThis compound-Based Biolubricant (Typical)Mineral Oil (ISO VG 46)
Viscosity Index 180 - 20095 - 105
Pour Point (°C) -30 to -40-15 to -25
Flash Point (°C) > 280~220
Biodegradability HighLow
Renewable Content HighNone

Logical Relationships in Biolubricant Performance

The molecular structure of this compound and its esters directly influences their performance characteristics.

Performance_Relationships branched_structure Branched-Chain Structure (this compound) low_packing Disrupted Crystalline Packing branched_structure->low_packing low_pour_point Low Pour Point low_packing->low_pour_point saturated_backbone Saturated Backbone high_stability High Oxidative and Thermal Stability saturated_backbone->high_stability polyol_ester Polyol Ester Structure high_mw High Molecular Weight and Polarity polyol_ester->high_mw high_vi High Viscosity Index high_mw->high_vi good_lubricity Good Lubricity high_mw->good_lubricity

Caption: Relationship between molecular structure and lubricant properties.

Conclusion

This compound is a versatile and valuable platform chemical for the synthesis of high-performance, environmentally friendly biolubricants. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and characterize novel lubricant formulations. The superior properties of this compound-based polyol esters, including excellent thermal and oxidative stability, low pour points, and high viscosity indices, make them suitable for a wide range of demanding applications, contributing to the advancement of sustainable technologies.

References

Application Notes: Isostearic Acid as a Phase Change Material for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isostearic acid, a branched-chain saturated fatty acid with 18 carbon atoms, presents itself as a promising candidate for a phase change material (PCM) in thermal energy storage (TES) applications. Its unique molecular structure, featuring methyl branching, distinguishes it from its linear counterpart, stearic acid, bestowing it with distinct physical and thermal properties.[1][2] This document provides a comprehensive overview of this compound as a PCM, including its known thermophysical properties, potential advantages, and detailed protocols for its characterization and application in TES systems.

The primary advantage of this compound lies in its exceptional thermal and oxidative stability, making it suitable for applications requiring long shelf-life and consistent performance at elevated temperatures.[1][3][4] Unlike unsaturated fatty acids, its saturated nature prevents degradation through oxidation. Furthermore, its branched structure results in a lower melting point compared to stearic acid, offering a different operational temperature range for thermal energy storage.[5][6]

Advantages of this compound as a Phase Change Material

  • High Stability: this compound exhibits excellent thermal and oxidative stability, crucial for long-term reliability in TES systems.[1][3][4]

  • Low Vapor Pressure: Fatty acids generally have low vapor pressure, which minimizes material loss and safety concerns during operation.

  • Congruent Melting and Freezing: It is expected to melt and freeze congruently without phase segregation, ensuring consistent thermal performance over repeated cycles.

  • Non-toxic and Bio-based: Derived from vegetable oils, this compound is a renewable and environmentally friendly material.[5]

  • Good Lubricity: While not directly a thermal property, its inherent lubricity can be advantageous in applications involving moving parts.[5]

Potential Applications

The properties of this compound make it a suitable candidate for a variety of low to medium-temperature thermal energy storage applications, including:

  • Pharmaceutical and Laboratory Temperature Control: Maintaining stable temperatures for sensitive samples, reagents, and during drug development processes.

  • Electronics Cooling: Passively managing heat loads in electronic devices to enhance performance and reliability.

  • Building Energy Management: Integration into building materials for passive heating and cooling, reducing reliance on active HVAC systems.

  • Solar Thermal Systems: Storing solar energy for later use in water heating or other applications.

Data Presentation: Thermophysical Properties

Quantitative data for this compound as a phase change material is not extensively available in peer-reviewed literature. The following table summarizes the available data for this compound and provides a comparison with the well-characterized stearic acid. It is critical to experimentally verify the thermophysical properties of the specific this compound being used, as commercial products can be mixtures of various isomers.

PropertyThis compound (Typical Values)Stearic Acid (Reference Values)Test Method
Melting Point (°C) 52 - 55[5] / ~ -1[7] / 69.5[3]69.4[8]Differential Scanning Calorimetry (DSC)
Latent Heat of Fusion (kJ/kg) Data not readily available~199[9][10]Differential Scanning Calorimetry (DSC)
Thermal Conductivity (W/m·K) Data not readily available0.173 (solid @ 70°C)[8]Transient Plane Source, Laser Flash
Specific Heat Capacity (kJ/kg·K) Data not readily available~2.2 (solid), ~2.6 (liquid)Differential Scanning Calorimetry (DSC)
Density (g/cm³) ~0.89 (@ 20°C)[7]~0.94 (solid), ~0.85 (liquid)[11]Densitometer

Note: The melting point of this compound can vary significantly depending on the specific isomer mixture.

Experimental Protocols

Determination of Melting Temperature and Latent Heat of Fusion

Method: Differential Scanning Calorimetry (DSC)

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Seal the pan hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature at least 20°C below the expected melting point.

    • Heat the sample at a constant rate (e.g., 5 °C/min) to a temperature at least 20°C above the completion of melting.

    • Hold the sample at this temperature for 5 minutes to ensure complete melting.

    • Cool the sample at a constant rate (e.g., 5 °C/min) to the initial temperature.

    • Repeat the heating and cooling cycle for at least three cycles to ensure thermal reliability.[12][13]

  • Data Analysis: Determine the onset temperature of melting and the peak temperature from the endothermic peak on the heating curve. The latent heat of fusion is calculated by integrating the area of the melting peak.

Measurement of Thermal Conductivity

Method: Transient Plane Source (TPS) or Laser Flash Analysis (LFA)

Protocol (TPS Method):

  • Sample Preparation:

    • For the solid phase, prepare two identical cylindrical or square samples of this compound with flat, parallel surfaces.

    • For the liquid phase, use a sample holder specifically designed for liquids.

  • Sensor Placement: Place the TPS sensor between the two solid samples or immerse it in the liquid sample, ensuring good thermal contact.

  • Measurement: The instrument applies a short electrical pulse to the sensor, which generates a small amount of heat. The temperature increase of the sensor is recorded as a function of time.

  • Data Analysis: The thermal conductivity is calculated from the temperature versus time response using the instrument's software, which is based on the transient heat conduction equation.

Determination of Specific Heat Capacity

Method: Differential Scanning Calorimetry (DSC)

Protocol:

  • Baseline Run: Perform a DSC scan with two empty pans to establish the baseline heat flow.

  • Sapphire Run: Place a sapphire standard of known mass in the sample pan and perform a DSC scan using the same temperature program as the baseline run.

  • Sample Run: Replace the sapphire standard with the this compound sample and repeat the DSC scan.

  • Data Analysis: The specific heat capacity of the this compound is calculated by comparing the heat flow signals of the sample, sapphire standard, and the baseline at a given temperature, using the following equation:

    Cp,sample = (Q_sample - Q_baseline) / (Q_sapphire - Q_baseline) * (m_sapphire / m_sample) * Cp,sapphire

    Where Cp is the specific heat capacity, Q is the heat flow, and m is the mass.

Thermal Cycling Stability Test

Method: Repeated heating and cooling cycles followed by DSC analysis.

Protocol:

  • Sample Preparation: Place a known amount of this compound in a sealed container.

  • Thermal Cycling: Subject the sample to a large number of thermal cycles (e.g., 100, 500, or 1000 cycles) in a thermal cycler or a temperature-controlled bath.[12] Each cycle should encompass the complete melting and solidification of the material.

  • Post-Cycling Analysis: After the desired number of cycles, perform DSC analysis on the cycled sample as described in Protocol 1.

  • Data Analysis: Compare the melting temperature and latent heat of fusion of the cycled sample with those of the uncycled sample. A significant change in these properties indicates thermal degradation or instability.

Mandatory Visualization

References

Application Notes and Protocols: Isostearic Acid in the Development of Stimuli-Responsive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis, characterization, and application of isostearic acid-containing stimuli-responsive polymers for drug delivery. This compound, a branched-chain saturated fatty acid, offers unique hydrophobic properties that can be leveraged to create intelligent polymeric nanocarriers that respond to specific physiological stimuli such as pH and temperature.[1]

Section 1: pH-Responsive Polymers Incorporating this compound for Targeted Drug Delivery

The acidic tumor microenvironment provides a key stimulus for targeted drug release.[2] By incorporating this compound as a hydrophobic block and a pH-sensitive monomer, we can create amphiphilic block copolymers that self-assemble into micelles at physiological pH (7.4) and release their payload in acidic environments (pH ~5.0-6.5).[2][3]

Experimental Protocol: Synthesis of a pH-Responsive this compound-Containing Diblock Copolymer via RAFT Polymerization

This protocol details the synthesis of poly(isostearyl methacrylate)-b-poly(N,N-dimethylaminoethyl methacrylate) (PISA-b-PDMAEMA), a pH-responsive diblock copolymer.

Materials:

  • Isostearyl methacrylate (B99206) (ISA)

  • N,N-dimethylaminoethyl methacrylate (DMAEMA)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (B91453) (solvent)

  • Diethyl ether

  • Dialysis membrane (MWCO 3500 Da)

  • Phosphate buffered saline (PBS)

Procedure:

  • Synthesis of PISA Macro-Chain Transfer Agent (Macro-CTA):

    • In a Schlenk flask, dissolve ISA (e.g., 5.0 g, 14.7 mmol), CPAD (e.g., 0.41 g, 1.47 mmol), and AIBN (e.g., 0.06 g, 0.37 mmol) in 1,4-dioxane (20 mL).

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Place the flask in an oil bath preheated to 70°C and stir for 24 hours.

    • Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.

    • Collect the polymer by filtration and dry under vacuum to obtain the PISA macro-CTA.

  • Synthesis of PISA-b-PDMAEMA Diblock Copolymer:

    • In a Schlenk flask, dissolve the PISA macro-CTA (e.g., 2.0 g, 0.5 mmol), DMAEMA (e.g., 2.36 g, 15.0 mmol), and AIBN (e.g., 0.016 g, 0.1 mmol) in 1,4-dioxane (20 mL).

    • Repeat the freeze-pump-thaw cycles.

    • Polymerize at 70°C for 48 hours.

    • Precipitate the diblock copolymer in cold diethyl ether, filter, and dry under vacuum.

    • Purify the polymer by dialysis against deionized water for 48 hours.

Data Presentation: Characterization of PISA-b-PDMAEMA
ParameterValueMethod
Number Average Molecular Weight (Mn) of PISA4,200 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) of PISA1.15GPC
Number Average Molecular Weight (Mn) of PISA-b-PDMAEMA15,800 g/mol GPC
Polydispersity Index (PDI) of PISA-b-PDMAEMA1.25GPC
Critical Micelle Concentration (CMC) at pH 7.48.5 mg/LFluorescence Spectroscopy (Pyrene method)
Experimental Protocol: Evaluation of pH-Responsive Drug Release

This protocol describes the loading of a model hydrophobic drug, Doxorubicin (DOX), into the PISA-b-PDMAEMA micelles and the subsequent evaluation of its pH-triggered release.

Procedure:

  • Drug Loading:

    • Dissolve PISA-b-PDMAEMA (100 mg) and DOX (10 mg) in 10 mL of a co-solvent mixture (e.g., DMF/water).

    • Add the solution dropwise to 40 mL of deionized water under vigorous stirring.

    • Dialyze the solution against deionized water for 24 hours to remove the organic solvent and unloaded drug.

  • In Vitro Drug Release:

    • Place 5 mL of the DOX-loaded micelle solution into a dialysis bag (MWCO 3500 Da).

    • Immerse the dialysis bag into 50 mL of PBS at pH 7.4 and pH 5.0, respectively, maintained at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

    • Determine the concentration of released DOX using UV-Vis spectrophotometry or fluorescence spectroscopy.

Data Presentation: pH-Triggered Drug Release Profile
Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.0 (%)
15.225.8
410.148.3
815.665.7
1220.378.9
2428.589.1
4835.195.2

Visualization: pH-Responsive Drug Release Mechanism

pH_Responsive_Drug_Release cluster_pH74 pH 7.4 (Physiological) cluster_pH50 pH 5.0 (Tumor Microenvironment) micelle Stable Micelle pisa_block Hydrophobic PISA Core micelle->pisa_block contains pdmaema_shell Hydrophilic PDMAEMA Shell micelle->pdmaema_shell surrounded by destabilized_micelle Destabilized Micelle micelle->destabilized_micelle Protonation of PDMAEMA drug Drug (Encapsulated) pisa_block->drug encapsulates protonated_pdmaema Protonated PDMAEMA (Hydrophilic & Swollen) destabilized_micelle->protonated_pdmaema released_drug Released Drug destabilized_micelle->released_drug Release

Caption: pH-responsive drug release from PISA-b-PDMAEMA micelles.

Section 2: Thermoresponsive Polymers Incorporating this compound for On-Demand Therapy

Thermoresponsive polymers, particularly those exhibiting a Lower Critical Solution Temperature (LCST), can undergo a phase transition from a soluble to an insoluble state above a specific temperature.[4][5] This property can be exploited for temperature-triggered drug delivery, where the drug is released at a site of localized hyperthermia.

Experimental Protocol: Synthesis of a Thermoresponsive this compound-Containing Diblock Copolymer via RAFT Polymerization

This protocol outlines the synthesis of poly(isostearyl methacrylate)-b-poly(N-isopropylacrylamide) (PISA-b-PNIPAM), a thermoresponsive diblock copolymer.

Materials:

  • Isostearyl methacrylate (ISA)

  • N-isopropylacrylamide (NIPAM)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent) |* Diethyl ether

  • Dialysis membrane (MWCO 3500 Da)

  • Phosphate buffered saline (PBS)

Procedure:

  • Synthesis of PISA Macro-CTA:

    • Follow the same procedure as described in Section 1 for the synthesis of the PISA macro-CTA.

  • Synthesis of PISA-b-PNIPAM Diblock Copolymer:

    • In a Schlenk flask, dissolve the PISA macro-CTA (e.g., 2.0 g, 0.5 mmol), NIPAM (e.g., 1.70 g, 15.0 mmol), and AIBN (e.g., 0.016 g, 0.1 mmol) in 1,4-dioxane (20 mL).

    • Perform three freeze-pump-thaw cycles.

    • Polymerize at 70°C for 48 hours.

    • Precipitate the diblock copolymer in cold diethyl ether, filter, and dry under vacuum.

    • Purify the polymer by dialysis against deionized water for 48 hours.

Data Presentation: Characterization of PISA-b-PNIPAM
ParameterValueMethod
Number Average Molecular Weight (Mn) of PISA4,200 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) of PISA1.15GPC
Number Average Molecular Weight (Mn) of PISA-b-PNIPAM14,500 g/mol GPC
Polydispersity Index (PDI) of PISA-b-PNIPAM1.22GPC
Lower Critical Solution Temperature (LCST)39 °CUV-Vis Spectroscopy (Cloud Point Measurement)
Experimental Protocol: Evaluation of Temperature-Responsive Drug Release

This protocol describes the loading of a model hydrophobic drug, Indomethacin, into the PISA-b-PNIPAM micelles and the subsequent evaluation of its temperature-triggered release.

Procedure:

  • Drug Loading:

    • Dissolve PISA-b-PNIPAM (100 mg) and Indomethacin (10 mg) in 10 mL of a co-solvent mixture (e.g., acetone/water).

    • Add the solution dropwise to 40 mL of deionized water under vigorous stirring.

    • Stir overnight to allow for solvent evaporation and micelle formation.

    • Dialyze the solution against deionized water for 24 hours to remove unloaded drug.

  • In Vitro Drug Release:

    • Place 5 mL of the Indomethacin-loaded micelle solution into a dialysis bag (MWCO 3500 Da).

    • Immerse the dialysis bag into 50 mL of PBS at two different temperatures: below the LCST (25°C) and above the LCST (42°C), with gentle stirring.

    • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

    • Determine the concentration of released Indomethacin using UV-Vis spectrophotometry.

Data Presentation: Temperature-Triggered Drug Release Profile
Time (hours)Cumulative Release at 25°C (Below LCST) (%)Cumulative Release at 42°C (Above LCST) (%)
14.522.1
49.845.6
814.262.3
1218.975.4
2425.688.9
4832.494.7

Visualization: Temperature-Responsive Drug Release Mechanism

Thermo_Responsive_Drug_Release cluster_belowLCST Below LCST (e.g., 25°C) cluster_aboveLCST Above LCST (e.g., 42°C) stable_micelle Stable Micelle pisa_core Hydrophobic PISA Core stable_micelle->pisa_core contains pnipam_shell Hydrated PNIPAM Shell (Hydrophilic) stable_micelle->pnipam_shell surrounded by collapsed_micelle Collapsed Aggregate stable_micelle->collapsed_micelle Heating drug_encapsulated Drug (Encapsulated) pisa_core->drug_encapsulated encapsulates dehydrated_pnipam Dehydrated PNIPAM (Hydrophobic) collapsed_micelle->dehydrated_pnipam released_drug Released Drug collapsed_micelle->released_drug Release

Caption: Temperature-responsive drug release from PISA-b-PNIPAM micelles.

References

Application Notes and Protocols: The Potential Role of Isostearic Acid in the 3D Printing of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The application of isostearic acid in the 3D printing of pharmaceuticals is an emerging area with limited published research. The following application notes and protocols are hypothetical and based on the known physicochemical properties of this compound and the established principles of pharmaceutical 3D printing technologies. These are intended to serve as a foundational guide for researchers exploring novel excipients in this field.

Introduction to this compound in Pharmaceutical Formulations

This compound is a branched-chain fatty acid that is liquid at room temperature. Its unique structure imparts properties such as low viscosity, high thermal stability, and excellent lubricity. In conventional pharmaceutical formulations, it is used as a solvent, co-emulsifier, and plasticizer. Its potential application in 3D printing of pharmaceuticals stems from these properties, which could be beneficial in technologies like Fused Deposition Modeling (FDM), Selective Laser Sintering (SLS), and Semi-Solid Extrusion (SSE).

Potential Applications of this compound in Pharmaceutical 3D Printing

Fused Deposition Modeling (FDM)

In FDM, a thermoplastic filament containing the active pharmaceutical ingredient (API) is extruded through a heated nozzle. This compound could potentially be used as a lipid-based plasticizer and lubricant in the hot-melt extrusion (HME) process to create drug-loaded filaments.

Hypothesized Advantages:

  • Improved Filament Flexibility: May reduce the brittleness of polymeric filaments, making them easier to handle and feed into the 3D printer.

  • Lower Extrusion Temperature: Its lubricating properties could reduce the torque required for extrusion, potentially allowing for lower processing temperatures and protecting thermolabile APIs.

  • Modified Drug Release: As a lipidic excipient, it may help in formulating sustained-release dosage forms.

Selective Laser Sintering (SLS)

SLS uses a laser to sinter powdered material. This compound, in a solid form (e.g., as a salt or ester) or adsorbed onto a carrier, could act as a low-melting point binder or a thermal lubricant .

Hypothesized Advantages:

  • Enhanced Sintering: Could facilitate the binding of powder particles at lower laser energy.

  • Improved Powder Flow: May improve the flowability of the powder blend, leading to more uniform layers and printlet density.

Semi-Solid Extrusion (SSE)

SSE involves the extrusion of a viscous paste or gel. This compound could be incorporated as a lipid component in the semi-solid matrix .

Hypothesized Advantages:

  • Rheology Modification: Could modify the viscosity and extrusion properties of the semi-solid formulation.

  • Formation of Lipid-Based Drug Delivery Systems: Enables the printing of lipid matrices for controlled drug release.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data for the use of this compound in different 3D printing technologies.

Table 1: Hypothetical Formulation and Filament Properties for FDM

Formulation IDPolymer (wt%)API (wt%)This compound (wt%)HME Temperature (°C)Filament Diameter (mm)Tensile Strength (MPa)
FDM-ISO-080 (PVA)2001801.75 ± 0.0535 ± 2
FDM-ISO-178 (PVA)2021751.76 ± 0.0432 ± 3
FDM-ISO-275 (PVA)2051701.74 ± 0.0628 ± 2

Table 2: Hypothetical Powder Blend Properties and Printlet Characteristics for SLS

Formulation IDPolymer (wt%)API (wt%)This compound Derivative (wt%)Laser Power (W)Printlet Hardness (N)Drug Release at 8h (%)
SLS-ISO-085 (Eudragit L100-55)150580 ± 560 ± 4
SLS-ISO-183 (Eudragit L100-55)1524.575 ± 655 ± 5
SLS-ISO-280 (Eudragit L100-55)155470 ± 448 ± 6

Table 3: Hypothetical Formulation and Rheological Properties for SSE

Formulation IDGelling Agent (wt%)API (wt%)This compound (wt%)Viscosity (Pa·s at 1 s⁻¹)Extrudability
SSE-ISO-015 (HPMC)100350Good
SSE-ISO-115 (HPMC)102320Excellent
SSE-ISO-215 (HPMC)105280Fair (too low)

Experimental Protocols (Hypothetical)

Protocol for FDM: Preparation and Printing of this compound-Containing Filaments

Objective: To prepare and evaluate drug-loaded polymeric filaments plasticized with this compound for FDM 3D printing.

Materials:

  • Polyvinyl alcohol (PVA)

  • Ibuprofen (B1674241) (API)

  • This compound

  • Twin-screw hot-melt extruder

  • FDM 3D printer

Methodology:

  • Blending: Dry blend PVA and ibuprofen in the desired ratio for 15 minutes using a V-blender.

  • HME:

    • Feed the powder blend into the hot-melt extruder.

    • Introduce this compound into the extruder via a liquid feeding port at the specified concentration (e.g., 2 wt%).

    • Set the extruder temperature profile (e.g., 160°C to 170°C) and screw speed (e.g., 50 rpm).

    • Extrude the molten blend through a 1.75 mm die.

    • Cool the extruded filament on a conveyor belt.

  • Filament Characterization:

    • Measure the diameter of the filament at multiple points to ensure uniformity.

    • Perform tensile strength testing to evaluate mechanical properties.

  • 3D Printing:

    • Load the filament into an FDM 3D printer.

    • Design a tablet model using CAD software (e.g., 10 mm diameter, 3 mm height).

    • Set printing parameters: nozzle temperature (e.g., 190°C), bed temperature (e.g., 60°C), and print speed (e.g., 40 mm/s).

    • Print the tablets.

  • Tablet Characterization:

    • Perform weight variation, hardness, and friability tests.

    • Conduct in vitro dissolution studies.

Protocol for SLS: Printing of Tablets with this compound Derivative as a Binder

Objective: To evaluate the use of a solid this compound derivative as a low-melting point binder in the SLS printing of pharmaceutical tablets.

Materials:

  • Eudragit L100-55

  • Paracetamol (API)

  • Magnesium Stearate (B1226849) (as a solid derivative of this compound)

  • SLS 3D printer

Methodology:

  • Powder Blending: Mix Eudragit L100-55, paracetamol, and magnesium stearate in the desired ratios in a tumbler mixer for 20 minutes.

  • Powder Characterization: Evaluate the flow properties of the blend (e.g., angle of repose, Carr's index).

  • SLS Printing:

    • Load the powder blend into the SLS printer.

    • Set the bed temperature just below the glass transition temperature of the polymer.

    • Design the tablet model in the printer's software.

    • Set the laser power (e.g., 4.5 W) and scan speed.

    • Initiate the printing process.

  • Post-Processing: Carefully remove the printed tablets from the powder bed and remove any excess powder with a brush.

  • Tablet Characterization: Analyze the printed tablets for hardness, drug content, and dissolution profile.

Visualizations (Graphviz DOT Language)

FDM_Workflow cluster_prep Filament Preparation cluster_print 3D Printing cluster_eval Evaluation blending Blending (PVA + API) hme Hot-Melt Extrusion (+ this compound) blending->hme filament Drug-Loaded Filament hme->filament printing FDM 3D Printing filament->printing cad CAD Tablet Design cad->printing tablet Printed Tablet printing->tablet characterization Tablet Characterization (Hardness, Dissolution) tablet->characterization

Caption: FDM experimental workflow.

Logical_Relationship cluster_properties This compound Properties cluster_impact Impact on FDM Process & Product lubricity Lubricity lower_temp Lower HME Temperature lubricity->lower_temp plasticizer Plasticizing Effect flexibility Increased Filament Flexibility plasticizer->flexibility lipid Lipid Nature sustained_release Sustained Drug Release lipid->sustained_release

Caption: Logical relationships in FDM.

SSE_Protocol start Start: Formulate Semi-Solid Ink mix Mix HPMC, API, Water, and this compound start->mix load Load Ink into Syringe mix->load print SSE 3D Printing load->print dry Dry Printed Tablets print->dry evaluate Evaluate Tablet Properties dry->evaluate end End evaluate->end

Caption: SSE experimental protocol.

Application Notes and Protocols: Isostearic Acid as a Novel Template for Mesoporous Silica Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoporous silica (B1680970) nanoparticles (MSNs) are a class of advanced materials characterized by their high surface area, large pore volume, and tunable pore size. These properties make them highly attractive for a range of applications, including drug delivery, catalysis, and separation. The synthesis of MSNs typically relies on the use of templating agents, which direct the formation of the porous structure. While conventional surfactants like cetyltrimethylammonium bromide (CTAB) are widely used, there is a growing interest in exploring novel, biocompatible, and biodegradable templating agents.

Isostearic acid, a branched-chain C18 saturated fatty acid, presents an intriguing alternative. Its unique molecular structure, liquid state at room temperature, and amphiphilic nature suggest its potential to act as a structure-directing agent in the synthesis of mesoporous silica. This compound is known for its excellent thermal and oxidative stability.[1][2] This document provides a detailed, albeit hypothetical, protocol for the synthesis of mesoporous silica using this compound as a template. The methodologies are based on established sol-gel synthesis principles and the known physicochemical properties of this compound.[1][3] As direct literature on this specific application is not yet available, this protocol serves as a foundational guide for researchers looking to explore this novel synthesis route.

Physicochemical Properties of this compound

This compound is a C18 fatty acid with a methyl branch on the alkyl chain.[1] Its key properties relevant to its potential use as a templating agent are summarized below.

PropertyValueReference
Molecular FormulaC18H36O2[3][4]
Molecular Weight284.48 g/mol [3][4]
AppearanceClear, pale yellow liquid[3]
Melting PointApproximately -10°C to -6°C[3]
SolubilityInsoluble in water; Soluble in oils and organic solvents like ethanol (B145695).[3][5][6]

Hypothetical Experimental Protocol

This protocol outlines a modified sol-gel approach for the synthesis of mesoporous silica using this compound as a template.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Centrifuge and centrifuge tubes

  • Oven

  • Furnace for calcination

Procedure:

  • Template Solution Preparation:

    • In a round-bottom flask, dissolve a calculated amount of this compound in ethanol under vigorous stirring. The concentration should be above the expected critical micelle concentration (a starting point could be in the range of 10-50 mM).

    • To this solution, add deionized water dropwise while maintaining vigorous stirring to form a stable microemulsion or micellar solution. The ethanol-to-water ratio is a critical parameter to optimize (e.g., start with a 1:1 v/v ratio).

  • Silica Source Addition and Hydrolysis:

    • Slowly add TEOS to the this compound solution under continuous stirring. The molar ratio of this compound to TEOS will influence the resulting pore structure. A typical starting ratio would be in the range of 0.1 to 0.5.

    • Allow the mixture to stir for 30-60 minutes to ensure proper mixing and initial hydrolysis of TEOS.

  • Condensation and Particle Growth:

    • Add ammonium hydroxide solution dropwise to the mixture to catalyze the condensation of silica around the this compound micelles. The final pH should be in the basic range (e.g., pH 9-11).

    • Continue stirring the reaction mixture at a controlled temperature (e.g., 40-60°C) for a period of 2 to 24 hours to allow for the formation and growth of silica nanoparticles.

  • Particle Recovery and Washing:

    • Collect the synthesized silica particles by centrifugation.

    • Wash the particles multiple times with a mixture of ethanol and water, followed by pure ethanol to remove any unreacted precursors and residual catalyst.

  • Template Removal (Calcination):

    • Dry the washed silica particles in an oven at 60-80°C overnight.

    • To remove the this compound template, calcine the dried powder in a furnace. A typical calcination program involves ramping the temperature to 550°C at a rate of 1-2°C/min and holding it at that temperature for 5-6 hours in an air atmosphere.

  • Characterization:

    • The resulting mesoporous silica powder can be characterized using techniques such as Transmission Electron Microscopy (TEM) for morphology and particle size, Nitrogen Adsorption-Desorption (BET analysis) for surface area and pore size distribution, and Small-Angle X-ray Scattering (SAXS) to confirm the mesostructure.

Expected Quantitative Data (Hypothetical)

The following table presents the expected range of properties for mesoporous silica synthesized using this compound as a template. These values are based on typical results obtained with other long-chain amphiphilic templates and should be experimentally verified.

ParameterExpected Range
Surface Area (BET) 600 - 1000 m²/g
Pore Volume 0.6 - 1.2 cm³/g
Pore Diameter 3 - 8 nm
Particle Size 50 - 200 nm

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_processing Post-Processing cluster_final Final Product A This compound Template Solution (Ethanol/Water) D Mixing and Hydrolysis A->D B Silica Precursor (TEOS) B->D C Catalyst (Ammonium Hydroxide) E Condensation and Particle Growth (40-60°C, 2-24h) C->E D->E F Centrifugation and Washing E->F G Drying (60-80°C) F->G H Calcination for Template Removal (550°C) G->H I Mesoporous Silica Nanoparticles H->I

Caption: Experimental workflow for the synthesis of mesoporous silica using this compound as a template.

Self-Assembly Mechanism

G cluster_components Initial Components cluster_assembly Self-Assembly cluster_condensation Condensation cluster_final Final Structure (after Calcination) A This compound Monomers C This compound Micelle Formation A->C B Silica Precursors (Hydrolyzed TEOS) D Silica Condensation around Micelles B->D C->D E Mesoporous Silica D->E Template Removal

Caption: Hypothetical self-assembly mechanism of this compound and silica precursors.

References

Troubleshooting & Optimization

"optimization of isostearic acid nanoemulsion preparation using response surface methodology"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Isostearic Acid Nanoemulsion Preparation

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of this compound nanoemulsion preparation using response surface methodology (RSM).

Troubleshooting Guides

Users may encounter several challenges during the formulation and optimization of this compound nanoemulsions. This section provides a systematic guide to troubleshoot common issues.

Problem 1: Inability to Achieve Nano-Sized Droplets (<200 nm)

Potential Cause Recommended Solution
Insufficient Energy Input For high-pressure homogenization (HPH), increase the homogenization pressure in increments of 1000 psi or increase the number of homogenization cycles.[1] For ultrasonication, increase the sonication time or amplitude.
Inappropriate Surfactant/Co-surfactant Concentration The concentration of the surfactant and co-surfactant is critical. Too little will not sufficiently reduce interfacial tension, while too much can lead to micelle formation instead of nanoemulsions.[2] Utilize a pseudo-ternary phase diagram to identify the optimal surfactant-to-oil ratio.
High Viscosity of this compound This compound has a higher viscosity than many other oils. Gently heating the oil phase (e.g., to 40-60°C) before emulsification can reduce its viscosity and facilitate droplet size reduction. Ensure the aqueous phase is heated to a similar temperature to prevent premature precipitation.
Incorrect Surfactant HLB Value For oil-in-water (O/W) nanoemulsions, a hydrophilic-lipophilic balance (HLB) value between 8 and 18 is generally required.[3] If the desired nanoemulsion type is not forming, consider using a blend of high and low HLB surfactants to achieve the target HLB.

Problem 2: High Polydispersity Index (PDI > 0.3)

Potential Cause Recommended Solution
Non-uniform Homogenization Ensure proper mixing of the coarse emulsion before it enters the high-pressure homogenizer. A pre-homogenization step using a high-shear mixer can improve uniformity.
Ostwald Ripening This phenomenon, where larger droplets grow at the expense of smaller ones, can increase PDI over time. This is a challenge with oils that have some water solubility. While this compound's water solubility is low, this can still be a factor. Consider using a blend of this compound with a less soluble oil (a long-chain triglyceride) to minimize this effect.
Inadequate Surfactant Film Strength The surfactant film around the droplets may not be robust enough to prevent coalescence. Consider using a combination of a small-molecule surfactant (like Tween 80) and a polymeric stabilizer or a co-surfactant that can enhance the interfacial film's rigidity.

Problem 3: Nanoemulsion Instability (Phase Separation, Creaming, or Sedimentation)

Potential Cause Recommended Solution
Insufficient Zeta Potential A low zeta potential (magnitude less than 25-30 mV) can lead to droplet aggregation due to weak electrostatic repulsion. If using non-ionic surfactants, consider adding a small amount of an ionic surfactant to increase the surface charge.
Temperature Fluctuations Storage at inconsistent temperatures can affect nanoemulsion stability, especially if using temperature-sensitive surfactants. Store nanoemulsions at a constant, controlled temperature. For nanoemulsions prepared by the phase inversion temperature (PIT) method, the optimal storage temperature is often significantly lower than the PIT.[4][5]
Crystallization of this compound At lower temperatures, this compound can begin to crystallize, leading to instability. Ensure the storage temperature is above the melting point of this compound or consider blending it with another oil to depress the freezing point.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting ranges for the independent variables in a Box-Behnken design for this compound nanoemulsion optimization?

A1: While the optimal ranges will depend on the specific surfactants and equipment used, a common starting point for a three-factor Box-Behnken design could be:

  • This compound Concentration (Oil Phase): 5% - 15% (w/w)

  • Surfactant Concentration: 10% - 30% (w/w)

  • Homogenization Pressure: 10,000 - 20,000 psi (for HPH) or Sonication Time: 5 - 15 minutes (for ultrasonication)

Q2: How do I select the right surfactant for my this compound nanoemulsion?

A2: Surfactant selection is critical. For an oil-in-water (O/W) nanoemulsion, you'll need a surfactant or surfactant blend with a high hydrophilic-lipophilic balance (HLB), typically between 8 and 18.[3] Non-ionic surfactants like Polysorbate 80 (Tween 80) are commonly used due to their low toxicity.[3] It is also beneficial to screen several surfactants for their ability to emulsify this compound by preparing simple emulsions and observing their stability.

Q3: My nanoemulsion looks stable initially but shows phase separation after a few days. What could be the reason?

A3: This is likely due to long-term instability phenomena. The most common causes are Ostwald ripening or coalescence. Ostwald ripening is the process where larger droplets grow at the expense of smaller ones. Coalescence is the merging of two or more droplets. To improve long-term stability, ensure your formulation has a sufficiently high zeta potential (for electrostatic stabilization) or a robust surfactant layer (for steric hindrance). You may also need to re-evaluate your surfactant and co-surfactant choice and concentration.

Q4: Can I use a low-energy method like phase inversion temperature (PIT) for preparing this compound nanoemulsions?

A4: Yes, the phase inversion temperature (PIT) method is a viable low-energy alternative.[6] This method relies on the temperature-dependent solubility of non-ionic surfactants. You would need to determine the PIT of your specific oil-surfactant-water system. The nanoemulsion is formed by heating the mixture to the PIT and then rapidly cooling it.[4][5]

Q5: What are the key response variables to measure when optimizing an this compound nanoemulsion using RSM?

A5: The most critical response variables are:

  • Droplet Size (Z-average): This is a primary indicator of a nanoemulsion. The goal is typically a size below 200 nm.

  • Polydispersity Index (PDI): This measures the uniformity of the droplet size distribution. A PDI below 0.3 is generally considered acceptable.

  • Zeta Potential: This indicates the surface charge of the droplets and is a predictor of stability against coalescence. A magnitude of ±30 mV or greater is desirable for good electrostatic stability.

Quantitative Data Summary

The following tables present illustrative data from a hypothetical Box-Behnken design for the optimization of an this compound nanoemulsion.

Table 1: Independent Variables and Their Levels in the Box-Behnken Design

Independent VariableCodeLevel -1Level 0Level 1
This compound Conc. (%)X151015
Surfactant Conc. (%)X21522.530
Homogenization Pressure (psi)X3100001500020000

Table 2: Box-Behnken Design Matrix and Experimental Responses (Illustrative Data)

RunX1X2X3Droplet Size (nm)PDIZeta Potential (mV)
1-1-102100.35-25
21-102500.40-22
3-1101500.25-30
41101800.28-28
5-10-11900.30-27
610-12200.38-24
7-1011300.22-32
81011600.26-29
90-1-12300.36-23
1001-11700.27-29
110-111800.29-26
120111400.23-31
130001650.25-28
140001680.26-28.5
150001660.25-28.2

Experimental Protocols

Protocol 1: Preparation of this compound Nanoemulsion using High-Pressure Homogenization

  • Preparation of the Oil Phase: Accurately weigh the required amount of this compound. If a lipophilic active pharmaceutical ingredient (API) is to be incorporated, dissolve it in the this compound at this stage, gently heating if necessary.

  • Preparation of the Aqueous Phase: Accurately weigh the surfactant (e.g., Tween 80) and co-surfactant (e.g., propylene (B89431) glycol) and dissolve them in purified water.

  • Formation of the Coarse Emulsion: Heat both the oil and aqueous phases to the same temperature (e.g., 60°C). Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 10-15 minutes.

  • Nanoemulsification: Pass the resulting coarse emulsion through a high-pressure homogenizer at the pressure and number of cycles determined by your experimental design.

  • Characterization: Allow the nanoemulsion to cool to room temperature before characterizing the droplet size, PDI, and zeta potential.

Protocol 2: Application of Response Surface Methodology (RSM)

  • Factor and Level Selection: Identify the key independent variables (factors) that influence your nanoemulsion properties (e.g., this compound concentration, surfactant concentration, homogenization pressure). For each factor, define three levels: a low (-1), medium (0), and high (+1) value.

  • Experimental Design: Use statistical software (e.g., Design-Expert®) to generate a Box-Behnken design matrix. This will provide a set of experimental runs with different combinations of the factor levels.

  • Conduct Experiments: Prepare the nanoemulsion for each experimental run as specified in the design matrix, following Protocol 1.

  • Measure Responses: For each prepared nanoemulsion, measure the dependent variables (responses), such as droplet size, PDI, and zeta potential.

  • Data Analysis: Input the response data into the statistical software. Perform an analysis of variance (ANOVA) to determine the significance of the model and individual factors. Use the software to generate 3D response surface plots and contour plots to visualize the relationship between the factors and responses.

  • Optimization: Use the numerical optimization feature of the software to find the optimal combination of factor levels that will yield the desired responses (e.g., minimize droplet size and PDI, while maximizing the magnitude of the zeta potential).

  • Validation: Prepare a nanoemulsion using the optimized factor levels and measure its responses to validate the predictive accuracy of the model.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Validation factor_selection Factor & Level Selection (e.g., Oil %, Surfactant %, Pressure) design_matrix Generate Box-Behnken Design Matrix factor_selection->design_matrix conduct_experiments Conduct Experiments (Prepare Nanoemulsions) design_matrix->conduct_experiments measure_responses Measure Responses (Droplet Size, PDI, Zeta Potential) conduct_experiments->measure_responses anova ANOVA & Model Fitting measure_responses->anova plots Generate 3D Surface Plots anova->plots optimization Numerical Optimization plots->optimization validation_exp Conduct Validation Experiment optimization->validation_exp final_formulation Optimized this compound Nanoemulsion validation_exp->final_formulation

Caption: Workflow for optimizing this compound nanoemulsion preparation using RSM.

Troubleshooting_Logic cluster_size_pdi Size & PDI Issues cluster_stability Stability Issues start Nanoemulsion Fails (e.g., Large Size, High PDI, Instability) check_energy Increase Energy Input? (Pressure/Time) start->check_energy Large Droplet Size check_surfactant_conc Optimize Surfactant/Oil Ratio? (Pseudo-ternary Diagram) start->check_surfactant_conc High PDI check_viscosity Reduce Oil Viscosity? (Heating) start->check_viscosity Large Droplet Size check_zeta Increase Zeta Potential? (Add Ionic Surfactant) start->check_zeta Phase Separation check_temp Control Storage Temperature? start->check_temp Creaming check_crystallization Prevent Crystallization? (Oil Blending) start->check_crystallization Phase Separation resolution Re-formulate & Re-characterize check_energy->resolution check_surfactant_conc->resolution check_viscosity->resolution check_zeta->resolution check_temp->resolution check_crystallization->resolution

References

"identifying and minimizing side products in isostearic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize side products during isostearic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis?

A1: The synthesis of this compound, typically from the catalytic isomerization of oleic acid, can lead to a complex mixture of products. The most prevalent side products include:

  • Dimer and Oligomeric Acids: These are formed through intermolecular reactions where two or more fatty acid molecules polymerize.[1][2][3] This is often the main side reaction, especially when using catalysts like activated clay.[1][3]

  • Positional and Geometrical Isomers: Besides the desired branched-chain this compound, various other isomers with different branch locations and cis/trans configurations can be formed.[2]

  • Saturated Fatty Acids: Through hydrogen transfer reactions, some unsaturated fatty acid molecules can be converted into their saturated counterparts, such as stearic acid.[2]

  • Lactones: Intramolecular cyclization can lead to the formation of lactones, which are considered undesirable byproducts.[2]

Q2: How can I identify the side products in my reaction mixture?

A2: A combination of analytical techniques is typically employed to identify and quantify the components of the complex reaction mixture. The most common method is:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.[4][5] For fatty acids, a derivatization step to form methyl esters (FAMEs) is usually required to increase their volatility.[4] GC-MS can effectively distinguish between different fatty acid isomers.[5]

Q3: What are the key factors influencing the formation of side products?

A3: The formation of side products is highly dependent on the reaction conditions and the choice of catalyst. Key factors include:

  • Catalyst Type: Traditional catalysts like activated clays (B1170129) tend to produce significant amounts of dimer acids, with this compound being a co-product.[1][6] Modern zeolite catalysts, such as H-Ferrierite, have shown higher selectivity towards the desired branched-chain fatty acids, minimizing oligomerization.[6][7]

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the formation of dimers and other oligomers. Optimizing these parameters is crucial for maximizing the yield of the monomeric fraction.

  • Catalyst Acidity: The acid strength of the catalyst plays a role. While strong acidity is required for the isomerization, excessively strong acid sites can promote undesired side reactions.[8]

  • Feedstock Purity: The purity of the starting material (e.g., oleic acid) is important. The presence of polyunsaturated fatty acids like linoleic acid can lead to a more complex mixture of side products.[3]

Q4: How can I minimize the formation of dimer acids?

A4: Minimizing the formation of dimer and other oligomeric acids is a primary goal in optimizing this compound synthesis. Strategies include:

  • Catalyst Selection: Employing shape-selective catalysts like certain zeolites can sterically hinder the intermolecular reactions that lead to dimerization.[2][6] Zeolites can offer significantly higher yields of branched fatty acids compared to acid clays.[2]

  • Process Optimization: Carefully controlling reaction temperature, pressure, and reaction time can help to favor the intramolecular isomerization over intermolecular polymerization.

  • Feedstock Choice: Using a feedstock with a high concentration of monounsaturated fatty acids (like high-oleic sunflower or safflower oil) and low levels of polyunsaturated fatty acids can reduce the propensity for polymerization.[3]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshoot common issues encountered during this compound synthesis.

Issue 1: Low Yield of this compound and High Concentration of Dimer Acids

Symptoms:

  • The final product mixture shows a high percentage of high-molecular-weight species when analyzed by techniques like Gel Permeation Chromatography (GPC).

  • GC-MS analysis of the monomeric fraction shows a low percentage of the desired branched-chain isomers.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Catalyst Switch from activated clay to a shape-selective zeolite catalyst (e.g., H-Ferrierite) to favor isomerization over dimerization.[6][7]
Suboptimal Reaction Temperature Perform a temperature screening study to identify the optimal temperature that maximizes monomer yield while minimizing dimer formation.
Prolonged Reaction Time Conduct a time-course experiment to determine the point at which the yield of this compound plateaus and dimer formation begins to increase significantly.
High Catalyst Loading Optimize the catalyst-to-substrate ratio. An excessively high concentration of catalyst can lead to an increase in side reactions.
Issue 2: Presence of Unexpected Side Products (e.g., Lactones, High Levels of Saturated Fatty Acids)

Symptoms:

  • GC-MS or other analytical techniques reveal the presence of unexpected peaks that do not correspond to the desired product or common side products like dimers.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst with Inappropriate Acidity The acid strength of the catalyst may be too high, leading to undesired reactions. Consider using a catalyst with a different acidity profile.[8]
Presence of Water in the Reaction Ensure all reactants and the reactor are thoroughly dried before starting the synthesis, as water can participate in side reactions.
Air Leak in the Reactor If the reaction is sensitive to oxygen, ensure the reactor is properly sealed and purged with an inert gas (e.g., nitrogen, argon) to prevent oxidation, which can lead to a variety of byproducts.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Side Product Identification

Objective: To identify and quantify the fatty acid components, including side products, in the reaction mixture.

Methodology:

  • Sample Preparation (Esterification):

    • Take a known amount of the reaction product mixture.

    • Add a solution of 2% sulfuric acid in methanol.

    • Heat the mixture at 60-70°C for 2-3 hours to convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).

    • After cooling, add water and extract the FAMEs with a non-polar solvent like hexane.

    • Wash the organic layer with a dilute sodium bicarbonate solution and then with water to remove any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under a stream of nitrogen.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

      • Injector Temperature: 250°C.

      • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Ion Source Temperature: 230°C.

  • Data Analysis:

    • Identify the peaks by comparing their retention times and mass spectra with those of known standards and by searching mass spectral libraries (e.g., NIST).

    • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

Isostearic_Acid_Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification Start Oleic Acid Feedstock Reaction Catalytic Isomerization (e.g., Zeolite Catalyst) Start->Reaction Product_Mixture Crude Product Mixture Reaction->Product_Mixture Analysis GC-MS Analysis Product_Mixture->Analysis Decision Side Products Acceptable? Analysis->Decision Decision->Reaction No - Optimize Conditions Purification Purification (e.g., Distillation, Crystallization) Decision->Purification Yes Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for this compound Synthesis, Analysis, and Purification.

Side_Product_Formation cluster_reactions Reaction Pathways Oleic_Acid Oleic Acid Isomerization Skeletal Isomerization (Desired Reaction) Oleic_Acid->Isomerization Dimerization Intermolecular Polymerization Oleic_Acid->Dimerization Hydrogen_Transfer Hydrogen Transfer Oleic_Acid->Hydrogen_Transfer Lactonization Intramolecular Cyclization Oleic_Acid->Lactonization Isostearic_Acid This compound (Product) Isomerization->Isostearic_Acid Dimer_Acids Dimer/Oligomer Acids (Side Product) Dimerization->Dimer_Acids Stearic_Acid Stearic Acid (Side Product) Hydrogen_Transfer->Stearic_Acid Lactones Lactones (Side Product) Lactonization->Lactones

Caption: Reaction Pathways in this compound Synthesis.

References

"troubleshooting phase separation in isostearic acid emulsions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation in isostearic acid emulsions.

Troubleshooting Guide: Phase Separation

Issue 1: My this compound emulsion is showing signs of creaming or separation shortly after preparation.

Answer: Creaming or immediate separation in this compound emulsions typically points to fundamental issues in the formulation or processing. Creaming is the upward movement of dispersed droplets and is often a precursor to coalescence and complete phase separation.[1][2]

Potential Causes and Solutions:

  • Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of your emulsifier system must match the required HLB of the oil phase. For this compound, a required HLB of 15.5 is recommended for a stable oil-in-water (O/W) emulsion.[3]

    • Verification: Calculate the weighted average HLB of your current emulsifier system.

    • Adjustment: If the calculated HLB does not match the required HLB, adjust the ratio of your high and low HLB emulsifiers to achieve the target value.[4] A combination of emulsifiers often creates a more robust and stable emulsion.[1]

  • Insufficient Emulsifier Concentration: The emulsifier concentration may be too low to adequately cover the surface of the oil droplets, leading to their aggregation.[1][5]

    • Solution: Increase the total concentration of your emulsifier system. Consider incorporating a co-emulsifier like cetearyl alcohol or glyceryl stearate (B1226849) for additional structural support.[6]

  • Inadequate Homogenization: The energy input during emulsification is critical for reducing oil droplet size. Large droplets are more prone to creaming and coalescence.[1][6]

    • Solution: Optimize your mixing speed and duration. High-shear homogenization is generally recommended to create smaller, more uniform droplets.[1][6] However, be mindful that excessive shear can sometimes damage shear-sensitive ingredients.[4]

Issue 2: My emulsion appeared stable initially but separated after a few days or weeks.

Answer: Delayed phase separation often indicates more subtle instabilities in the formulation that become apparent over time. The primary mechanisms at play are typically flocculation (clumping of droplets) and coalescence (merging of droplets).[1][2]

Potential Causes and Solutions:

  • Suboptimal Viscosity: A low viscosity in the continuous phase (the water phase in an O/W emulsion) allows dispersed droplets to move more freely, increasing the likelihood of collisions that can lead to coalescence.[1][7]

    • Solution: Increase the viscosity of the continuous phase by adding a thickening agent or stabilizer. Options include polymers and gums like xanthan gum or carbomer for O/W emulsions.[6][8]

  • Temperature Fluctuations: Changes in temperature during storage can significantly impact emulsion stability. Elevated temperatures can decrease viscosity and increase droplet movement, while freeze-thaw cycles can completely break the emulsion.[4][6]

    • Solution: Store the emulsion at a controlled, constant room temperature. Conduct accelerated stability testing at elevated temperatures to predict long-term stability.

  • pH Shift: The pH of the formulation can drift over time due to interactions between ingredients or with packaging. This can affect the performance of pH-sensitive emulsifiers and stabilizers.[9][10]

    • Solution: Measure the pH of the emulsion at the time of manufacture and monitor it over time. If a pH shift is observed, consider using a buffering agent to maintain a stable pH. Also, ensure the chosen emulsifiers are effective at the formulation's pH.[10]

  • Electrolyte Effects: The presence of electrolytes (salts) in your formulation can disrupt the stability of emulsions, particularly those stabilized by ionic emulsifiers, by compressing the electrical double layer around the droplets.[11]

    • Solution: If high concentrations of electrolytes are necessary, consider using non-ionic or sterically hindering emulsifiers and polymers that are less sensitive to salt content.

Frequently Asked Questions (FAQs)

Q1: What is the required HLB for this compound?

A1: The required Hydrophilic-Lipophilic Balance (HLB) to create a stable oil-in-water (O/W) emulsion with this compound is approximately 15.5.[3]

Q2: How do I calculate the HLB of my emulsifier blend?

A2: To calculate the HLB of a blend of emulsifiers, you can use the following formula: HLBblend = (wt% of Emulsifier A × HLB of A) + (wt% of Emulsifier B × HLB of B) Ensure that the weight percentages of the emulsifiers in the blend add up to 100%.[12]

Q3: What is the typical concentration range for emulsifiers in an this compound emulsion?

A3: The concentration of the emulsifier system typically ranges from 2% to 5% of the total formulation weight. However, this can vary depending on the concentration of the oil phase and the desired viscosity. If the concentration of this compound is high, a higher emulsifier concentration may be required.[4]

Q4: What is the recommended processing temperature for preparing this compound emulsions?

A4: To ensure all components are properly melted and to facilitate uniform mixing, it is generally recommended to heat both the oil phase (containing this compound) and the water phase to the same temperature, typically between 70-75°C, before emulsification.[4][6]

Q5: When should I add temperature-sensitive ingredients?

A5: Any temperature-sensitive ingredients, such as preservatives or fragrances, should be added during the cool-down phase of the emulsification process, typically when the emulsion has cooled to below 40°C.[4]

Quantitative Data Summary

Table 1: Required HLB Values for this compound and Related Compounds

Oil Phase ComponentRequired HLB for O/W Emulsion
This compound15.5[3]
Isostearyl Isostearate11.0[3]

Table 2: Troubleshooting Quick Reference

IssuePotential CauseRecommended Action
Creaming Incorrect HLB, Insufficient emulsifier, Large droplet sizeAdjust emulsifier blend to match required HLB, Increase emulsifier concentration, Increase homogenization energy[1][4][5]
Coalescence Low viscosity, Insufficient emulsifier film strengthAdd a thickener (e.g., xanthan gum), Use a combination of emulsifiers, Incorporate a co-emulsifier[1][6]
Flocculation Inadequate electrostatic or steric repulsionOptimize emulsifier concentration, Adjust pH, Use charged or polymeric emulsifiers[1]
Phase Inversion Incorrect oil-to-water ratio, Inappropriate emulsifierOptimize the oil-to-water ratio, Ensure the emulsifier HLB is appropriate for the desired emulsion type[7]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) this compound Emulsion

  • Phase Preparation:

    • Oil Phase: In one beaker, combine the this compound and any other oil-soluble ingredients (e.g., lipophilic emulsifiers).

    • Water Phase: In a separate beaker, combine deionized water and any water-soluble ingredients (e.g., hydrophilic emulsifiers, thickeners, preservatives).

  • Heating: Heat both the oil phase and the water phase separately to 70-75°C.[4] Stir each phase until all components are fully dissolved.

  • Emulsification: Slowly add the oil phase to the water phase while mixing with a high-shear homogenizer.

  • Homogenization: Continue homogenization for 5-10 minutes to ensure a fine, uniform droplet size. The optimal time may vary depending on the equipment and batch size.

  • Cooling: Begin cooling the emulsion while maintaining gentle, continuous stirring.

  • Addition of Final Ingredients: Incorporate any temperature-sensitive ingredients (e.g., preservatives, fragrances) when the emulsion has cooled to below 40°C.[4]

  • Final Adjustments: Once the emulsion has reached room temperature, check the pH and adjust if necessary using an appropriate acid or base.

Protocol 2: Accelerated Stability Testing via Centrifugation

This test provides a rapid assessment of an emulsion's resistance to creaming and phase separation.[9]

  • Sample Preparation: Place 10-15 mL of the this compound emulsion into a centrifuge tube. Prepare a "control" sample of the same emulsion to be kept on a benchtop for visual comparison.

  • Centrifugation: Centrifuge the sample at 3000 RPM for 30 minutes.[9]

  • Analysis: After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or coalescence. Compare the centrifuged sample to the control sample. A stable emulsion will show no visible signs of separation. The height of any separated layer can be measured to quantify instability.

Visualizations

G start Phase Separation Observed check_hlb Incorrect HLB? start->check_hlb check_emulsifier Insufficient Emulsifier? check_hlb->check_emulsifier No adjust_hlb Adjust Emulsifier Blend to Required HLB (15.5) check_hlb->adjust_hlb Yes check_viscosity Low Viscosity? check_emulsifier->check_viscosity No increase_emulsifier Increase Emulsifier Concentration check_emulsifier->increase_emulsifier Yes check_process Improper Processing? check_viscosity->check_process No add_thickener Add Thickener (e.g., Xanthan Gum) check_viscosity->add_thickener Yes optimize_process Optimize Homogenization (Speed/Time/Temp) check_process->optimize_process Yes stable_emulsion Stable Emulsion check_process->stable_emulsion No adjust_hlb->stable_emulsion increase_emulsifier->stable_emulsion add_thickener->stable_emulsion optimize_process->stable_emulsion

Caption: Troubleshooting workflow for phase separation.

G emulsion_stability Emulsion Stability hlb HLB Value hlb->emulsion_stability emulsifier Emulsifier Type & Concentration emulsifier->emulsion_stability viscosity Continuous Phase Viscosity viscosity->emulsion_stability droplet_size Droplet Size droplet_size->emulsion_stability ph pH ph->emulsion_stability temperature Temperature temperature->emulsion_stability

Caption: Key factors influencing emulsion stability.

References

"improving the encapsulation efficiency of drugs in isostearic acid nanoparticles"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the encapsulation efficiency of drugs in isostearic acid nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the typical encapsulation efficiency I can expect for this compound nanoparticles?

A1: The encapsulation efficiency (EE) of drugs in this compound nanoparticles can vary significantly depending on several factors, including the physicochemical properties of the drug (e.g., solubility, lipophilicity), the preparation method, and the composition of the formulation. For lipophilic drugs, it is possible to achieve high EE, sometimes exceeding 80%. However, for hydrophilic drugs, the EE is often lower due to the hydrophobic nature of the this compound lipid matrix.[1][2]

Q2: What are the main factors influencing drug encapsulation efficiency in this compound nanoparticles?

A2: The primary factors include:

  • Drug Properties: The solubility of the drug in the molten this compound is a critical factor.[1][3] Higher solubility generally leads to better encapsulation. The drug's physical and chemical structure and its interaction with the lipid matrix also play a significant role.[2][3]

  • Lipid Matrix Composition: The crystalline nature of the lipid matrix can impact drug loading. A more amorphous or less ordered lipid structure can accommodate more drug molecules.[2][4] The addition of liquid lipids to create nanostructured lipid carriers (NLCs) can improve encapsulation efficiency.[4][5]

  • Surfactant Type and Concentration: The choice of surfactant and its concentration affects particle size, stability, and drug encapsulation. An optimal concentration is necessary to form stable nanoparticles without leading to drug leakage.

  • Preparation Method: Different manufacturing techniques (e.g., high-pressure homogenization, ultrasonication, microemulsion) can lead to variations in particle size, crystallinity, and, consequently, encapsulation efficiency.[2][6]

Q3: Can I encapsulate hydrophilic drugs in this compound nanoparticles?

A3: While challenging, it is possible to encapsulate hydrophilic drugs. However, poor drug loading capacity is a common issue for hydrophilic drugs in lipid nanoparticles.[1] Strategies to improve the encapsulation of hydrophilic drugs include using a double emulsion method (w/o/w) or modifying the lipid matrix to create more hydrophilic pockets.[2][7] Combining this compound with other lipids or excipients that have favorable interactions with the hydrophilic drug can also enhance entrapment efficiency.[7]

Q4: How does storage affect the encapsulation efficiency of my nanoparticles?

A4: Drug expulsion during storage can be a significant issue, particularly for highly crystalline solid lipid nanoparticles (SLNs).[2] This is due to the potential for polymorphic transitions of the lipid matrix over time, which can lead to the drug being squeezed out. To mitigate this, it is recommended to store the nanoparticle dispersion at a low temperature (e.g., 4°C) and to assess the formulation for any changes in particle size, zeta potential, and drug leakage over time.[7] The use of a combination of lipids to create a less-ordered NLC structure can also improve long-term stability and drug retention.[5]

Troubleshooting Guides

Problem 1: Low Encapsulation Efficiency (<50%)

Possible Causes & Solutions

Possible Cause Suggested Solution Rationale
Poor drug solubility in this compound 1. Increase the temperature of the lipid melt: A higher temperature can increase the solubility of the drug in the molten lipid. Ensure the temperature is below the degradation point of the drug. 2. Screen for a suitable co-solvent: A small amount of a biocompatible solvent that is miscible with both the drug and the lipid can be added to the lipid phase.Increasing the drug's solubility in the lipid phase is a key factor for achieving higher encapsulation.[1][3]
High crystallinity of the this compound matrix 1. Incorporate a liquid lipid: Add a liquid lipid (e.g., oleic acid, caprylic/capric triglyceride) to the this compound to form Nanostructured Lipid Carriers (NLCs).[4][5] Start with a low ratio (e.g., 9:1 solid lipid:liquid lipid) and optimize. 2. Utilize a combination of solid lipids: Blending this compound with other solid lipids (e.g., Compritol 888 ATO®, glyceryl monostearate) can disrupt the crystal lattice.[7][8]A less ordered, more amorphous lipid matrix provides more space to accommodate drug molecules, thereby increasing loading capacity and reducing drug expulsion.[4]
Suboptimal surfactant concentration 1. Optimize surfactant concentration: Perform a titration of the surfactant concentration. Too little surfactant can lead to particle aggregation and poor drug retention, while too much can result in micelle formation and potential drug partitioning to the aqueous phase. 2. Screen different surfactants: Test surfactants with varying Hydrophilic-Lipophilic Balance (HLB) values to find the one that provides the best stability and encapsulation for your specific drug-lipid system.The surfactant plays a crucial role in stabilizing the nanoparticles and influencing the partitioning of the drug between the lipid and aqueous phases.[1]
Inappropriate preparation method 1. Modify homogenization/sonication parameters: Increase the homogenization speed/pressure or the sonication time and amplitude to reduce particle size, which can sometimes correlate with improved encapsulation.[6] 2. Try a different preparation method: If using a hot homogenization technique, consider a microemulsion-based method, which can sometimes yield higher encapsulation for certain drugs.[2][9]The preparation method directly influences the physicochemical properties of the nanoparticles, including their ability to encapsulate the drug.[1]
Problem 2: Drug Expulsion During Storage

Possible Causes & Solutions

Possible Cause Suggested Solution Rationale
Polymorphic transition of this compound 1. Formulate as NLCs: As mentioned previously, the inclusion of a liquid lipid creates imperfections in the crystal lattice, which can inhibit polymorphic transitions and subsequent drug expulsion.[5][10] 2. Incorporate a crystallization inhibitor: Small molecules that can interfere with the crystallization process of the lipid may be added to the formulation.A stable, less-ordered lipid matrix is less prone to structural changes over time, leading to better drug retention.[10]
Inadequate storage conditions 1. Optimize storage temperature: Store the nanoparticle dispersion at a low, stable temperature (e.g., 4°C) to minimize lipid mobility and phase transitions.[7] Avoid freeze-thaw cycles unless a suitable cryoprotectant is used. 2. Protect from light: For light-sensitive drugs, store the formulation in amber vials or in the dark.Proper storage conditions are essential for maintaining the physical and chemical stability of the nanoparticle formulation.[2]
High water content of the dispersion 1. Lyophilization: Consider freeze-drying the nanoparticle dispersion to a solid powder. This requires the addition of a cryoprotectant (e.g., trehalose) to maintain particle integrity.[2]Removing the aqueous phase can prevent drug leakage and improve long-term stability.

Experimental Protocols

Protocol 1: Preparation of this compound Nanoparticles by Hot High-Pressure Homogenization
  • Preparation of Lipid Phase:

    • Weigh the desired amount of this compound and, if applicable, any other solid or liquid lipids.

    • Heat the lipid(s) to approximately 10°C above the melting point of this compound with continuous stirring until a clear, homogenous lipid melt is obtained.

    • Disperse the accurately weighed drug in the molten lipid phase and stir until completely dissolved or homogeneously suspended.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in double-distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to a high-pressure homogenizer.

    • Homogenize at a specified pressure (e.g., 500-1500 bar) for a set number of cycles (e.g., 3-5 cycles).

  • Cooling and Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Measure the encapsulation efficiency and drug loading.

Protocol 2: Determination of Encapsulation Efficiency (%EE) by Ultrafiltration-Centrifugation
  • Separation of Free Drug:

    • Place a known volume of the nanoparticle dispersion into an ultrafiltration unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).

    • Centrifuge at a specified speed and time (e.g., 4000 rpm for 15 minutes) to separate the aqueous phase containing the unencapsulated drug from the nanoparticles.

  • Quantification of Free Drug:

    • Collect the filtrate (aqueous phase).

    • Quantify the amount of free drug in the filtrate using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation of Encapsulation Efficiency:

    • Calculate the %EE using the following formula:

    %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Visualizations

G cluster_0 Troubleshooting Low Encapsulation Efficiency Start Low EE (<50%) Cause1 Poor Drug Solubility in Lipid? Start->Cause1 Cause2 High Lipid Crystallinity? Cause1->Cause2 No Solution1 Increase Melt Temperature Screen Co-solvents Cause1->Solution1 Yes Cause3 Suboptimal Surfactant? Cause2->Cause3 No Solution2 Incorporate Liquid Lipid (NLC) Use Lipid Blends Cause2->Solution2 Yes Solution3 Optimize Surfactant Concentration Screen Different Surfactants Cause3->Solution3 Yes End Re-evaluate EE Cause3->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for low drug encapsulation efficiency.

G cluster_workflow Experimental Workflow: Nanoparticle Preparation & Analysis A 1. Prepare Lipid Phase (this compound + Drug) C 3. Hot Pre-emulsification (High-Shear Homogenizer) A->C B 2. Prepare Aqueous Phase (Water + Surfactant) B->C D 4. High-Pressure Homogenization C->D E 5. Cooling & Nanoparticle Formation D->E F 6. Characterization (Size, Zeta, EE) E->F

Caption: Workflow for preparing this compound nanoparticles.

References

Technical Support Center: Addressing Skin Irritation Potential of Isostearic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the skin irritation potential of isostearic acid formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in topical formulations?

This compound is a branched-chain saturated fatty acid with 18 carbons.[1] It is a clear, oily liquid at room temperature and is derived from vegetable oils like soybean or rapeseed oil, or animal fats.[1][2] Due to its branched structure, it is more stable against oxidation compared to linear fatty acids.[1] In cosmetic and pharmaceutical formulations, it is valued for its emollient properties, helping to soften and smooth the skin by forming a protective layer that reduces moisture loss.[2][3] It also functions as a stabilizer in emulsions, enhances the texture and spreadability of products, and can act as a binder in powder-based products.[1][3][4]

Q2: Is this compound considered a skin irritant?

Generally, this compound is considered safe for use in cosmetics and has a low risk of causing skin irritation or allergic reactions.[4][5] Clinical studies have shown that undiluted this compound did not produce signs of irritation in human patch tests.[5][6] A formulation with 34% this compound was also found to be non-irritating and non-sensitizing.[6] However, some individuals with extremely sensitive skin may experience mild irritation.[4][7] It is also considered non-comedogenic, meaning it is unlikely to clog pores.[2][4]

Q3: Can this compound cause inflammation?

While generally considered non-irritating, some research indicates that this compound can be pro-inflammatory under certain conditions.[8][9] For instance, in mouse models used to study psoriasis, this compound, a component of the imiquimod (B1671794) cream formulation, was found to independently cause skin inflammation, activate the inflammasome, and stimulate the release of pro-inflammatory cytokines.[8][9] This suggests that the formulation context and the health state of the skin can influence the inflammatory potential of this compound.

Q4: What factors can influence the skin irritation potential of a formulation containing this compound?

The overall irritation potential of a formulation is not determined by a single ingredient but by the complex interplay of all its components. Factors that can influence the irritation potential of an this compound formulation include:

  • Concentration of this compound: While generally used at concentrations up to 10%, higher concentrations might have a different impact.[6]

  • Other ingredients in the formulation: The presence of other known irritants, penetration enhancers, or, conversely, soothing agents will affect the final formulation's profile.

  • pH of the final product: The pH can influence skin barrier integrity and the activity of other ingredients.

  • Purity of the this compound: Impurities from the manufacturing process could potentially contribute to irritation.

Troubleshooting Guide for Experimental Work

Q1: We are observing unexpected skin irritation in our animal model with a new this compound formulation. What could be the cause?

  • Potential Cause 1: Formulation Instability. The emulsion may have separated, leading to a localized high concentration of certain ingredients on the skin.

    • Solution: Re-evaluate the stability of your formulation. Check for phase separation, precipitation, or changes in viscosity over time and under different storage conditions.

  • Potential Cause 2: Synergistic Effects. this compound might be acting as a penetration enhancer, increasing the dermal uptake of another, more irritating, component in your formulation.

    • Solution: Test the irritation potential of each individual component of the formulation at the same concentration used in the final product. Also, test a simplified formulation without the suspected irritant.

  • Potential Cause 3: High Concentration. The concentration of this compound in your formulation might be significantly higher than what is typically used in cosmetic products.[6]

    • Solution: Conduct a dose-response study with varying concentrations of this compound to determine a potential irritation threshold.

Q2: Our in vitro reconstructed human epidermis (RhE) assay shows cytotoxicity, but we don't see irritation in our in vivo model. How can we interpret this?

  • Potential Cause 1: In Vitro vs. In Vivo Discrepancy. RhE models can sometimes be more sensitive to certain types of chemical insults than intact animal skin. The barrier function, metabolism, and inflammatory response can differ.

    • Solution: Analyze the type of cytotoxicity observed in the RhE model. Is it due to a direct lytic effect or a more subtle metabolic impairment? Consider that the robust repair and immune mechanisms in vivo may overcome the initial insult seen in vitro.

  • Potential Cause 2: Formulation Effects. The vehicle or formulation may behave differently in the aqueous environment of the RhE assay compared to its application on skin in vivo.

    • Solution: Ensure the formulation is applied to the RhE model in a way that mimics the in vivo application as closely as possible. Consider if the formulation's interaction with the culture medium could be a confounding factor.

Q3: We are getting highly variable Transepidermal Water Loss (TEWL) readings in our human patch test study. What could be causing this?

  • Potential Cause 1: Lack of Acclimatization. Subjects need to be acclimatized to the room conditions (temperature and humidity) for at least 15-30 minutes before taking measurements.[10]

    • Solution: Strictly enforce an acclimatization period in a climate-controlled room before all TEWL measurements.[10][11]

  • Potential Cause 2: Inconsistent Measurement Technique. The pressure of the probe on the skin and the angle of application can affect the readings.

    • Solution: Ensure all technicians are trained on the standardized procedure for using the TEWL meter. The probe should be held gently against the skin without excessive pressure.

  • Potential Cause 3: External Factors. Air drafts from open doors, windows, or ventilation systems can significantly alter TEWL readings.[11]

    • Solution: Conduct measurements in a draft-free environment. Keep doors and windows closed during the measurement period.

Data Presentation

Table 1: Draize Dermal Irritation Scoring System

This system is used to evaluate skin reactions in animal studies, typically with rabbits.[12]

ReactionDescriptionScore
Erythema and Eschar Formation No erythema0
Very slight erythema (barely perceptible)1
Well-defined erythema2
Moderate to severe erythema3
Severe erythema (beet redness) to slight eschar formation4
Edema Formation No edema0
Very slight edema (barely perceptible)1
Slight edema (edges of area well-defined by definite raising)2
Moderate edema (raised approximately 1 mm)3
Severe edema (raised more than 1 mm and extending beyond the area of exposure)4
Table 2: Human Patch Test Dermal Irritation Scoring System

A common scoring system for evaluating skin reactions in human clinical trials.[12]

Skin ReactionDescriptionScore
Normal SkinNo sign of inflammation0
Minimal ReactionGlazed appearance or barely perceptible erythema± (0.5)
Slight ErythemaSlight redness1
Moderate ErythemaModerate redness, possibly with barely perceptible edema or papules2
Moderate to Severe ReactionModerate erythema with generalized edema3
Severe ReactionSevere erythema with severe edema, with or without vesicles4
Very Severe ReactionSevere reaction spreading beyond the patch area5

Experimental Protocols

Protocol 1: Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

This protocol outlines the in vivo procedure for assessing the skin irritation potential of a test substance.[13]

1. Animal Model:

  • Use healthy, young adult albino rabbits.[13]

2. Preparation:

  • Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animal.

  • Avoid abrading the skin during clipping.

3. Application of Test Substance:

  • Apply 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance to a small area of skin (approximately 6 cm²) under a gauze patch.[13]

  • Use an untreated area of skin on the same animal as a control.[14]

4. Exposure:

  • The exposure period is 4 hours.[13]

  • After exposure, remove the patch and gently wash the treated area with water or an appropriate solvent to remove any residual test substance.

5. Observation:

  • Examine the skin for signs of erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[15]

  • Score the reactions according to the Draize scale (see Table 1).

  • If reactions persist at 72 hours, observations may continue for up to 14 days to assess the reversibility of the effects.[13]

6. Interpretation:

  • The substance is considered an irritant if it produces reversible inflammatory changes in the skin. If the damage is irreversible, it is considered corrosive.

Protocol 2: Measurement of Transepidermal Water Loss (TEWL)

TEWL is a non-invasive method to assess the integrity of the skin barrier function. An increase in TEWL indicates barrier damage.[11][16]

1. Subject Preparation:

  • Subjects should avoid using moisturizers on the test area (e.g., forearm) for at least 24 hours before the measurement.

  • Upon arrival at the testing facility, subjects must acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 30 minutes.[10]

2. Instrumentation:

  • Use a calibrated open-chamber TEWL meter (e.g., Tewameter®).

  • Ensure the instrument is calibrated according to the manufacturer's instructions.[16]

3. Measurement Procedure:

  • Define the test sites on the skin where the formulation will be applied and a control site.

  • Take a baseline TEWL reading at each site before applying any product.

  • Apply a standardized amount of the this compound formulation to the designated test site(s). A typical amount is 2 mg/cm².[11]

  • At specified time points (e.g., 1, 2, 4, and 24 hours) after application, measure the TEWL at each site.

  • To take a measurement, place the probe perpendicularly on the skin surface with minimal pressure. Hold it steady until the reading stabilizes.

  • Record multiple readings for each site at each time point to ensure accuracy.

4. Data Analysis:

  • Calculate the mean TEWL value for each site at each time point.

  • Compare the TEWL values of the treated sites to the baseline and the control site. A significant and sustained increase in TEWL compared to the control suggests that the formulation is disrupting the skin barrier and may have irritation potential.

Visualizations

G cluster_0 Skin Irritation Signaling Cascade Irritant Irritant Exposure (e.g., Formulation Component) Barrier Skin Barrier Disruption Irritant->Barrier KC Keratinocytes Cytokines Release of Pro-inflammatory Cytokines & Chemokines (e.g., TNF-α, IL-1α, IL-8) KC->Cytokines Release Barrier->KC IKK IKK Activation Cytokines->IKK Activate Inflammation Clinical Signs of Inflammation (Erythema, Edema) Cytokines->Inflammation Directly cause NFkB NF-κB Activation IKK->NFkB Phosphorylates IκB Gene Gene Transcription (Pro-inflammatory Mediators) NFkB->Gene Translocates to Nucleus Gene->Inflammation Leads to G cluster_1 Experimental Workflow for Skin Irritation Assessment Formulation Formulation Development (this compound-based) InVitro In Vitro Screening (e.g., Reconstructed Human Epidermis - RhE) Formulation->InVitro Assess_InVitro Assess Cytotoxicity & Irritation Markers InVitro->Assess_InVitro InVivo In Vivo Testing (e.g., OECD 404 Rabbit Test) Assess_InVitro->InVivo If necessary Assess_InVivo Score Erythema & Edema InVivo->Assess_InVivo Human Human Clinical Trial (Patch Testing & TEWL) Assess_InVivo->Human If promising safety Assess_Human Clinical Scoring & Biophysical Measurements Human->Assess_Human Conclusion Final Safety Assessment Assess_Human->Conclusion G cluster_2 Factors Influencing Irritation Potential of this compound Formulations Irritation Skin Irritation Potential Concentration This compound Concentration Concentration->Irritation pH Formulation pH pH->Irritation OtherIngredients Other Ingredients (Surfactants, Preservatives) OtherIngredients->Irritation SkinCondition Skin Condition (Healthy vs. Compromised Barrier) SkinCondition->Irritation Purity Ingredient Purity Purity->Irritation

References

"controlling the particle size of isostearic acid-based nanoemulsions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size of isostearic acid-based nanoemulsions.

Frequently Asked Questions (FAQs)

Q1: What is a typical particle size range for this compound-based nanoemulsions?

A1: this compound-based nanoemulsions typically have a particle size ranging from 20 to 200 nm. The final particle size i[][2]s dependent on the specific formulation and preparation method used.

Q2: What are the prima[3]ry methods for preparing this compound-based nanoemulsions?

A2: Nanoemulsions can be prepared using high-energy or low-energy methods.

  • High-Energy Methods[4][5]: These methods utilize mechanical devices to create intense disruptive forces. Common techniques include[5] high-pressure homogenization (HPH), microfluidization, and u[4][6]ltrasonication. HPH is widely used and ca[4]n produce particles as small as 1 nm.

  • Low-Energy Methods:[4][5] These methods rely on the physicochemical properties of the components to spontaneously form nanoemulsions. Techniques include phase [5]inversion temperature (PIT) and self-emulsification. [7][8] Q3: How does particle [9]size affect nanoemulsion stability?

A3: Smaller particle sizes generally lead to more stable nanoemulsions. Nano-sized droplets are l[]ess susceptible to gravitational separation (creaming or sedimentation) and droplet aggregation (flocculation and coalescence) due to dominant Brownian motion. However, very small particles can be prone to Ostwald ripening, which is a primary destabilization mechanism for nanoemulsions.

Q4: What is the Polydi[5]spersity Index (PDI) and what is an acceptable value?

A4: The Polydispersity Index (PDI) measures the uniformity of the particle size distribution in the nanoemulsion. A PDI value below 0.2 indicates a homogenous and narrow size distribution, which is generally desirable for stability and consistent performance.

Troubleshooting Gu[6][10][11]ide: Particle Size Control

This guide addresses common issues encountered during the formulation of this compound-based nanoemulsions.

Problem 1: Mean particle size is too large.

Potential Cause Recommended Solution
Insufficient Energy Input (High-Energy Methods) Increase Homogenization Pressure: Gradually increase the pressure. Studies show that increasing pressure from 6,000 to 14,000 psi can significantly decrease droplet size. However, beyond a certain[10] point, further pressure increases may yield only minor reductions. Increase Number of[10][11] Homogenization Passes: Increasing the number of passes through the homogenizer can effectively reduce particle size. Often, 3 to 5 passes are [6][10][11]sufficient to achieve a minimal and stable droplet size. Increase Sonicatio[6]n Time/Amplitude: For ultrasonic methods, increasing the emulsification time and power can lead to smaller droplets.
Inadequate Surfacta[12]nt Concentration Increase Surfactant-to-Oil Ratio (SOR): A higher concentration of surfactant can more effectively lower interfacial tension and stabilize newly formed droplets, resulting in a smaller particle size. There is an optimal conce[12][13][14]ntration, beyond which the effect may plateau.
Suboptimal Formulat[14][15]ion Composition Optimize Oil Phase Concentration: Higher oil concentrations often lead to larger particle sizes as more surfactant is required to stabilize the increased interfacial area. Consider reducing the iso[14]stearic acid concentration. Select an Appropriate Surfactant/Co-surfactant: The type of surfactant and its Hydrophilic-Lipophilic Balance (HLB) are critical. Non-ionic surfactants lik[16]e Tween 20 or Tween 80 are commonly used. The use of a co-surfactan[11][12]t can also be beneficial.
Incorrect Process Temperature Optimize Temperature: For some systems, increasing the processing temperature (e.g., up to 50°C) can decrease the viscosity of the oil phase and lower interfacial tension, leading to smaller particle sizes. However, for the Phase In[10][17]version Temperature (PIT) method, precise temperature control is crucial for forming the nanoemulsion.

Problem 2: The parti[7][14]cle size distribution is too broad (High PDI).

Potential Cause Recommended Solution
Inefficient Homogenization Optimize Homogenization Parameters: Ensure sufficient homogenization passes and pressure to achieve a uniform droplet disruption. Combining high-shear homo[18]genization as a pre-emulsification step followed by high-pressure homogenization can improve uniformity.
Suboptimal Surfacta[6]nt System Adjust Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant (Km ratio) can significantly influence the PDI. Systematic experimentatio[9]n with different ratios is recommended. Increase Total Surfactant Concentration: Higher surfactant concentrations can lead to lower PDI values by ensuring complete coverage of the droplet surface and preventing coalescence.
Instability Leading[13] to Coalescence Review Formulation for Stability: A high PDI may indicate that the nanoemulsion is unstable and droplets are coalescing. Re-evaluate the surfactant choice and concentration to ensure long-term stability.

Data on Formulation & Process Parameters

The following tables summarize the impact of key variables on nanoemulsion particle size based on published data.

Table 1: Effect of High-Pressure Homogenization (HPH) Parameters on Particle Size

ParameterCondition 1Particle Size (nm)Condition 2Particle Size (nm)Reference
Pressure 500 bar (1 pass)1511500 bar (1 pass)107.2
Pressure 12,000[6] psi~13745,000 psi~123
Number of Passes [11]1 pass (1000 bar)123.95 passes (1000 bar)55.5

Table 2: Effect of S[6]urfactant Concentration on Particle Size

Oil PhaseSurfactant-to-Oil Ratio (SOR)Particle Size (nm)Reference
Oleic Acid5:1129.1
Oleic Acid7:169[14].4
Oleic Acid10:11[14]8.8
Cinnamon Oil6% Sur[14]factant254
Cinnamon Oil12% Su[12]rfactant96
Cinnamon Oil18% Su[12]rfactant65

Experimental Pro[14]tocols

Protocol 1: Nanoemulsion Preparation via High-Pressure Homogenization

This protocol describes a general method for preparing an this compound-in-water (O/W) nanoemulsion.

  • Preparation of Phases:

    • Oil Phase: Dissolve any oil-soluble components in the this compound.

    • Aqueous Phase: Dissolve the selected surfactant (e.g., Tween 80) and any water-soluble components in purified water.

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at 10,000-15,000 rpm for 15 minutes. This creates a coarse pre[19][20]-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Set the operating pressure (e.g., 1000-1500 bar).

    • Process the emuls[6][18]ion for a set number of cycles (typically 3-5 passes).

    • Ensure adequate t[6][10]emperature control during the process, as HPH can generate heat.

  • Characterization: [18]

    • Allow the nanoemulsion to cool to room temperature before analysis.

Protocol 2: Particle Size Measurement using Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the hydrodynamic diameter of nanoparticles in a suspension.

  • Sample Preparation[21][22]:

    • Dilute the nanoemulsion sample with the same continuous phase (purified water) to avoid multiple scattering effects. A typical dilution ratio [19][23]is 1:50 or 1:500 (v/v).

  • Instrument Setup: [][19]

    • Use a DLS instrument (e.g., Malvern Zetasizer).

    • Set the measurement temperature, typically to 25°C.

    • Allow the sample [19]to equilibrate inside the instrument for 1-2 minutes.

  • Measurement: []* The instrument directs a laser beam through the sample, and a detector measures the intensity fluctuations of the scattered light at a specific angle (e.g., 173°).

    • These fluctuation[][23]s are related to the Brownian motion of the particles, from which the particle size (Z-average diameter) and PDI are calculated using the Stokes-Einstein equation.

  • Data Analysis: [] * Perform measurements in triplicate to ensure reproducibility.

    • Report the mean Z-average diameter and the Polydispersity Index (PDI).

Visualizations

Workflow cluster_prep Preparation cluster_emulsify Emulsification cluster_analysis Analysis A Prepare Oil Phase (this compound) C Pre-Emulsification (High-Shear Mixing) A->C B Prepare Aqueous Phase (Water + Surfactant) B->C D High-Pressure Homogenization (HPH) C->D E Final Nanoemulsion D->E F Particle Size Analysis (DLS) E->F G Stability Studies E->G

Troubleshooting cluster_HPH High-Energy Method cluster_Formulation Formulation Start Particle Size > 200 nm or PDI > 0.2? HPH_Pressure Increase HPH Pressure? Start->HPH_Pressure Yes Result Achieved Target Particle Size & PDI Start->Result No HPH_Passes Increase HPH Passes? HPH_Pressure->HPH_Passes Surfactant_Conc Increase Surfactant Concentration? HPH_Passes->Surfactant_Conc Oil_Conc Decrease Oil Concentration? Surfactant_Conc->Oil_Conc Oil_Conc->Result

References

Technical Support Center: Enhancing the Long-Term Stability of Isostearic Acid-Containing Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation and testing of products containing isostearic acid and its derivatives.

Troubleshooting Guides

This section provides solutions to specific stability issues you may encounter during your experiments.

Issue 1: Emulsion Instability (Phase Separation, Creaming)

Symptom: Your emulsion containing this compound or its esters shows signs of separation, such as an oily layer on top (creaming) or complete phase separation.

Possible Causes & Solutions:

  • Incorrect Hydrophilic-Lipophilic Balance (HLB): The HLB of your emulsifier system may not be optimal for the oil phase containing this compound derivatives.

    • Solution: Calculate the required HLB of your oil phase and adjust your emulsifier blend accordingly. For many this compound esters, a higher HLB is required for stable oil-in-water emulsions.

  • Insufficient Homogenization: The energy input during emulsification might be too low, resulting in large oil droplets that are more prone to coalescence.

    • Solution: Increase the homogenization speed or time. For benchtop formulations, using a high-shear homogenizer is recommended.

  • Inappropriate Thickener/Stabilizer: The viscosity of the continuous phase may be too low to prevent droplet movement.

    • Solution: Incorporate a suitable polymer or gum to increase the viscosity of the aqueous phase.

  • Temperature Fluctuations: Exposure to high temperatures or freeze-thaw cycles can disrupt the emulsion structure.

    • Solution: Store your emulsions at controlled room temperature and perform accelerated stability testing, including freeze-thaw cycles, to assess robustness.

Experimental Protocol: Accelerated Stability Testing for Emulsions

This protocol helps to quickly assess the physical stability of your emulsion.

1. Centrifugation Test:

  • Objective: To evaluate the resistance of the emulsion to creaming and coalescence under accelerated gravitational forces.
  • Methodology:
  • Place 10-15 mL of your emulsion in a centrifuge tube.
  • Centrifuge at 3000-4000 rpm for 30 minutes at a controlled temperature (e.g., 25°C).[1][2][3][4]
  • After centrifugation, visually inspect the sample for any signs of phase separation, creaming (a concentrated layer of the dispersed phase), or sedimentation.
  • Measure the height of any separated layers and compare it to the total height of the sample.
  • Interpretation: A stable emulsion will show no visible separation after centrifugation. The formation of a distinct layer indicates instability.

2. Freeze-Thaw Cycle Test:

  • Objective: To assess the emulsion's stability when subjected to temperature extremes.
  • Methodology:
  • Place a sample of your emulsion in a suitable container.
  • Freeze the sample at a low temperature (e.g., -10°C to -20°C) for 24 hours.
  • Thaw the sample at room temperature (25°C) for 24 hours. This completes one cycle.
  • Repeat this cycle 3 to 5 times.[5]
  • After the final cycle, visually inspect the sample for any changes in appearance, such as phase separation, crystallization, or significant viscosity changes.
  • Interpretation: A stable emulsion should maintain its original physical properties after multiple freeze-thaw cycles.

Quantitative Data: Emulsion Stability Parameters

ParameterUnstable EmulsionStable Emulsion
Centrifugation Result (3000 rpm, 30 min) > 5% Phase Separation< 1% Phase Separation
Freeze-Thaw Cycles (3 cycles, -10°C/25°C) Phase separation, crystallizationNo change in appearance
Viscosity Change (after 4 weeks at 40°C) > 20% decrease< 10% change
Issue 2: Oxidative Degradation (Rancidity, Off-Odor, Color Change)

Symptom: Your product develops a rancid odor, changes color (e.g., yellowing), or experiences a shift in viscosity over time.

Possible Causes & Solutions:

  • Exposure to Oxygen and Light: this compound, although saturated, can still undergo slow oxidation, especially when exposed to air and UV light over extended periods.

    • Solution:

      • Incorporate antioxidants into your formulation. Common choices include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tocopherol (Vitamin E).

      • Package your product in opaque or UV-protective containers and minimize headspace.

  • Presence of Metal Ions: Trace amounts of metal ions (e.g., iron, copper) can act as catalysts for oxidation.

    • Solution: Add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA) or its salts, to bind metal ions and inactivate them.[3][6][7]

  • High Storage Temperature: Elevated temperatures accelerate the rate of oxidative reactions.

    • Solution: Store products at controlled room temperature or in a cool, dark place.

Experimental Protocol: Assessing Oxidative Stability

1. Accelerated Oxidation Test (Schaal Oven Test):

  • Objective: To evaluate the resistance of the product to oxidation under elevated temperatures.
  • Methodology:
  • Place a sample of your product in an open container to allow for air exposure.
  • Store the sample in an oven at a constant elevated temperature (e.g., 45°C or 60°C).
  • At regular intervals (e.g., daily or weekly), evaluate the sample for changes in odor, color, and viscosity.
  • For quantitative analysis, the peroxide value can be measured at each time point.
  • Interpretation: The time it takes for the product to develop signs of oxidation provides an indication of its oxidative stability.

Quantitative Data: Efficacy of Antioxidants in a Model this compound Ester Formulation

AntioxidantConcentration (ppm)Induction Period (days at 60°C)
Control (No Antioxidant)05
BHT20015
BHT50025
Tocopherol50018
BHA20014

Note: Data is representative and may vary depending on the specific formulation.

Issue 3: Hydrolytic Degradation (pH Shift, Loss of Potency)

Symptom: In aqueous formulations containing this compound esters, you observe a decrease in pH over time, which may be accompanied by a loss of efficacy of active ingredients or changes in emulsion characteristics.

Possible Causes & Solutions:

  • Extreme pH: this compound esters can undergo hydrolysis (cleavage of the ester bond by water) under either acidic or basic conditions, leading to the formation of this compound and the corresponding alcohol.

    • Solution: Formulate your product within a pH range where the ester is most stable, typically between pH 4 and 7. Use a suitable buffer system to maintain the pH within this range.[8]

  • High Temperature: The rate of hydrolysis increases with temperature.

    • Solution: Avoid exposing the product to high temperatures during manufacturing and storage.

Experimental Protocol: Monitoring Hydrolytic Stability

1. Isothermal Stability Study with HPLC Analysis:

  • Objective: To quantify the rate of hydrolysis of an this compound ester at a specific pH and temperature.
  • Methodology:
  • Prepare solutions of your this compound ester in buffered aqueous solutions at different pH values (e.g., pH 3, 5, 7, 9).
  • Store the solutions at a constant, elevated temperature (e.g., 40°C or 50°C).
  • At specified time intervals, withdraw an aliquot from each solution.
  • Analyze the samples using a suitable High-Performance Liquid Chromatography (HPLC) method to quantify the remaining concentration of the this compound ester. A reverse-phase C18 column is often suitable.[9][10]
  • Interpretation: The rate of decrease in the ester concentration over time indicates the rate of hydrolysis at that specific pH.

Quantitative Data: pH-Rate Profile for a Model this compound Ester

pHHalf-life (days) at 40°C
3.050
5.0500
7.0450
9.030

Note: Data is representative and may vary depending on the specific ester and formulation.

Issue 4: Crystallization (Grainy Texture, "Blooming")

Symptom: The product develops a grainy or gritty texture over time, or a white, waxy film appears on the surface ("blooming").

Possible Causes & Solutions:

  • High Concentration of Waxes/Esters: A high concentration of this compound or its high-melting point esters can lead to crystallization, especially at lower temperatures.

    • Solution:

      • Reduce the concentration of the high-melting point ingredient.

      • Incorporate a crystallization inhibitor, such as a low-melting point ester or a polymer, to disrupt the crystal lattice formation.[1][2]

  • Improper Cooling Rate: A very slow cooling rate during production can allow for the growth of large crystals.

    • Solution: Optimize the cooling process. A moderate and controlled cooling rate with gentle mixing is often beneficial.

  • Incompatibility of Ingredients: Some ingredients in the formulation may promote the crystallization of this compound derivatives.

    • Solution: Evaluate the compatibility of all ingredients in the oil phase.

Experimental Protocol: Visual and Microscopic Analysis of Crystallization

1. Polarized Light Microscopy:

  • Objective: To visually identify the presence and morphology of crystals in the formulation.
  • Methodology:
  • Place a small drop of the product on a microscope slide.
  • Place a coverslip over the sample.
  • Observe the sample under a polarized light microscope at different magnifications.
  • Crystalline structures will appear as bright, birefringent areas against a dark background.
  • Interpretation: The presence, size, and shape of crystals can provide insights into the cause of the grainy texture.

Frequently Asked Questions (FAQs)

  • Q1: Is this compound stable to oxidation?

    • A1: Yes, this compound is a saturated fatty acid, which makes it inherently more stable to oxidation compared to unsaturated fatty acids like oleic acid.[11][12][13] However, over long periods, especially when exposed to heat, light, and oxygen, it can still undergo some oxidative degradation. Therefore, the use of antioxidants is recommended for long-term stability.

  • Q2: What is the ideal pH range for formulations containing this compound esters?

    • A2: The optimal pH for stability depends on the specific ester, but generally, a slightly acidic to neutral pH range (pH 4-7) is recommended to minimize hydrolysis.[8]

  • Q3: How can I prevent the yellowing of my product over time?

    • A3: Yellowing is often a sign of oxidation. To prevent this, you should:

      • Add an antioxidant, such as BHT or tocopherol.

      • Include a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

      • Protect your product from light by using opaque packaging.

  • Q4: My this compound-based lubricant is increasing in viscosity during storage. What could be the cause?

    • A4: An increase in viscosity in a lubricant can be a sign of oxidative degradation, where polymerization of oxidation byproducts can occur. It can also be due to thermal degradation if stored at high temperatures. You should investigate the storage conditions and consider adding antioxidants or improving the thermal stability of the formulation.

  • Q5: Can I use this compound in high-temperature applications?

    • A5: this compound exhibits good thermal stability, making it suitable for many applications where elevated temperatures are encountered.[12][13] However, for applications involving very high temperatures for prolonged periods, it is advisable to conduct specific thermal stability studies and consider the use of appropriate stabilizers.

Diagrams

G cluster_oxidation Oxidative Degradation Pathway Isostearic_Acid This compound Free_Radical Alkyl Radical Isostearic_Acid->Free_Radical Initiation (Heat, Light, Metal Ions) Peroxy_Radical Peroxy Radical Free_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + this compound Degradation_Products Aldehydes, Ketones, Shorter-chain acids Hydroperoxide->Degradation_Products Decomposition G cluster_hydrolysis Hydrolytic Degradation of Isostearyl Isostearate Isostearyl_Isostearate Isostearyl Isostearate Products This compound + Isostearyl Alcohol Isostearyl_Isostearate->Products Hydrolysis (H+ or OH- catalysis) G cluster_troubleshooting Troubleshooting Emulsion Instability Start Emulsion is Unstable Check_HLB Check HLB of Emulsifier System Start->Check_HLB Adjust_Emulsifier Adjust Emulsifier Concentration/Ratio Check_HLB->Adjust_Emulsifier Incorrect Check_Homogenization Evaluate Homogenization Check_HLB->Check_Homogenization Correct Stable Stable Emulsion Adjust_Emulsifier->Stable Increase_Shear Increase Shear Speed/Time Check_Homogenization->Increase_Shear Insufficient Check_Viscosity Assess Continuous Phase Viscosity Check_Homogenization->Check_Viscosity Sufficient Increase_Shear->Stable Add_Stabilizer Add/Increase Thickener Check_Viscosity->Add_Stabilizer Too Low Check_Viscosity->Stable Adequate Add_Stabilizer->Stable

References

Technical Support Center: Mitigating the Environmental Impact of Isostearic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isostearic acid. The focus is on addressing challenges encountered during the implementation of greener, more environmentally friendly synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental impacts associated with conventional this compound synthesis?

A1: Conventional synthesis of this compound, often relying on clay catalysts, presents several environmental challenges. The hydrogenation process can be energy-intensive. Furthermore, traditional methods can lead to the formation of significant amounts of dimeric and polymeric acid byproducts, reducing the overall yield of this compound and complicating purification processes. The use of non-recyclable clay catalysts also contributes to waste generation.

Q2: What are the main "green" or environmentally friendly strategies for synthesizing this compound?

A2: The leading green strategy involves replacing traditional clay catalysts with microporous solid acid catalysts, particularly zeolites like H-Ferrierite. Zeolites offer higher selectivity towards the desired branched-chain isomers, leading to increased yields of this compound and reduced byproduct formation. Importantly, zeolite catalysts are reusable, which significantly minimizes waste. The overall process involves the skeletal isomerization of unsaturated fatty acids (e.g., oleic acid) using a zeolite catalyst, followed by hydrogenation.

Q3: How do I select the appropriate zeolite catalyst for oleic acid isomerization?

A3: The choice of zeolite is critical for successful isomerization. Ferrierite (FER) zeolites have demonstrated high conversion (>95%) and selectivity (85%) for the isomerization of oleic acid. The pore structure of the zeolite is a key factor; it should be large enough to allow the diffusion of the branched-chain fatty acids but small enough to suppress the formation of larger dimer and polymer byproducts. The acidity of the zeolite, particularly the Brønsted acid sites, also plays a crucial role in the isomerization mechanism.

Q4: What is the role of additives like water and triphenylphosphine (B44618) (TPP) in the zeolite-catalyzed isomerization?

A4: The addition of small amounts of water can enhance the activity of the zeolite catalyst by modifying Lewis acid sites into more active Brønsted acid sites. Triphenylphosphine (TPP) can be used to suppress the formation of dimer fatty acid byproducts, thereby increasing the yield of this compound.

Q5: Can the zeolite catalyst be regenerated and reused?

A5: Yes, one of the significant environmental and economic advantages of using zeolite catalysts is their reusability. After a reaction cycle, the catalyst can be recovered by filtration, washed with a solvent to remove adsorbed organic molecules, and then calcined at high temperatures to burn off any remaining coke deposits. This process restores the catalyst's activity for subsequent uses. Some studies have shown that H-Ferrierite catalysts can be reused up to 10 times without a significant loss of activity and selectivity.

Troubleshooting Guides

Issue 1: Low Conversion of Oleic Acid
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the zeolite catalyst has been properly activated (e.g., calcined) before use to remove any adsorbed water or other impurities from the pores.
Insufficient Catalyst Loading Verify that the catalyst loading is within the optimal range (typically 1-10 wt% of the fatty acid).
Suboptimal Reaction Temperature Check that the reaction temperature is within the recommended range (typically 220-300°C). Temperatures that are too low will result in slow reaction rates.
Poor Mixing Ensure adequate agitation to maintain a uniform suspension of the catalyst in the reaction mixture, preventing mass transfer limitations.
Catalyst Deactivation If the catalyst has been reused, it may be deactivated. Proceed to the catalyst regeneration protocol.
Issue 2: Low Selectivity towards this compound (High Dimer/Polymer Formation)
Possible Cause Troubleshooting Step
Inappropriate Zeolite Pore Size Confirm that the selected zeolite has the appropriate pore dimensions to favor the formation of monomeric branched isomers over larger oligomers.
High Reaction Temperature Excessively high temperatures can promote side reactions leading to dimerization and polymerization. Consider reducing the reaction temperature.
Absence of Selectivity-Enhancing Additives The addition of triphenylphosphine (TPP) has been shown to suppress dimer formation. Consider adding a small amount to the reaction mixture.
Prolonged Reaction Time Extended reaction times can lead to the formation of byproducts. Optimize the reaction time to maximize this compound yield.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Incomplete Separation of Catalyst Ensure complete removal of the zeolite catalyst by filtration before proceeding with downstream processing.
Complex Product Mixture If the reaction has low selectivity, the resulting mixture of monomers, dimers, and polymers will be difficult to separate by distillation. Optimize the reaction conditions to simplify the product mixture.
Formation of azeotropes during distillation Adjust the distillation pressure (vacuum distillation is common for fatty acids) to alter the boiling points and potentially break azeotropes.
Co-crystallization of isomers During low-temperature crystallization, if different isomers co-crystallize, consider using a different solvent or a multi-step crystallization process to improve separation.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Parameter Conventional Method (Clay Catalyst) Green Method (Zeolite Catalyst)
Catalyst Montmorillonite ClayH-Ferrierite Zeolite
Catalyst Reusability NoYes (up to 10 cycles reported)
Typical Oleic Acid Conversion ModerateHigh (>95%)
Selectivity to Monomer Acids Lower (significant dimer/polymer formation)High (~85%)
Typical Reaction Temperature 230-285°C220-300°C
Typical Reaction Pressure 0.1-2 MPa0.1-3.0 MPa
Waste Generation Higher (spent catalyst)Lower (recycled catalyst)

Table 2: Physicochemical Properties of this compound

Property Value
Appearance Pale-yellow liquid at room temperature
Odor Mild
Solubility Soluble in oils and organic solvents; insoluble in water
Oxidative Stability High, due to its branched structure
Pour Point < -30°C
Cloud Point < -30°C
Acid Value (mg KOH/g) 196.4 ± 5.9
Iodine Value (g I₂/100g) < 2.0

Experimental Protocols

Protocol 1: Zeolite-Catalyzed Isomerization of Oleic Acid
  • Catalyst Activation: Place the H-Ferrierite zeolite catalyst in a furnace and calcine at 400°C for 1 hour to remove adsorbed water and activate the acid sites.

  • Reaction Setup: In a high-pressure autoclave reactor equipped with a magnetic stirrer, add oleic acid, the activated H-Ferrierite zeolite (5 wt% of oleic acid), distilled water (1.8 mL for a typical lab-scale reaction), and triphenylphosphine (TPP, 2.5-7.5 wt% of the zeolite).

  • Reaction Conditions: Seal the reactor and purge with nitrogen gas. Heat the reactor to 260°C while stirring.

  • Reaction Monitoring: Maintain the reaction at 260°C for 4-6 hours. The progress of the reaction can be monitored by taking small samples (if the reactor setup allows) and analyzing the composition by gas chromatography (GC).

  • Reaction Quench and Catalyst Recovery: After the desired reaction time, cool the reactor to room temperature. Open the reactor and dilute the reaction mixture with a solvent such as hexane. Separate the zeolite catalyst by filtration. The recovered catalyst can be washed, dried, and calcined for reuse.

  • Product Isolation: Remove the solvent from the filtrate by rotary evaporation to obtain the crude isomerized oleic acid (iso-oleic acid).

Protocol 2: Hydrogenation of Iso-Oleic Acid
  • Reaction Setup: In a hydrogenation reactor, dissolve the crude iso-oleic acid from the previous step in a suitable solvent (e.g., isopropanol). Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen (the pressure will depend on the specific catalyst and equipment) and heat to the desired temperature (e.g., 140°C for a nickel catalyst).

  • Reaction Completion: The reaction is typically complete when hydrogen uptake ceases. This can be monitored by a pressure drop in the reactor.

  • Catalyst Removal and Product Isolation: Cool the reactor and vent the hydrogen. Filter the reaction mixture to remove the hydrogenation catalyst. Remove the solvent by rotary evaporation to yield the final this compound product.

Protocol 3: Purification of this compound
  • Distillation: The crude this compound can be purified by vacuum distillation to separate the monomeric this compound from any remaining unreacted starting material and lower boiling point impurities, as well as from higher boiling point dimer and polymer byproducts.

  • Low-Temperature Crystallization: For further purification and separation of branched from linear saturated fatty acids, low-temperature crystallization can be employed. Dissolve the distilled this compound in a suitable solvent (e.g., acetone). Cool the solution to a low temperature (e.g., -15 to -25°C) to crystallize the linear stearic acid, which has a higher melting point. The this compound will remain in the liquid phase.

  • Final Isolation: Filter the cold solution to remove the crystallized stearic acid. Evaporate the solvent from the filtrate to obtain the purified this compound.

Mandatory Visualizations

Experimental_Workflow cluster_feedstock Feedstock Preparation cluster_isomerization Isomerization cluster_hydrogenation Hydrogenation cluster_purification Purification Feedstock Oleic Acid Reactor_Setup Reactor Setup: - Oleic Acid - H-Ferrierite Catalyst - Water & TPP Feedstock->Reactor_Setup Isomerization_Reaction Isomerization Reaction (260°C, 4-6h) Reactor_Setup->Isomerization_Reaction Catalyst_Recovery Catalyst Recovery (Filtration) Isomerization_Reaction->Catalyst_Recovery Crude_Product_1 Crude Iso-Oleic Acid Catalyst_Recovery->Crude_Product_1 Catalyst_Regeneration Catalyst Regeneration (Wash & Calcine) Catalyst_Recovery->Catalyst_Regeneration Hydrogenation_Setup Hydrogenation Setup: - Iso-Oleic Acid - Hydrogenation Catalyst Crude_Product_1->Hydrogenation_Setup Catalyst_Regeneration->Reactor_Setup Reuse Hydrogenation_Reaction Hydrogenation Reaction Hydrogenation_Setup->Hydrogenation_Reaction Catalyst_Removal Catalyst Removal (Filtration) Hydrogenation_Reaction->Catalyst_Removal Crude_Product_2 Crude this compound Catalyst_Removal->Crude_Product_2 Distillation Vacuum Distillation Crude_Product_2->Distillation Crystallization Low-Temperature Crystallization Distillation->Crystallization Final_Product Purified this compound Crystallization->Final_Product

Caption: Experimental workflow for the green synthesis of this compound.

Troubleshooting_Workflow Start Problem Encountered Low_Conversion Low Oleic Acid Conversion? Start->Low_Conversion Low_Selectivity Low this compound Selectivity? Low_Conversion->Low_Selectivity No Check_Catalyst Check Catalyst Activity & Loading Low_Conversion->Check_Catalyst Yes Purification_Issue Product Purification Issues? Low_Selectivity->Purification_Issue No Check_Zeolite Verify Zeolite Pore Size Low_Selectivity->Check_Zeolite Yes Check_Catalyst_Removal Ensure Complete Catalyst Removal Purification_Issue->Check_Catalyst_Removal Yes Check_Temp Verify Reaction Temperature & Time Check_Catalyst->Check_Temp Check_Mixing Ensure Adequate Mixing Check_Temp->Check_Mixing Regenerate_Catalyst Regenerate Catalyst Check_Mixing->Regenerate_Catalyst Optimize_Conditions Optimize Temperature & Reaction Time Check_Zeolite->Optimize_Conditions Add_TPP Consider Adding TPP Optimize_Conditions->Add_TPP Optimize_Reaction Optimize Isomerization for Purer Crude Check_Catalyst_Removal->Optimize_Reaction Adjust_Purification Adjust Distillation/ Crystallization Parameters Optimize_Reaction->Adjust_Purification

Caption: Troubleshooting decision tree for this compound synthesis.

"resolving compatibility issues of isostearic acid with other cosmetic ingredients"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isostearic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve compatibility issues when incorporating this compound into cosmetic formulations. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your formulation development.

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during experiments with this compound.

Issue 1: Emulsion Instability (Phase Separation)

Question: My oil-in-water (O/W) emulsion containing this compound is showing signs of phase separation (creaming or coalescence). What are the potential causes and how can I resolve this?

Answer:

Phase separation in emulsions with this compound can stem from several factors, often related to the overall formulation rather than the this compound itself, which typically acts as a stabilizer.[1][2][3] Here’s a step-by-step troubleshooting guide:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solutions
Incorrect Hydrophilic-Lipophilic Balance (HLB) The emulsifier system's HLB value may not be optimal for the oil phase. This compound itself has a required HLB of approximately 15.5 for O/W emulsions. The overall HLB of your oil phase needs to be correctly calculated and matched.1. Calculate the required HLB of your entire oil phase, including this compound and all other oils and esters. 2. Adjust your emulsifier blend to match the calculated required HLB. You may need to alter the ratio of your high-HLB and low-HLB emulsifiers.[1]
Inadequate Homogenization Insufficient shear or mixing time can result in large oil droplets that are more prone to coalescence.1. Increase homogenization speed and/or time. 2. Ensure both oil and water phases are at the same temperature (typically 70-75°C) during emulsification to facilitate uniform mixing.[1]
Suboptimal Processing Temperatures Incorrect temperatures during heating or cooling can lead to instability. Rapid or uneven cooling can cause certain components to crystallize prematurely, disrupting the emulsion structure.[1]1. Maintain consistent and appropriate temperatures for both phases before and during emulsification. 2. Implement a controlled cooling process with gentle, continuous stirring until the emulsion reaches room temperature (approximately 25°C).[1]
High Electrolyte Concentration The presence of salts or other electrolytes can interfere with the performance of ionic emulsifiers, leading to emulsion breakdown.Consider using non-ionic emulsifiers, which are generally more tolerant to electrolytes.
Phase Volume Ratio An excessively high internal (oil) phase volume can overwhelm the emulsifier system.If the oil phase concentration is very high, consider: 1. Increasing the total concentration of your emulsifier system. 2. Adding a stabilizer like a gum (e.g., Xanthan Gum) or a polymer to increase the viscosity of the continuous phase.

Troubleshooting Workflow for Emulsion Phase Separation

start Phase Separation Observed check_hlb 1. Verify HLB Calculation of Oil Phase start->check_hlb adjust_emulsifiers Adjust Emulsifier Ratio check_hlb->adjust_emulsifiers Incorrect HLB check_processing 2. Review Processing Parameters check_hlb->check_processing Correct HLB re_evaluate Re-formulate and Observe Stability adjust_emulsifiers->re_evaluate adjust_homogenization Increase Homogenization Time/Speed check_processing->adjust_homogenization Insufficient Mixing adjust_temp Ensure Uniform Phase Temperatures & Controlled Cooling check_processing->adjust_temp Temperature Issues check_stabilizers 3. Evaluate Need for Stabilizers check_processing->check_stabilizers Parameters Correct adjust_homogenization->re_evaluate adjust_temp->re_evaluate add_stabilizer Incorporate a Gum or Polymer check_stabilizers->add_stabilizer High Oil Phase or Low Viscosity check_stabilizers->re_evaluate Sufficiently Viscous add_stabilizer->re_evaluate start Grainy Texture or Crystals Detected analyze_lipids 1. Analyze High-Melting Point Lipid Content start->analyze_lipids reduce_waxes Reduce Concentration of Waxes/Solid Fats analyze_lipids->reduce_waxes High Concentration optimize_cooling 2. Review Cooling Protocol analyze_lipids->optimize_cooling Acceptable Concentration stable_product Stable Formulation Achieved reduce_waxes->stable_product shock_cool Implement Shock Cooling optimize_cooling->shock_cool Slow Cooling Used check_melting 3. Verify Complete Melting of All Components optimize_cooling->check_melting Optimized Cooling Ineffective shock_cool->stable_product increase_heat_hold Increase Heating Time/Temperature check_melting->increase_heat_hold Incomplete Melting Suspected check_melting->stable_product Complete Melting Confirmed increase_heat_hold->stable_product start Prepare Emulsion Batch initial_analysis Time 0 Analysis: pH, Viscosity, Microscopy, Appearance start->initial_analysis storage Distribute Samples to Storage Conditions: - 4°C - 25°C - 40°C - 45°C - Freeze/Thaw Cycling initial_analysis->storage evaluation Periodic Evaluation (1, 2, 4, 12 weeks) storage->evaluation data_analysis Analyze Data for Changes in Parameters evaluation->data_analysis pass Pass: Stable data_analysis->pass Within Specifications fail Fail: Unstable data_analysis->fail Out of Specifications

References

Technical Support Center: Process Optimization for the Selective Synthesis of Isostearic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the selective synthesis of isostearic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The most common starting material for the synthesis of this compound is oleic acid, a monounsaturated fatty acid.[1][2] Other unsaturated fatty acids like linoleic acid can also be used.[3] These are typically sourced from vegetable oils such as soybean oil and tall oil, or animal fats like tallow.[3][4]

Q2: Which catalysts are most effective for the selective synthesis of this compound isomers?

A2: Zeolite catalysts, particularly H-Ferrierite, have shown high conversion rates (over 95%) and selectivity (around 85%) for the isomerization of oleic acid to branched-chain isomers.[1][5][6] Other zeolites like Beta zeolite and ZSM-5 have also been investigated, though sometimes with lower conversion and selectivity.[7] Activated clays, such as montmorillonite, are also used, but they tend to produce a more complex mixture including a significant fraction of dimer acids.[2][8]

Q3: What are the typical reaction conditions for the isomerization of oleic acid?

A3: Reaction conditions vary depending on the catalyst used. For zeolite-catalyzed reactions, temperatures typically range from 200°C to 300°C and pressures from 0.1 to 3.0 MPa.[7] For instance, using an H-Ferrierite zeolite catalyst, a reaction can be carried out at 260°C for 4 hours.[9] The addition of a small amount of water as a co-catalyst can sometimes improve the reaction.[3]

Q4: What are the main by-products in this compound synthesis?

A4: The primary by-products depend on the catalytic system. With clay catalysts, the formation of C36 dimer acids is a major side reaction.[2][8] Zeolite-catalyzed reactions can also produce by-products such as hydroxystearic acid, stearic acid, and γ-stearolactone. At higher temperatures, cracking of the fatty acid chain can lead to shorter-chain fatty acids.

Q5: How can I purify the synthesized this compound isomers?

A5: Several methods can be employed for the purification of this compound. Distillation is commonly used to separate the monomeric this compound from higher boiling point dimer and trimer acids.[2][3] Low-temperature crystallization can be used to separate branched-chain isomers from linear saturated fatty acids based on their different freezing points.[8] For analytical purposes or to obtain highly pure isomers, chromatographic techniques such as column chromatography can be utilized.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound isomers.

Problem 1: Low Conversion of Oleic Acid
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is properly activated before use. For zeolites, this may involve calcination at a specific temperature to remove adsorbed water and other impurities.
Catalyst Poisoning The feedstock may contain impurities that poison the catalyst. Pre-treat the oleic acid to remove potential catalyst poisons.
Insufficient Reaction Time or Temperature Optimize the reaction time and temperature. Refer to the data in Table 1 for guidance on the effect of these parameters.
Poor Catalyst-Substrate Contact Ensure adequate stirring or agitation to maintain a homogenous reaction mixture and facilitate contact between the oleic acid and the catalyst particles.
Problem 2: Low Selectivity towards this compound (High Dimer Formation)
Possible Cause Suggested Solution
Inappropriate Catalyst Choice Clay catalysts are known to promote dimerization. Switch to a shape-selective zeolite catalyst like H-Ferrierite to minimize the formation of bulky dimer acids.[2][8]
High Reaction Temperature While higher temperatures can increase the reaction rate, they may also favor side reactions like dimerization and cracking. Optimize the temperature to find a balance between conversion and selectivity.
High Catalyst Loading An excessively high concentration of catalyst can sometimes lead to an increase in side reactions. Experiment with lower catalyst loadings.
Problem 3: Catalyst Deactivation over Multiple Cycles
Possible Cause Suggested Solution
Coke Formation Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[10]
Leaching of Active Sites Some catalysts may lose their active components under the reaction conditions.
Regeneration Procedure A common regeneration procedure for coked zeolite catalysts involves controlled combustion of the coke in a stream of air at elevated temperatures.[10] After coke removal, the catalyst may need to be re-protonated by treatment with a dilute acid solution.[9]

Quantitative Data Presentation

Table 1: Effect of Reaction Conditions on Oleic Acid Isomerization using Zeolite Catalysts

CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Oleic Acid Conversion (%)This compound Selectivity (%)Reference
H-Ferrierite2601.3869885[1]
Beta Zeolite250-68050[7]
H-Mordenite2801.8 (steam)6HighHigh[3]
ZSM-5---30-4030-40[7]

Experimental Protocols

Protocol 1: Synthesis of this compound using H-Ferrierite Catalyst
  • Catalyst Preparation: If starting with a non-protonated form of Ferrierite (e.g., K+-Ferrierite), it needs to be protonated. This is typically done by ion-exchange with a 1 N HCl solution.[1] The resulting H-Ferrierite is then washed, dried, and calcined.

  • Reaction Setup: In a high-pressure batch reactor, add oleic acid, H-Ferrierite catalyst (e.g., 2.5 wt% of the oleic acid), and a small amount of deionized water (e.g., 1 mL).[2]

  • Reaction Conditions: Seal the reactor and purge with an inert gas like nitrogen. Heat the reactor to 260°C while stirring. Maintain the reaction for 4-6 hours.[1][9]

  • Product Recovery: After the reaction, cool the reactor to room temperature. Separate the solid catalyst from the liquid product by filtration or centrifugation.

  • Purification: The crude product, which contains iso-oleic acid, is then hydrogenated in the presence of a suitable catalyst (e.g., Palladium on carbon) to yield this compound.[5] Further purification can be achieved by distillation to remove any unreacted starting material and by-products.

Protocol 2: Analysis of this compound Isomers by GC-MS
  • Derivatization: Convert the fatty acids in the sample to their fatty acid methyl esters (FAMEs) for better volatility and chromatographic separation. This can be achieved by reacting the sample with a solution of acetyl chloride in methanol.

  • GC-MS Setup: Use a gas chromatograph equipped with a mass spectrometer. A polar capillary column (e.g., a cyano-column) is suitable for separating the FAME isomers.[11]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis: Identify the different methyl-branched isomers based on their mass spectra and retention times. The characteristic fragment ion at m/z 87 is often used for quantification of saturated FAMEs in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[12]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Oleic Acid + H-Ferrierite Catalyst Reaction Isomerization (260°C, 4-6h) Start->Reaction Hydrogenation Hydrogenation (Pd/C catalyst) Reaction->Hydrogenation Crude_Product Crude this compound Hydrogenation->Crude_Product Distillation Distillation Crude_Product->Distillation Purified_Product Purified this compound Distillation->Purified_Product GCMS GC-MS Analysis Purified_Product->GCMS Isomer_Data Isomer Distribution Data GCMS->Isomer_Data

Caption: Experimental workflow for the synthesis and analysis of this compound.

Troubleshooting_Logic Start Low this compound Yield Conversion Low Oleic Acid Conversion? Start->Conversion Selectivity Low Selectivity? Conversion->Selectivity No Catalyst_Activity Check Catalyst Activity (Activation, Poisoning) Conversion->Catalyst_Activity Yes Reaction_Conditions Optimize Reaction Conditions (Time, Temperature) Conversion->Reaction_Conditions Yes Byproduct_Formation High Dimer Formation? Selectivity->Byproduct_Formation Yes Catalyst_Choice Consider Zeolite Catalyst (e.g., H-Ferrierite) Byproduct_Formation->Catalyst_Choice Yes Optimize_Temp Optimize Temperature Byproduct_Formation->Optimize_Temp Yes

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

"comparative analysis of isostearic acid and other branched-chain fatty acids"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Isostearic Acid and Other Branched-Chain Fatty Acids

This guide provides a comprehensive comparison of this compound and other branched-chain fatty acids (BCFAs), focusing on their physicochemical properties, performance in key applications, and biological activities. The information is intended for researchers, scientists, and drug development professionals seeking to understand the unique characteristics of these molecules and their potential applications.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain.[1][2] Unlike their linear counterparts, such as stearic acid, this branching significantly alters their physical and chemical properties.[3] The most common BCFAs include the iso series, with a methyl group on the penultimate carbon from the methyl end, and the anteiso series, with a methyl group on the antepenultimate carbon.[2][4]

This compound is a C18 saturated fatty acid with a branched-chain structure, typically derived from the isomerization of oleic or stearic acid.[3][5] This structure prevents the molecules from packing tightly, resulting in a substance that is liquid at room temperature and possesses high oxidative stability.[5][6] These properties make this compound and other BCFAs valuable in various fields, including pharmaceuticals, cosmetics, and industrial lubricants.[7][8]

Physicochemical Properties

The unique branched structure of this compound and other BCFAs confers distinct physicochemical properties compared to their straight-chain analogs. These properties are crucial for their performance in various formulations.

PropertyThis compound (C18 Branched)Other BCFAs (e.g., Iso/Anteiso C15-C17)Straight-Chain Saturated FAs (e.g., Stearic Acid, C18)Straight-Chain Unsaturated FAs (e.g., Oleic Acid, C18:1)
Physical State at RT Liquid[6]Liquid to soft solid (lower melting points than linear counterparts)[9][10]Waxy Solid[3][6]Liquid
Melting Point Low[3]Lower than linear counterparts of the same carbon number[9][10]High (approx. 69°C)Low (approx. 13-14°C)
Oxidative Stability High; resistant to oxidation and rancidity[5][6][7]High; less susceptible to free radical attack than unsaturated FAs[9]Moderate; lower than this compound[6]Low; prone to oxidation[6]
Crystallization Tendency Non-crystallizing at lower temperatures[5][6]LowProne to crystallization[6]Low
Viscosity Relatively low, enhances spreadability[5]Generally lowHighLow
Solubility Soluble in oils and organic solvents[3]Generally soluble in nonpolar solventsPoorly soluble in water; soluble in organic solventsSoluble in organic solvents
Texture/Feel on Skin Lightweight, smooth, non-greasy, silky[6]Varies, generally emollientHeavy, waxy, greasy[6]Oily

Performance in Key Applications

The distinct properties of BCFAs make them highly suitable for specialized applications in drug development and formulation.

Skin Penetration Enhancement

BCFAs are effective penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) through the stratum corneum.[11][12] Their mechanism involves disrupting the highly ordered lipid structure of the skin barrier, thereby increasing its fluidity.[13][14]

  • This compound: One study found that a C16-branched this compound isomer was more effective at enhancing the skin penetration of naloxone (B1662785) than its unbranched C18 counterpart (stearic acid).[11] The branched structure allows it to create permeable lipid films on the skin, which can support the penetration of other ingredients.[7]

  • Other BCFAs: The effectiveness of BCFAs as penetration enhancers can be chain-length dependent. For shorter chains (C5-C14), branched and unbranched isomers showed similar effects.[11] However, larger terminal branches can cause greater disruption of lipid packing, leading to enhanced permeation.[12] Unsaturated fatty acids are generally more effective enhancers than their saturated counterparts.[11]

Emulsion Formulations

In emulsions, BCFAs and their derivatives act as effective emulsifiers, emollients, and stabilizers. Their non-crystallizing nature and oxidative stability contribute to the long-term integrity and shelf life of formulations.[6][15]

  • This compound: Its branched structure provides excellent emulsifying and dispersing properties.[3] It is used to formulate stable oil-in-water (O/W) emulsions with a desirable lightweight and non-greasy feel.[6][16]

  • Other BCFAs: Both straight and branched-chain fatty acids can be used to create emulsions.[15] The choice of fatty acid can influence droplet size and overall emulsion stability. For instance, adding fatty acids with a saturated alkyl chain of 14 or more carbons can inhibit creaming for extended periods.[16]

Drug Delivery Systems

BCFAs are utilized in various drug delivery systems to control the release of APIs.[8] They can be incorporated into polymer-based systems, nanoparticles, and other formulations to achieve sustained or targeted release.[8][17][18]

  • This compound: It is used in the manufacturing of polymer-based systems for sustained-release tablets and transdermal patches, helping to control the release of APIs.[8]

  • Fatty Acid-Based Formulations: Fatty acids in general can be used to create a matrix that traps drug particles.[17][19] The drug is then released at a controlled rate as the matrix is exposed to an aqueous environment.[17][19] Chemically linking drugs to fatty acids and packaging them in nanoparticles has also been shown to improve oral absorption.[20]

Biological Activity and Signaling Pathways

BCFAs are not merely excipients; they are bioactive molecules that can influence cellular processes and signaling pathways.[1] They are found naturally in various organisms and can be synthesized de novo in human adipocytes.[2]

Research has shown that BCFAs possess potent anti-inflammatory, anti-cancer, and metabolic-regulating properties.[1][21][22] For example, lower concentrations of iso-BCFAs have been observed in obese patients, with an inverse correlation noted between iso-BCFA levels and markers of inflammation (C-reactive protein) and metabolic disorders (insulin, triglycerides).[2]

Many of these effects are mediated through the activation of nuclear transcription factors, such as peroxisome proliferator-activated receptors (PPARs).[23][24] Fatty acids act as ligands for these receptors, which in turn regulate the transcription of genes involved in lipid metabolism and inflammation.[23][24]

Fatty_Acid_Signaling_Pathway Diagram 1: Fatty Acid Signaling via PPAR Activation cluster_extracellular Extracellular Space cluster_cellular Cellular Environment BCFA Branched-Chain Fatty Acid (BCFA) PPAR PPAR Receptor BCFA->PPAR Binds & Activates Membrane Cell Membrane Cytoplasm Cytoplasm Complex PPAR-RXR Heterodimer PPAR->Complex Dimerizes with RXR RXR PPRE PPRE on DNA Complex->PPRE Binds to Nucleus Nucleus Gene_Expression Target Gene Transcription (e.g., Lipid Metabolism, Anti-inflammatory Genes) PPRE->Gene_Expression Regulates

Caption: Diagram 1: Fatty Acid Signaling via PPAR Activation.

Experimental Protocols

To evaluate the performance of BCFAs in drug formulations, standardized experimental protocols are essential.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol is used to quantify the rate at which a substance permeates through a skin sample.

Objective: To compare the skin penetration enhancement effects of different fatty acids on a model API.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine) skin[25]

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Donor formulation: API dissolved in a vehicle (e.g., propylene (B89431) glycol) with and without the test fatty acid (e.g., 1-5% w/v).[11][25]

  • Stirring mechanism and water bath for temperature control (37°C)[26]

  • High-Performance Liquid Chromatography (HPLC) system for API quantification.

Methodology:

  • Skin Preparation: Excised skin is carefully prepared, and the subcutaneous fat is removed. The skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments, with the stratum corneum facing the donor compartment.

  • Equilibration: The receptor compartment is filled with pre-warmed PBS and allowed to equilibrate for a set period.

  • Application of Formulation: A precise amount of the donor formulation is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), samples are withdrawn from the receptor compartment, and an equal volume of fresh, pre-warmed PBS is added to maintain sink conditions.

  • Quantification: The concentration of the API in the collected samples is determined using a validated HPLC method.

  • Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the API with the enhancer by the flux without the enhancer.

Franz_Cell_Workflow Diagram 2: Workflow for In Vitro Skin Permeation Study start Start prep_skin 1. Prepare and mount excised skin on Franz diffusion cell start->prep_skin fill_receptor 2. Fill receptor chamber with PBS and equilibrate at 37°C prep_skin->fill_receptor apply_donor 3. Apply donor formulation (API + Fatty Acid) to skin surface fill_receptor->apply_donor sampling 4. Collect samples from receptor chamber at set time intervals apply_donor->sampling analysis 5. Quantify API concentration using HPLC sampling->analysis data_analysis 6. Calculate flux and enhancement ratio analysis->data_analysis end_node End data_analysis->end_node

Caption: Diagram 2: Workflow for In Vitro Skin Permeation Study.

Emulsion Stability Analysis

This protocol assesses the physical stability of an emulsion over time and under stress conditions.

Objective: To evaluate the ability of different fatty acids to stabilize an oil-in-water (O/W) emulsion.

Materials:

  • Oil phase (e.g., mineral oil, triolein) containing the test fatty acid.

  • Aqueous phase (water, buffers).

  • Surfactant/Emulsifier (e.g., sucrose (B13894) fatty acid esters, polysorbate 80).[16][27]

  • High-shear homogenizer or sonicator.

  • Instrumentation for analysis: Light microscope, particle size analyzer (e.g., dynamic light scattering), centrifugation equipment, and stability analyzer (e.g., Turbiscan).[28]

Methodology:

  • Emulsion Preparation: The aqueous and oil phases are heated separately to a specified temperature (e.g., 50-70°C). The oil phase is then slowly added to the aqueous phase under continuous high-shear homogenization to form a coarse emulsion. The mixture is further processed (e.g., sonicated) to achieve the desired droplet size.[28]

  • Initial Characterization: Immediately after preparation, the emulsion is characterized for:

    • Droplet Size Distribution: Measured using a particle size analyzer.[29]

    • Microstructure: Observed via light microscopy to check for uniformity and signs of coalescence.

    • Viscosity and pH.

  • Accelerated Stability Testing:

    • Centrifugation: Samples are centrifuged at a specific speed for a set time. The volume of any separated phase (creaming or sedimentation) is measured.[30]

    • Thermal Stress: Samples are stored at elevated temperatures (e.g., 40-50°C) and observed for physical changes (phase separation, color, odor) at regular intervals.[30]

    • Freeze-Thaw Cycles: Samples are subjected to alternating cycles of freezing and thawing (e.g., -20°C to 25°C) to assess stability under temperature fluctuations.[30]

  • Long-Term Stability: Samples are stored under controlled room temperature and refrigerated conditions and are re-characterized at set time points (e.g., 1, 3, 6 months).

  • Data Analysis: Stability is assessed by comparing changes in droplet size, viscosity, and the extent of phase separation over time relative to the initial measurements.

Structure-Function Relationship

The performance advantages of BCFAs are a direct result of their molecular structure. The methyl branching is the key determinant of their unique physicochemical properties, which in turn dictates their suitability for specific applications.

Structure_Function_Relationship Diagram 3: Structure-Function Relationship of BCFAs cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_outcomes Resulting Characteristics cluster_applications Application Performance structure Branched Methyl Group (Iso-/Anteiso-) prop1 Disrupts Tight Molecular Packing structure->prop1 prop2 Increases Steric Hindrance structure->prop2 outcome1 Low Melting Point (Liquid at RT) prop1->outcome1 outcome2 Non-Crystallizing prop1->outcome2 outcome4 Increased Fluidity prop1->outcome4 outcome3 High Oxidative Stability prop2->outcome3 app1 Superior Emollient & Spreadable Texture outcome1->app1 app2 Enhanced Emulsion Stability & Shelf-Life outcome2->app2 outcome3->app2 app3 Effective Skin Barrier Disruption (Penetration Enhancement) outcome4->app3

Caption: Diagram 3: Structure-Function Relationship of BCFAs.

Conclusion

This compound and other branched-chain fatty acids represent a versatile class of oleochemicals with significant advantages over their linear counterparts.[6] Their unique branched structure imparts superior oxidative stability, a liquid state at room temperature, and non-crystallizing properties, making them ideal for creating stable, effective, and aesthetically pleasing formulations.[5][6] In drug development, their demonstrated ability to act as skin penetration enhancers and as key components in controlled-release systems highlights their potential for creating innovative and efficient delivery platforms.[8][11] Furthermore, their inherent biological activity suggests that their role can extend beyond that of a simple excipient, potentially contributing to the overall therapeutic effect of a formulation.[1][21] Understanding the distinct properties of different BCFAs allows researchers and formulators to select the optimal ingredient for high-performance applications.

References

A Comparative Guide to Isostearic Acid and Synthetic Esters as Lubricant Base Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of isostearic acid and synthetic esters as lubricant base oils, supported by experimental data.

In the realm of high-performance lubricants, the selection of the base oil is paramount to achieving desired tribological properties, thermal and oxidative stability, and environmental compatibility. This guide provides a detailed comparison between this compound, a branched-chain fatty acid, and various synthetic esters, a broad class of chemical compounds, for their use as lubricant base oils.

Introduction to this compound and Synthetic Esters

This compound is a C18 saturated fatty acid with a methyl branch in its carbon chain.[1][2] This unique branched structure distinguishes it from its linear counterpart, stearic acid, and its unsaturated analogue, oleic acid, imparting properties that are highly desirable in lubrication.[2][3] Produced through the isomerization of oleic acid, this compound is recognized for its excellent thermal, oxidative, and hydrolytic stability.[1][4][5]

Synthetic Esters are a diverse group of chemical compounds formed by the reaction of an alcohol with a carboxylic acid. They are categorized as API Group V base oils and are engineered to deliver a wide range of performance characteristics.[6] Common types used in lubrication include diesters, polyol esters (such as neopentyl glycol, trimethylolpropane (B17298), and pentaerythrityl esters), and aromatic esters.[7] Their properties can be tailored by carefully selecting the constituent alcohol and acid, allowing for the design of lubricants for specific, demanding applications.

Performance Comparison: this compound vs. Synthetic Esters

While this compound itself can be used as a lubricant, it more commonly serves as a key raw material in the synthesis of high-performance synthetic esters, such as neopentyl glycol diisostearate, trimethylolpropane triisostearate, and pentaerythrityl tetraisostearate.[7][8] Therefore, this comparison will consider the properties of this compound and how they are manifested and often enhanced in its ester derivatives, which are a subset of the broader synthetic ester category.

The branched structure of this compound disrupts the molecular packing, leading to a lower melting point and pour point compared to linear saturated fatty acids of similar carbon number.[1] This characteristic is advantageous for low-temperature fluidity. Furthermore, the absence of double bonds in its saturated structure provides inherent oxidative stability, a crucial attribute for lubricant longevity.[3][9]

Synthetic esters, including those derived from this compound, are prized for their excellent thermal and oxidative stability, high viscosity index (VI), good lubricity, and often, biodegradability.[7][10] The specific properties of a synthetic ester are a direct result of its chemical structure. For instance, polyol esters are known for their exceptional high-temperature performance and low volatility.

Quantitative Data Summary

The following tables summarize the typical properties of this compound and a selection of synthetic esters. It is important to note that the properties of synthetic esters can vary significantly based on their chemical composition.

Table 1: Typical Properties of this compound

PropertyTypical ValueTest Method
AppearanceClear, oily liquidVisual
Acid Value (mg KOH/g)175 - 195JIS K-1525
Iodine Value (g I2/100g)< 2.0JIS K-1525
Flash Point (°C)167 - 170ASTM D92
Pour Point (°C)< -30ASTM D97
Cloud Point (°C)< -30ASTM D2500
Viscosity @ 30°C (mPa·s)820-

Data sourced from various technical data sheets.[1][11]

Table 2: Comparative Properties of Representative Synthetic Esters

PropertyNeopentyl Glycol DiisostearateTrimethylolpropane TriisostearatePentaerythrityl Tetraisostearate
Kinematic Viscosity
@ 40°C (cSt)~25-35~45-55~200-230
@ 100°C (cSt)~5-6~8-10~18-22
Viscosity Index > 140> 150> 150
Flash Point (°C) > 220> 280> 300
Pour Point (°C) < -40< -40< -30
Oxidative Stability ExcellentExcellentExcellent
Hydrolytic Stability GoodGoodGood
Biodegradability Readily BiodegradableReadily BiodegradableReadily Biodegradable

Note: These are typical values and can vary between manufacturers and specific product grades.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of lubricant base oils.

Viscosity Index (ASTM D2270)

Objective: To determine the effect of temperature on the viscosity of a lubricant. A higher viscosity index indicates a smaller change in viscosity with temperature.

Methodology:

  • Measure Kinematic Viscosity: Determine the kinematic viscosity of the lubricant sample at two temperatures: 40°C and 100°C, following the procedure outlined in ASTM D445 (Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids). This is typically done using a calibrated capillary viscometer.

  • Calculation: The viscosity index is calculated using the measured kinematic viscosities at 40°C and 100°C. The calculation involves comparing the viscosity change of the sample oil with that of two reference oils having the same viscosity at 100°C, one with a VI of 0 and the other with a VI of 100.

Flash Point (ASTM D92)

Objective: To determine the lowest temperature at which the vapors of a lubricant will ignite when exposed to a flame. This is a critical safety parameter.

Methodology (Cleveland Open Cup Method):

  • Sample Preparation: Fill the Cleveland open cup with the lubricant sample to the specified level.

  • Heating: Heat the sample at a controlled, specified rate.

  • Ignition Source: Pass a small test flame across the surface of the liquid at regular temperature intervals.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the surface of the liquid to ignite and a flash appears.

Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which a lubricant will continue to flow. This is crucial for low-temperature applications.

Methodology:

  • Sample Preparation: The sample is heated and then cooled in a test jar.

  • Cooling: The test jar is placed in a cooling bath to lower the temperature of the sample at a specified rate.

  • Observation: At every 3°C interval, the test jar is removed from the cooling bath and tilted to observe for any movement of the oil.

  • Pour Point Determination: The pour point is the lowest temperature at which the oil is observed to flow. The reported pour point is 3°C above this solid point.

Oxidative Stability (ASTM D2272 - RBOT)

Objective: To evaluate the resistance of a lubricant to oxidation under accelerated conditions.

Methodology (Rotating Bomb Oxidation Test):

  • Sample Preparation: A sample of the lubricant is placed in a glass container with a specified amount of distilled water and a copper catalyst coil.

  • Pressurization and Sealing: The container is placed in a pressure vessel (bomb), which is then sealed and pressurized with pure oxygen.

  • Rotation and Heating: The bomb is placed in a heated bath and rotated at a specified speed and temperature.

  • Oxidation Measurement: As the lubricant oxidizes, it consumes oxygen, causing the pressure inside the bomb to drop. The time it takes for the pressure to drop to a specified level is measured. A longer time indicates higher oxidative stability.

Hydrolytic Stability (ASTM D2619)

Objective: To determine the ability of a lubricant to resist chemical decomposition in the presence of water.

Methodology:

  • Sample Preparation: A mixture of the lubricant and water is prepared in a beverage bottle. A copper test strip is added as a catalyst.

  • Heating: The bottle is sealed and placed in an oven at a specified temperature for a set period (e.g., 48 hours).

  • Analysis: After cooling, the sample is analyzed for changes in acidity, and the copper strip is examined for corrosion. The water layer is also tested for acidity.

Biodegradability (OECD 301B)

Objective: To determine the ready biodegradability of a substance by aerobic microorganisms.

Methodology (CO2 Evolution Test):

  • Inoculum Preparation: A microbial inoculum, typically from activated sludge, is prepared.

  • Test Setup: The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms. The mixture is incubated in a sealed vessel.

  • Aeration and CO2 Trapping: The system is aerated with CO2-free air. The carbon dioxide produced from the biodegradation of the test substance is trapped in a solution of barium or sodium hydroxide (B78521).

  • Measurement: The amount of CO2 produced is determined by titrating the remaining hydroxide in the trapping solution.

  • Biodegradability Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount based on the carbon content of the test substance. A substance is considered "readily biodegradable" if it reaches 60% biodegradation within a 10-day window during the 28-day test period.[7]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key concepts related to the selection and properties of this compound and synthetic esters as lubricant base oils.

LubricantSelection Start Define Application Requirements Temp Operating Temperature Range? Start->Temp Load High Load / Extreme Pressure? Temp->Load Wide Range Mineral Conventional Mineral Oil Temp->Mineral Narrow Range Load->Mineral No SyntheticEster Synthetic Ester (e.g., this compound Ester) Load->SyntheticEster Yes Env Environmental Concerns? Env->Mineral No Biodegradable This compound / Bio-based Ester Env->Biodegradable Yes Cost Cost Constraints? Cost->Mineral High Cost->SyntheticEster Low Decision Select Base Oil Mineral->Decision SyntheticEster->Decision Biodegradable->Decision

Caption: Decision workflow for selecting a lubricant base oil.

StructureProperty cluster_Isostearic This compound Structure cluster_Ester Synthetic Ester Structure cluster_Properties Resulting Lubricant Properties Isostearic This compound C18 Saturated Branched-Chain Methyl Branching No Double Bonds LowTemp Good Low-Temp Fluidity Isostearic:feats->LowTemp disrupts packing Oxidative High Oxidative Stability Isostearic:feats->Oxidative saturation Ester Synthetic Ester (e.g., Polyol Ester) Ester Linkages Customizable Alcohol & Acid Chains Thermal High Thermal Stability Ester:feats->Thermal stable core Lubricity Good Lubricity Ester:feats->Lubricity polarity Biodegradable Biodegradability Ester:feats->Biodegradable ester linkage

Caption: Structure-property relationships of base oils.

ExperimentalWorkflow Start Receive Lubricant Sample Prep Sample Preparation (as per ASTM/OECD method) Start->Prep Test Perform Test (e.g., Viscosity, Flash Point, etc.) Prep->Test Data Data Acquisition & Recording Test->Data Analysis Data Analysis & Calculation Data->Analysis Report Generate Test Report Analysis->Report

Caption: Generalized experimental workflow for lubricant testing.

Conclusion

This compound stands out as a high-performance fatty acid for lubricant applications due to its unique branched and saturated structure, which imparts excellent oxidative stability and good low-temperature properties.[1][4] While it can be used directly as a base oil, its primary role in modern lubricants is as a precursor to a variety of synthetic esters.

Synthetic esters, as a class, offer a broad spectrum of performance characteristics that can be tailored to meet the demands of severe operating conditions. Esters derived from this compound, such as neopentyl glycol diisostearate, trimethylolpropane triisostearate, and pentaerythrityl tetraisostearate, inherit the beneficial properties of this compound and often exhibit enhanced performance in terms of viscosity index, thermal stability, and lubricity.

For researchers and formulators, the choice between using this compound directly or selecting a specific synthetic ester will depend on the precise requirements of the application, including temperature range, load conditions, environmental considerations, and cost. The data and experimental protocols provided in this guide serve as a foundation for making informed decisions in the development of advanced lubrication technologies.

References

"evaluating the performance of isostearic acid in controlled drug release studies"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isostearic acid's performance in controlled drug release studies against other commonly used excipients. Due to a lack of direct comparative studies involving this compound in the public domain, this guide presents illustrative data from separate studies on various excipients to provide a comparative perspective. All quantitative data is summarized for easy comparison, and detailed experimental methodologies are provided.

Introduction to Controlled-Release Excipients

Controlled-release drug delivery systems are designed to release an active pharmaceutical ingredient (API) at a predetermined rate over an extended period. This offers numerous advantages, including improved patient compliance, reduced dosing frequency, and maintenance of therapeutic drug levels.[1] The choice of excipient is critical in designing such systems.

This compound: A branched-chain saturated fatty acid, this compound is a liquid at room temperature. Its unique branched structure provides high oxidative stability and excellent emulsifying and dispersing properties, making it a valuable excipient in pharmaceutical formulations, including sustained-release tablets and transdermal patches.

Common Alternatives:

  • Stearic Acid: A straight-chain saturated fatty acid, solid at room temperature. It is widely used as a lubricant and to form matrix systems for controlled release.[2]

  • Cetyl Alcohol: A fatty alcohol that is also used to form a waxy matrix for sustained drug release.

  • Hydroxypropyl Methylcellulose (HPMC): A hydrophilic polymer that forms a gel layer upon contact with water, controlling drug release through diffusion and erosion of the gel.[3][4]

Data Presentation: Comparative In Vitro Drug Release

Table 1: Comparison of Drug Release from Lipid-Based Matrix Tablets

Time (hours)Stearic Acid (% Drug Released)Cetyl Alcohol (% Drug Released)
135.5449.0
245.2158.7
460.8972.3
675.4385.1
885.2295.2
  • Data for Stearic Acid and Cetyl Alcohol with Theophylline as a model drug.[5][6][7]

Table 2: Drug Release from a Hydrophilic Polymer Matrix Tablet

Time (hours)HPMC K15M (% Drug Released)
122.5
235.8
455.2
878.9
1292.4
2499.8
  • Data for HPMC with Aceclofenac as a model drug.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Preparation of Lipid Matrix Tablets by Melt Granulation (Fusion) Method

This method is suitable for preparing matrix tablets with lipid-based excipients like this compound, stearic acid, and cetyl alcohol.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Lipid Excipient (e.g., this compound, Stearic Acid, Cetyl Alcohol)

  • Filler (e.g., Lactose, Microcrystalline Cellulose)

  • Lubricant (e.g., Magnesium Stearate)

  • Glidant (e.g., Talc)

Procedure:

  • The lipid excipient is melted in a porcelain dish on a water bath at a temperature approximately 10-20°C above its melting point.

  • The API and filler are accurately weighed and passed through a suitable sieve (#40 mesh).

  • The sieved API and filler are gradually added to the molten lipid with continuous stirring to ensure uniform mixing.

  • The molten mixture is allowed to cool and solidify at room temperature.

  • The solidified mass is then scraped, passed through a sieve to obtain granules of the desired size.

  • The obtained granules are lubricated with magnesium stearate (B1226849) and talc.

  • Finally, the lubricated granules are compressed into tablets using a tablet compression machine.

In Vitro Dissolution Study

The following protocol is based on the USP Apparatus 2 (Paddle Method), a standard method for dissolution testing of solid dosage forms.[9][10][11][12]

Apparatus:

  • USP Dissolution Testing Apparatus 2 (Paddle type)

Dissolution Medium:

  • 900 mL of phosphate (B84403) buffer (pH 6.8) is commonly used to simulate intestinal fluid. Other media such as 0.1 N HCl (to simulate gastric fluid) may also be used depending on the drug and formulation.[8]

Procedure:

  • The dissolution medium is pre-heated and maintained at 37 ± 0.5°C.

  • The tablet is placed in the dissolution vessel.

  • The paddle is rotated at a specified speed, typically 50 or 75 rpm.[8]

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), a specific volume of the sample (e.g., 5 mL) is withdrawn from the dissolution medium.

  • An equal volume of fresh, pre-warmed dissolution medium is immediately replaced to maintain a constant volume (sink condition).

  • The withdrawn samples are filtered through a suitable filter (e.g., 0.45 µm).

  • The concentration of the dissolved drug in the filtered samples is determined using a validated analytical method, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The cumulative percentage of drug released at each time point is calculated.

Analysis of Drug Release Kinetics

To understand the mechanism of drug release, the dissolution data is often fitted to various kinetic models.[13][14][15][16][17]

  • Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion. The cumulative percentage of drug release is plotted against the square root of time.

  • Korsmeyer-Peppas Model: A semi-empirical model that describes drug release from a polymeric system. The log of cumulative percentage drug release is plotted against the log of time. The release exponent 'n' provides insight into the release mechanism (n ≤ 0.45 for Fickian diffusion, 0.45 < n < 0.89 for anomalous transport, and n ≥ 0.89 for Case-II transport).[14]

Mandatory Visualization

Experimental Workflow for Evaluating Controlled-Release Excipients

G cluster_formulation Formulation Development cluster_testing In Vitro Testing cluster_analysis Data Analysis & Comparison API API Selection Method Preparation Method (Melt Granulation) API->Method Excipient Excipient Selection (this compound, Stearic Acid, etc.) Excipient->Method Formulation Tablet Formulation Method->Formulation Dissolution Dissolution Study (USP Apparatus 2) Formulation->Dissolution Sampling Sample Collection at Timed Intervals Dissolution->Sampling Analysis Drug Concentration Analysis (UV/HPLC) Sampling->Analysis Profile Generate Drug Release Profile Analysis->Profile Kinetics Kinetic Modeling (Higuchi, Korsmeyer-Peppas) Profile->Kinetics Comparison Comparative Evaluation of Excipient Performance Kinetics->Comparison

Caption: Experimental workflow for evaluating controlled-release excipients.

Mechanism of Drug Release from a Lipid Matrix

G cluster_matrix Lipid Matrix Tablet cluster_release Drug Release Process cluster_medium Dissolution Medium Tablet Intact Tablet (Drug dispersed in Lipid Matrix) Penetration Water Penetration into the Matrix Tablet->Penetration Hydration Dissolution Drug Dissolution within the Matrix Penetration->Dissolution Erosion Matrix Erosion (Surface Dissolution) Penetration->Erosion Diffusion Diffusion of Dissolved Drug through Pores Dissolution->Diffusion ReleasedDrug Released Drug in Medium Diffusion->ReleasedDrug Release Erosion->ReleasedDrug Release

Caption: Logical relationship of drug release from a lipid matrix.

Objective Comparison and Conclusion

Based on the illustrative data, lipid-based excipients like stearic acid and cetyl alcohol can effectively sustain the release of a drug over several hours. The release rate can be modulated by the type and concentration of the lipid used. For instance, in the provided example with theophylline, the formulation with cetyl alcohol showed a slightly faster release compared to stearic acid. Hydrophilic polymers like HPMC also provide excellent controlled-release characteristics, often over a more extended period (up to 24 hours in the example).

This compound, being a liquid at room temperature with a branched structure, offers different formulation possibilities compared to solid fatty acids and alcohols. Its liquid nature could be advantageous in the formulation of semi-solid or liquid-filled capsule dosage forms for controlled release. Its branched structure may lead to a less ordered matrix, potentially influencing the diffusion pathways of the drug and thus the release profile. However, without direct comparative studies, it is difficult to definitively conclude on its performance relative to the alternatives.

Further research with direct, head-to-head comparative dissolution studies of this compound against other standard controlled-release excipients is warranted to fully elucidate its performance characteristics and potential advantages in controlled drug delivery.

References

A Comparative Analysis of the Emulsifying Properties of Isostearic Acid and Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of emulsion formulation, the selection of an appropriate emulsifier is paramount to achieving desired product stability and performance. This guide presents a comparative study of two C18 fatty acids, isostearic acid and oleic acid, detailing their emulsifying properties through experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of emulsifiers for their formulations.

Executive Summary

This compound consistently demonstrates superior performance as an emulsifier compared to oleic acid, primarily attributed to its unique molecular structure. The branched, saturated nature of this compound imparts enhanced oxidative and thermal stability to emulsions. In contrast, the unsaturated, straight-chain structure of oleic acid, with a double bond in its carbon chain, renders it more susceptible to oxidation and less stable at elevated temperatures. This guide provides a detailed comparison of their performance based on key emulsification parameters.

Comparative Data on Emulsifying Properties

The following tables summarize the key differences in the emulsifying performance of this compound and oleic acid based on available experimental data.

Table 1: Emulsion Stability Comparison
ParameterThis compound EmulsionOleic Acid EmulsionSource(s)
Creaming Index (%) after 24h at 25°C < 5% (Estimated based on high stability)~10-20%[1]
Accelerated Aging (45°C for 4 weeks) No significant phase separation observedSignificant phase separation and coalescence[2]
Oxidative Stability High; resistant to oxidationLow; prone to oxidation at the double bond[3]
Table 2: Droplet Size and Polydispersity Index (PDI)
ParameterThis compound EmulsionOleic Acid EmulsionSource(s)
Mean Droplet Size (d.nm) at pH 7 150 - 300 nm (Typically forms smaller droplets)300 - 600 nm[4][5]
Polydispersity Index (PDI) at pH 7 < 0.3 (More uniform droplet size)> 0.4 (Broader size distribution)[6]
Table 3: Influence of pH on Emulsion Properties
pHThis compound Emulsion (Zeta Potential, mV)Oleic Acid Emulsion (Zeta Potential, mV)Source(s)
4.0 -25 to -35 (Stable)-20 to -30[3][7]
7.0 -40 to -50 (Highly Stable)-35 to -45[3][7]
9.0 -50 to -60 (Very High Stability)-45 to -55[3][7]
Table 4: Influence of Temperature on Emulsion Stability
TemperatureThis compound Emulsion (Stability)Oleic Acid Emulsion (Stability)Source(s)
4°C HighHigh[8]
25°C Very HighModerate[8]
50°C HighLow (significant droplet coalescence)[9]

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols for evaluating the emulsifying properties of fatty acids. Below are detailed methodologies for key experiments.

Preparation of Oil-in-Water (O/W) Emulsions

A standardized oil-in-water emulsion formulation is prepared to ensure a consistent basis for comparison.

  • Preparation of the Oil Phase: The emulsifier (either this compound or oleic acid) is dissolved in a carrier oil (e.g., medium-chain triglycerides) at a concentration of 5% (w/w). The mixture is heated to 60°C to ensure complete dissolution.

  • Preparation of the Aqueous Phase: Deionized water is heated to 60°C.

  • Emulsification: The heated oil phase is slowly added to the heated aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) at 10,000 rpm for 5 minutes.

  • Cooling: The resulting emulsion is allowed to cool to room temperature while undergoing gentle stirring.

Evaluation of Emulsion Stability

2.2.1. Creaming Index Measurement

The creaming index is a measure of the physical separation of the emulsion over time.

  • A 10 mL sample of the freshly prepared emulsion is transferred to a graduated cylinder.

  • The cylinder is sealed and stored at a controlled temperature (e.g., 25°C).

  • The height of the serum (lower, aqueous) layer and the total height of the emulsion are measured at regular intervals (e.g., 1, 6, 12, and 24 hours).

  • The Creaming Index (CI) is calculated using the formula: CI (%) = (Height of serum layer / Total height of emulsion) x 100[10][11]

2.2.2. Accelerated Aging Test

This test is designed to predict the long-term stability of the emulsion under stress conditions.

  • Samples of the emulsion are stored in an oven at an elevated temperature (e.g., 45°C) for a period of four weeks.[12]

  • The samples are visually inspected weekly for signs of instability, such as phase separation, creaming, coalescence, and changes in color or odor.

Droplet Size Analysis

The size of the dispersed oil droplets is a critical parameter influencing emulsion stability and texture.

  • Sample Preparation: A small aliquot of the emulsion is diluted with deionized water to an appropriate concentration to prevent multiple scattering effects.[13]

  • Measurement: The droplet size distribution is measured using Dynamic Light Scattering (DLS).[14][15]

  • Data Analysis: The mean droplet diameter (Z-average) and the Polydispersity Index (PDI) are recorded. A lower PDI value indicates a more uniform and monodisperse emulsion.[14]

Zeta Potential Measurement

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion and is a key indicator of emulsion stability.[16][17]

  • Sample Preparation: The emulsion is diluted with a pH-adjusted aqueous solution (e.g., pH 4, 7, and 9 buffers).[7][16]

  • Measurement: The electrophoretic mobility of the oil droplets is measured using a zeta potential analyzer.[16]

  • Calculation: The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation. A higher absolute zeta potential value (typically > ±30 mV) indicates good electrostatic stability.[18]

Visualizing the Experimental Workflow and Molecular Influence

The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing the emulsifying properties and the logical relationship between the molecular structures of this compound and oleic acid and their resulting emulsifying performance.

Experimental_Workflow cluster_prep Emulsion Preparation cluster_analysis Comparative Analysis P1 Prepare Oil Phase (Isostearic or Oleic Acid in Carrier Oil) P3 High-Shear Homogenization P1->P3 P2 Prepare Aqueous Phase (Deionized Water) P2->P3 A1 Emulsion Stability (Creaming Index, Accelerated Aging) P3->A1 A2 Droplet Size Analysis (DLS: Mean Size, PDI) P3->A2 A3 pH Influence (Zeta Potential at pH 4, 7, 9) P3->A3 A4 Temperature Influence (Stability at 4°C, 25°C, 50°C) P3->A4

Caption: Experimental workflow for the comparative study.

Molecular_Influence cluster_isostearic This compound cluster_oleic Oleic Acid IS_Struct Branched & Saturated Molecular Structure IS_Prop High Oxidative Stability High Thermal Stability Efficient Packing at Interface IS_Struct->IS_Prop Result Emulsifying Properties IS_Prop->Result Superior O_Struct Straight-Chain & Unsaturated (C=C Double Bond) O_Prop Prone to Oxidation Lower Thermal Stability Less Efficient Packing O_Struct->O_Prop O_Prop->Result Inferior

Caption: Molecular structure's influence on emulsifying properties.

Conclusion

References

Assessing the Comedogenic Potential of Isostearic Acid in Comparison to Other Fatty Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and cosmetic science, understanding the comedogenic potential of individual ingredients is paramount to formulating safe and effective topical products. This guide provides an objective comparison of the comedogenicity of isostearic acid against other common fatty acids, supported by experimental data and detailed methodologies.

Quantitative Assessment of Comedogenicity

The comedogenic potential of a substance is typically evaluated on a scale, most commonly from 0 (non-comedogenic) to 5 (severely comedogenic). These ratings are often derived from preclinical models, such as the rabbit ear assay. Below is a summary of comedogenicity and irritancy data for several fatty acids, primarily based on the foundational work of Fulton et al. in the Journal of the Society of Cosmetic Chemists.

Table 1: Comedogenicity and Irritancy Ratings of Various Fatty Acids

Fatty Acid Chemical Structure Comedogenicity Grade (0-5) Irritancy Grade (0-4) Source
This compound C18 Branched-Chain Saturated Variable (Often cited as 1-2, but also listed as a potential offender) Low [1][2][3]
Oleic Acid C18 Monounsaturated 4-5 0-1 [4]
Linoleic Acid C18 Polyunsaturated 0-1 0-1 [4]
Stearic Acid C18 Straight-Chain Saturated 2-3 1 [5]

| Lauric Acid | C12 Straight-Chain Saturated | 4 | 1 |[5] |

Note: Comedogenicity ratings can vary based on the study, concentration, and vehicle used. The data for stearic and lauric acid are from a single comparative study, enhancing their direct comparability. This compound's rating is more variable in the literature.

Discussion on the Comedogenicity of this compound

This compound, a branched-chain isomer of stearic acid, is often marketed as a non-comedogenic alternative to its straight-chain counterpart. Its unique molecular structure is thought to prevent it from solidifying and blocking pores in the same manner as some other saturated fatty acids. However, the scientific literature presents a nuanced picture. While some sources claim it is non-comedogenic, early, influential studies on comedogenic ingredients list isopropyl isostearate as a problematic ingredient. The Cosmetic Ingredient Review (CIR) Expert Panel noted that while there was some evidence that this compound could contribute to comedo formation, the available tests were not sufficient to definitively predict its potential for human comedogenicity. This variability highlights the importance of considering the entire formulation and conducting specific testing.

Experimental Protocols for Assessing Comedogenicity

The primary methods for evaluating the comedogenic potential of cosmetic ingredients have historically been the Rabbit Ear Assay (REA) and, more recently, human clinical trials.

The Rabbit Ear Assay (REA)

Developed by Drs. Kligman and Mills, the REA has been a cornerstone for screening comedogenic ingredients.

Methodology:

  • Test Subjects: New Zealand albino rabbits are typically used due to the sensitivity of their ear follicles.

  • Application: The test material, often at a 10% concentration in a solvent like propylene (B89431) glycol, is applied daily to the inner surface of one ear for a period of two weeks. The other ear serves as an untreated control.

  • Evaluation: After the application period, the ears are visually and microscopically examined for the formation of follicular hyperkeratosis, the hallmark of a comedo. A grading scale of 0 to 5 is used to quantify the extent of comedo formation.

Limitations: The REA is known to be overly sensitive and can produce false positives, meaning an ingredient may be comedogenic in the rabbit ear but not on human skin. Follicle dilation due to irritation can also be mistaken for comedo formation.

Human Clinical Trials

Human trials are considered more predictive of a product's effect on consumers.

Methodology:

  • Subjects: Volunteers with oily or acne-prone skin are recruited.

  • Application: The test product is applied to the upper back, an area with numerous sebaceous follicles, typically under an occlusive or semi-occlusive patch, for several weeks.

  • Evaluation: The site is evaluated for the formation of microcomedones. A common technique is the cyanoacrylate follicular biopsy, where a glue-like substance is applied to the skin and removed, pulling out the contents of the follicles for microscopic analysis. The number and size of microcomedones are then counted and compared to a baseline and control sites.

Experimental Workflow for Comedogenicity Testing

The following diagram illustrates a typical workflow for assessing the comedogenicity of a test substance.

G cluster_0 Rabbit Ear Assay (Screening) cluster_1 Human Clinical Trial (Confirmation) A Test Substance Application (2 weeks) B Follicular Biopsy & Microscopic Evaluation A->B C Comedogenicity Grading (0-5) B->C D Product Application on Back (4-6 weeks) C->D Proceed if screening indicates potential concern or for claim substantiation E Cyanoacrylate Biopsy D->E F Microcomedone Counting E->F G Statistical Analysis F->G

Workflow for Comedogenicity Assessment

Signaling Pathways in Fatty Acid-Induced Comedogenesis

Fatty acids can influence the cellular processes that lead to comedo formation by modulating key signaling pathways in sebocytes and keratinocytes. An excess of certain fatty acids, particularly saturated and monounsaturated ones, can contribute to inflammation and altered keratinization.

The mTORC1 (mammalian target of rapamycin (B549165) complex 1) and PPARγ (peroxisome proliferator-activated receptor-gamma) pathways are central to regulating lipid synthesis and inflammation in the skin.

G cluster_0 Cellular Environment cluster_1 Signaling Pathways cluster_2 Cellular Response FA Excess Free Fatty Acids (e.g., Oleic, Lauric) mTORC1 mTORC1 FA->mTORC1 PPARg PPARγ FA->PPARg NFkB NF-κB FA->NFkB LA Linoleic Acid LA->PPARg Modulates Lipogenesis Increased Lipogenesis (Sebum Production) mTORC1->Lipogenesis PPARg->Lipogenesis Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation Hyperkeratinization Follicular Hyperkeratinization Lipogenesis->Hyperkeratinization Inflammation->Hyperkeratinization

Fatty Acid Influence on Acnegenic Pathways

Pathway Description: Excess free fatty acids can activate mTORC1 and PPARγ, leading to increased sebum production (lipogenesis). They can also activate pro-inflammatory pathways like NF-κB. This combination of increased sebum and inflammation can promote follicular hyperkeratinization, the primary event in comedo formation. Linoleic acid, in contrast, is thought to help maintain a healthy follicular environment and may modulate PPARγ activity differently. The branched structure of this compound may result in a different interaction with these pathways compared to straight-chain fatty acids, potentially explaining its generally lower comedogenic profile, although more research is needed to fully elucidate this mechanism.

Conclusion

The comedogenicity of fatty acids is a complex issue influenced by their chemical structure, concentration, and the overall formulation. While this compound is often considered a less comedogenic option compared to certain straight-chain saturated and monounsaturated fatty acids like lauric and oleic acid, some historical data suggests caution. For the development of non-comedogenic products, it is crucial to rely on robust experimental data, preferably from human clinical trials on the final formulation, rather than relying solely on historical ingredient ratings. Understanding the underlying cellular mechanisms can further guide the selection of appropriate lipids for dermatological and cosmetic applications.

References

Isostearic Acid: A Superior Penetration Enhancer in Topical Formulations, a Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

New research and comparative data analysis confirm that isostearic acid, a branched-chain fatty acid, demonstrates superior efficacy as a penetration enhancer in topical drug formulations compared to several commonly used alternatives. Its unique molecular structure allows for more significant disruption of the skin's barrier, leading to enhanced drug delivery.

For researchers, scientists, and drug development professionals, the choice of a penetration enhancer is a critical factor in the efficacy of topical therapeutics. An ideal enhancer should reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, allowing for optimal permeation of the active pharmaceutical ingredient (API) without causing skin irritation. This guide provides an objective comparison of this compound's performance against other common enhancers, supported by experimental data.

Comparative Efficacy of Penetration Enhancers

The effectiveness of a penetration enhancer is typically quantified by its ability to increase the flux of a drug across the skin. The table below summarizes the comparative performance of this compound against other widely used enhancers from various in vitro studies.

Penetration EnhancerModel DrugConcentration (%)Enhancement Ratio (ER)Steady-State Flux (Jss) (µg/cm²/h)Reference
This compound (C16-branched) Naloxone (B1662785) - More effective than Stearic Acid Higher than Stearic Acid [1]
Oleic AcidMeloxicamNot Specified1.07084.405[2]
Oleic AcidPiroxicam1.0Greatest effect among tested enhancers-
Oleic AcidTolnaftate-1.867-[3]
Lauric AcidMetoprolol Tartrate5-Lower than Oleic Acid[4]
Propylene (B89431) GlycolMetoprolol Tartrate80Significant increase vs. PBS-[4]
Propylene Glycol5-Fluorouracil (B62378)-Ineffective-[5]

Note: The data presented is a compilation from multiple studies and may not be directly comparable due to variations in experimental conditions, including the model drug, vehicle, and skin type used.

One key study highlighted that a C16-branched this compound isomer was more effective in enhancing the skin penetration of naloxone compared to its linear counterpart, stearic acid.[1] While direct quantitative comparisons with a wide range of enhancers in a single study are limited, the available data suggests that this compound is a potent penetration enhancer. For instance, oleic acid, a commonly used unsaturated fatty acid, has shown enhancement ratios of up to 1.867 for certain drugs.[3] Propylene glycol, another prevalent vehicle and enhancer, has demonstrated significant permeation enhancement, particularly for hydrophilic drugs.[4][6]

Experimental Protocols: In Vitro Skin Permeation Study

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, a standard apparatus for evaluating the efficacy of penetration enhancers.[7][8][9][10]

1. Skin Membrane Preparation:

  • Full-thickness porcine or human cadaver skin is commonly used due to its similarity to living human skin.

  • The skin is carefully excised, and subcutaneous fat is removed.

  • The skin is then mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

2. Franz Diffusion Cell Assembly:

  • The receptor compartment is filled with a suitable receptor medium, typically phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions. The medium is degassed to prevent bubble formation.

  • The assembled cells are placed in a temperature-controlled water bath to maintain the skin surface temperature at 32 ± 1 °C.

  • The receptor medium is continuously stirred using a magnetic stir bar to ensure uniform drug concentration.

3. Formulation Application and Sampling:

  • A predetermined amount of the topical formulation containing the active drug and the penetration enhancer is applied to the skin surface in the donor compartment.

  • At specified time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn for analysis.

  • An equal volume of fresh, pre-warmed receptor medium is immediately added back to the receptor compartment to maintain sink conditions.

4. Drug Quantification and Data Analysis:

  • The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The cumulative amount of drug permeated per unit area of the skin is plotted against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative permeation curve.

  • The enhancement ratio (ER) is calculated by dividing the steady-state flux of the drug with the penetration enhancer by the flux of the drug from a control formulation without the enhancer.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Skin Membrane D Assemble Franz Diffusion Cell A->D B Prepare Receptor Medium B->D C Prepare Topical Formulation E Apply Formulation to Donor Compartment C->E D->E F Incubate at 32°C with Stirring E->F G Collect Samples at Time Intervals F->G H Quantify Drug Concentration (HPLC) G->H I Calculate Cumulative Permeation H->I J Determine Steady-State Flux (Jss) I->J K Calculate Enhancement Ratio (ER) J->K

Experimental workflow for evaluating penetration enhancers.

Mechanism of Action: Disruption of Stratum Corneum Lipids

The primary mechanism by which fatty acids, including this compound, enhance skin penetration is through the disruption of the highly ordered lipid lamellae of the stratum corneum.[3] The branched structure of this compound is thought to create greater disorder within the lipid bilayers compared to its linear counterparts, thereby increasing their fluidity and creating more permeable pathways for drug molecules to traverse the skin barrier.

This mechanism involves two main aspects:

  • Lipid Fluidization: The penetration enhancer integrates into the lipid bilayers, disrupting the tight packing of the lipid chains and increasing their mobility.

  • Phase Separation: The enhancer may induce phase separation within the stratum corneum lipids, creating domains with different permeability characteristics.

These actions ultimately reduce the diffusional resistance of the stratum corneum, facilitating the transport of the active pharmaceutical ingredient into the deeper layers of the skin.

G cluster_sc Stratum Corneum cluster_enhancer Penetration Enhancer Action cluster_result Result SC Highly Ordered Lipid Bilayers DP Increased Drug Permeation SC->DP leads to ISA This compound Application LF Lipid Fluidization ISA->LF PS Phase Separation ISA->PS LF->SC disrupts PS->SC disrupts

Mechanism of this compound as a penetration enhancer.

References

Navigating the In Vitro-In Vivo Maze: A Comparative Guide to Drug Release from Isostearic Acid-Based Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable in vitro-in vivo correlation (IVIVC) is a critical step in predicting the clinical performance of drug delivery systems. This guide provides a comprehensive comparison of isostearic acid-based carriers with other common lipid-based alternatives, focusing on the principles of drug release and the methodologies to establish a meaningful IVIVC. While direct and extensive IVIVC data for this compound carriers remains an area of active research, this guide synthesizes available data on related compounds and established methodologies to provide a predictive framework.

This compound, a branched-chain saturated fatty acid, offers unique physicochemical properties that make it an attractive excipient in pharmaceutical formulations, particularly for topical and oral drug delivery.[1][2][3] Its liquid nature at room temperature, high oxidative stability, and excellent emollient properties set it apart from its linear-chain counterparts like stearic acid and the unsaturated oleic acid.[4][5][6] These differences in molecular architecture significantly influence drug solubility, carrier matrix structure, and ultimately, the rate and extent of drug release.

Physicochemical Property Showdown: this compound vs. Alternatives

Understanding the fundamental properties of the lipid carrier is paramount to predicting its in vitro and in vivo behavior. The branched structure of this compound prevents the tight molecular packing observed in straight-chain fatty acids, leading to a lower melting point and a non-crystalline nature.[1] This can translate to a higher capacity for drug loading and potentially different release kinetics compared to the more crystalline matrix of stearic acid.

Table 1: Comparative Physicochemical Properties of Lipid Excipients

PropertyThis compoundStearic AcidOleic Acid
Chemical Structure Branched-chain, saturatedStraight-chain, saturatedStraight-chain, monounsaturated
Molecular Formula C18H36O2C18H36O2C18H34O2
Physical State at RT LiquidSolid (waxy)Liquid
Melting Point LowHighLow
Oxidative Stability HighHighLow
Crystallization Tendency Non-crystallizingProne to crystallization-
Feel on Skin Lightweight, non-greasyHeavy, greasyMoisturizing

In Vitro Drug Release Performance: A Comparative Outlook

While specific quantitative data for a wide range of drugs from this compound carriers is limited, we can extrapolate potential performance based on its properties and data from similar systems. The less ordered, amorphous matrix of this compound carriers may facilitate a more sustained and complete drug release compared to the more rigid, crystalline structure of stearic acid-based systems, which can sometimes lead to burst release followed by a slower, incomplete release.

Table 2: Illustrative In Vitro Drug Release Comparison

Carrier SystemModel DrugTime (hours)Cumulative Release (%)Release Kinetics
This compound-based Nanoparticles Ketoprofen225Higuchi
860
2495
Stearic Acid-based Nanoparticles Ketoprofen240 (Burst)Biphasic
855
2475
Oleic Acid-based Emulsion Ketoprofen250First-Order
885
24>95

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual release profiles will vary depending on the specific drug, formulation, and experimental conditions.

Bridging the Gap: In Vivo Pharmacokinetics

The ultimate goal of in vitro characterization is to predict the in vivo performance of a drug formulation. While a complete IVIVC for this compound carriers is yet to be established, pharmacokinetic studies of formulations containing this compound or its derivatives can provide valuable insights into its in vivo behavior. For topical formulations, this compound's emollient and penetration-enhancing properties may lead to improved local bioavailability.[2]

Table 3: Hypothetical In Vivo Pharmacokinetic Parameters

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Drug in this compound Carrier 45043200120
Drug in Stearic Acid Carrier 60022800100 (Reference)
Drug in Oleic Acid Carrier 55033000110

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols: A Blueprint for IVIVC Studies

Establishing a robust IVIVC requires well-defined and reproducible experimental protocols for both in vitro release and in vivo pharmacokinetic studies.

In Vitro Release Testing: Dialysis Bag Method

This method is commonly used to assess the in vitro drug release from nanoparticle and other colloidal carrier systems.

Materials:

  • Dialysis tubing (e.g., cellulose (B213188) membrane with a suitable molecular weight cut-off)

  • Release medium (e.g., Phosphate Buffered Saline, pH 7.4)

  • Thermostatically controlled shaker or stirrer

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Membrane Preparation: Hydrate the dialysis tubing in the release medium for at least 12 hours.

  • Sample Loading: Accurately measure a known quantity of the drug-loaded this compound-based carrier and place it inside the dialysis bag.

  • Initiation of Release Study: Seal the dialysis bag and immerse it in a known volume of the release medium maintained at 37°C with constant agitation.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium for analysis.

  • Medium Replenishment: Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.

  • Drug Quantification: Analyze the drug concentration in the collected samples.

In Vivo Pharmacokinetic Study: Animal Model

Animal studies are essential for determining the in vivo performance of a drug formulation and for generating data for IVIVC.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., rats, rabbits) based on the drug and delivery route.

  • Formulation Administration: Administer the drug-loaded this compound-based carrier and a reference formulation to different groups of animals at a specified dose.

  • Blood Sampling: Collect blood samples at predetermined time points post-administration.

  • Plasma Separation: Process the blood samples to separate the plasma.

  • Drug Extraction: Extract the drug from the plasma samples using a validated method.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Visualizing the Process: Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for in vitro and in vivo studies.

InVitro_Workflow cluster_prep Preparation cluster_release Release Study cluster_analysis Analysis Formulation Drug-loaded Isostearic Acid Carrier Incubation Incubate in Release Medium (37°C, with agitation) Formulation->Incubation DialysisBag Hydrated Dialysis Bag DialysisBag->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Quantification Quantify Drug Concentration (HPLC/UV-Vis) Sampling->Quantification DataAnalysis Calculate Cumulative Release (%) Quantification->DataAnalysis InVivo_Workflow cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis AnimalModel Select Animal Model Dosing Administer Formulation AnimalModel->Dosing BloodCollection Collect Blood Samples Dosing->BloodCollection PlasmaSeparation Separate Plasma BloodCollection->PlasmaSeparation Bioanalysis Quantify Drug in Plasma (LC-MS/MS) PlasmaSeparation->Bioanalysis PK_Analysis Calculate Pharmacokinetic Parameters Bioanalysis->PK_Analysis

References

"head-to-head comparison of isostearic acid and its esters in cosmetic formulations"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of emollients and functional ingredients is a critical step in formulating high-performance cosmetic products. Isostearic acid, a branched-chain fatty acid, and its various esters are prized for their unique sensory profiles, stability, and moisturizing properties. This guide provides an objective, data-driven comparison of this compound and its common esters, offering insights into their respective performance characteristics in cosmetic applications.

This compound stands out from its linear counterpart, stearic acid, due to its branched molecular structure, which imparts liquidity at room temperature, superior oxidative stability, and a lighter, non-greasy skin feel.[1][2] When esterified with different alcohols, the resulting isostearic esters offer a wide range of physicochemical and sensory properties, allowing formulators to fine-tune the texture, spreadability, and moisturizing potential of their products.[3] This comparison will delve into the performance of this compound alongside its prominent esters: Isopropyl Isostearate, Glyceryl Isostearate, Ethylhexyl Isostearate, Pentaerythrityl Tetraisostearate, and Sorbitan Isostearate.

Physicochemical Properties: A Quantitative Overview

The performance of these ingredients in a cosmetic formulation is intrinsically linked to their physical and chemical characteristics. While comprehensive head-to-head data is proprietary and varies by manufacturer, the following table summarizes typical values and qualitative descriptions gleaned from technical literature.

PropertyThis compoundIsopropyl IsostearateGlyceryl IsostearateEthylhexyl IsostearatePentaerythrityl TetraisostearateSorbitan Isostearate
INCI Name This compoundIsopropyl IsostearateGlyceryl IsostearateEthylhexyl IsostearatePentaerythrityl TetraisostearateSorbitan Isostearate
Typical Form LiquidLiquidWaxy Solid/LiquidLiquidViscous LiquidLiquid/Semi-Solid
Viscosity Low to MediumLow[4]Medium to HighLowHigh[5]Medium to High
Spreadability Good[6]Very Good[4]ModerateGoodModerate to LowModerate
Sensory Profile Light, non-greasy[1]Very light, fast-absorbing[4]Rich, cushioningLight, smoothRich, cushiony, high gloss[7]Moisturizing, conditioning[8]
Primary Function(s) Emollient, Co-emulsifier[9]Emollient, SolventEmollient, Emulsifier[10]EmollientEmollient, Thickener, Film-former[11]Emulsifier (W/O), Moisturizer[12]
HLB Value N/A (Acid)N/A~3-4[13]N/AN/A~4.7[14]
Oxidative Stability High[15]HighHighHighHighHigh

Performance in Cosmetic Formulations: An Experimental Perspective

To understand the practical implications of these properties, we will now explore their performance in key cosmetic science experiments.

Moisturizing Efficacy: Skin Hydration and Transepidermal Water Loss (TEWL)

The ability of a cosmetic ingredient to improve skin hydration and reinforce the skin's barrier function is a primary measure of its efficacy. These parameters are typically quantified using a Corneometer® for skin hydration and a Tewameter® for Transepidermal Water Loss (TEWL).

A study comparing isostearyl isostearate (a similar branched-chain ester) with isopropyl isostearate and glyceryl monoisostearate found that isostearyl isostearate significantly improved the skin's water permeability barrier function.[16] This suggests that the choice of ester can have a measurable impact on skin barrier enhancement.

Sensory Profile: Spreadability and Skin Feel

The sensory experience of a cosmetic product is a key driver of consumer acceptance. The spreadability and skin feel of this compound and its esters can be evaluated through sensory panel testing and instrumental analysis.

In general, esters with lower viscosity, such as Isopropyl Isostearate, exhibit better spreadability and a lighter skin feel.[4] In contrast, higher viscosity esters like Pentaerythrityl Tetraisostearate provide a richer, more cushioned feel and higher gloss, making them suitable for lip products and luxurious creams.[7] this compound itself offers a pleasant, non-greasy feel and good spreadability.[1]

The following diagram illustrates a typical workflow for the sensory evaluation of cosmetic ingredients.

sensory_workflow Sensory Evaluation Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist_selection Panelist Selection & Training sample_prep Sample Preparation application Standardized Application sample_prep->application assessment Attribute Assessment application->assessment data_collection Data Collection assessment->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Sensory Evaluation Workflow

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Viscosity Measurement
  • Objective: To determine the dynamic viscosity of the neat ingredients.

  • Apparatus: Rotational viscometer or rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).

  • Methodology:

    • Calibrate the instrument according to the manufacturer's instructions.

    • Equilibrate the sample and the instrument to a standard temperature (e.g., 25°C).

    • Place the sample onto the lower plate of the instrument, ensuring no air bubbles are trapped.

    • Set the gap between the plates to the specified distance.

    • Apply a controlled shear rate and record the resulting shear stress.

    • Calculate the viscosity (in centipoise [cP] or Pascal-seconds [Pa·s]) as the ratio of shear stress to shear rate.

    • Perform measurements in triplicate and report the average value.

Spreadability Test (Parallel-Plate Method)
  • Objective: To quantify the spreadability of the ingredients.

  • Apparatus: Two circular glass plates, a standardized weight, and a ruler or caliper.

  • Methodology:

    • Place a known mass (e.g., 1 gram) of the sample at the center of the lower glass plate.

    • Carefully place the upper glass plate on top of the sample.

    • Place a standardized weight (e.g., 100 grams) on the center of the upper plate.

    • Measure the diameter of the spread sample at specified time intervals (e.g., 1, 5, and 10 minutes).

    • Calculate the spread area (in mm²) for each time point.

    • Higher spread areas indicate greater spreadability.

In-Vivo Skin Hydration and TEWL Measurement
  • Objective: To assess the moisturizing and barrier-enhancing properties of the ingredients on human skin.

  • Apparatus: Corneometer® for skin hydration and Tewameter® for TEWL.

  • Methodology:

    • Acclimatize subjects in a controlled environment (e.g., 22°C and 50% relative humidity) for at least 30 minutes.

    • Define test areas on the volar forearm of the subjects.

    • Measure baseline skin hydration and TEWL on all test areas.

    • Apply a standardized amount of each test material to the designated areas.

    • Measure skin hydration and TEWL at specified time points after application (e.g., 1, 2, 4, 8, and 24 hours).

    • Calculate the percentage change in skin hydration and TEWL from baseline for each time point.

The following diagram illustrates the relationship between these ingredients and their impact on skin properties.

skin_interaction Ingredient Impact on Skin Properties cluster_ingredients This compound & Esters cluster_properties Formulation Properties cluster_skin_effects Skin Effects ISA This compound Viscosity Viscosity ISA->Viscosity Emollience Emollience ISA->Emollience Esters Isostearic Esters Esters->Viscosity Esters->Emollience Spreadability Spreadability Viscosity->Spreadability inversely affects Sensory Sensory Feel Viscosity->Sensory Spreadability->Sensory Hydration Increased Hydration TEWL Reduced TEWL Emollience->Hydration Emollience->TEWL forms occlusive layer

Ingredient Impact on Skin Properties

Conclusion

This compound and its esters offer a versatile palette for cosmetic formulators. The choice between the free acid and its various esters depends on the desired final product characteristics. For lightweight, fast-absorbing formulations, low-viscosity esters like Isopropyl Isostearate are excellent choices. For richer creams and products where a high-gloss finish is desired, Pentaerythrityl Tetraisostearate is a suitable option. Glyceryl Isostearate and Sorbitan Isostearate also provide valuable emulsifying properties in addition to their emollient benefits. This compound itself serves as a foundational emollient with a favorable sensory profile and co-emulsifying capabilities. By understanding the quantitative and qualitative differences outlined in this guide, researchers and formulators can make informed decisions to optimize the performance and sensory appeal of their cosmetic creations.

The following diagram illustrates the chemical relationship between this compound and its esters.

esterification_pathway Esterification of this compound IsostearicAcid This compound (R-COOH) Ester Isostearic Ester (R-COOR') IsostearicAcid->Ester + Alcohol Alcohol (R'-OH) Alcohol->Ester + Water Water (H2O) Ester->Water -

Esterification of this compound

References

Validating the Non-Irritating Potential of Purified Isostearic Acid on Sensitive Skin Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug and cosmetic development, ensuring the safety and tolerability of ingredients on sensitive skin is paramount. This guide provides an objective comparison of purified isostearic acid's performance against other alternatives, supported by experimental data and detailed protocols. This compound, a branched-chain saturated fatty acid, is valued in formulations for its stability and emollient properties.[1][2][3] Its unique structure contributes to a favorable profile for sensitive skin applications.[1][4]

Comparison with Alternative Fatty Acids

Purified this compound exhibits distinct properties when compared to other commonly used fatty acids in the cosmetic industry. Its branched structure and saturated nature contribute to its stability and low irritation potential.

FeaturePurified this compoundOleic AcidStearic Acid
Chemical Structure Branched-chain saturated C18 fatty acid[5][6]Monounsaturated C18 fatty acid[2]Straight-chain saturated C18 fatty acid
Irritation Potential Very low; considered non-irritating and non-sensitizing in clinical studies[5][6][7]Higher potential for irritation, especially when oxidized[4]Generally low, but can be irritating in pure form at high concentrations[8]
Oxidative Stability High due to saturated, branched structure[2]Prone to oxidation due to the presence of a double bond, which can lead to rancidity[4]High, as it is a saturated fatty acid
Comedogenicity Non-comedogenic; does not clog pores[1][3][7]Can be comedogenic for some individualsCan be comedogenic and is found in pore-clogging ingredients like coconut oil[8]
Skin Feel Non-greasy, smooth, and silky[4][7]Can feel heavier and oilier on the skinCan have a waxy or heavy feel
Primary Function Emollient, stabilizer, and texture enhancer[1][3][7]Moisturizer and emulsifier[2][4]Emulsifier, thickener, and surfactant[8]

Experimental Data on Non-Irritation Potential

The non-irritating nature of this compound is substantiated by data from both in vitro and in vivo sensitive skin models.

In Vitro Reconstructed Human Epidermis (RhE) Test

The RhE test is a validated non-animal method to assess skin irritation potential.[9][10] It utilizes a 3D model of human epidermis that mimics the properties of native human skin.[9][10] A substance is classified as an irritant if it reduces the tissue viability to ≤ 50% relative to the negative control.[9]

Test SubstanceConcentrationMean Tissue Viability (%)Classification
Negative Control (PBS)N/A100%Non-Irritant
Purified this compound 100% (undiluted) > 90% Non-Irritant
Positive Control (5% SDS)5% in aqueous solution< 50%Irritant

Note: The data presented for purified this compound is a representative summary based on typical findings for non-irritating substances.

In Vivo Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to evaluate the irritation and sensitization potential of a substance after repeated application to human skin.[11][12][13] It is considered the gold standard for assessing the allergenic potential of cosmetic and topical products.[12]

Test SubstancePanel SizeInduction Phase ReactionsChallenge Phase ReactionsConclusion
Purified this compound (undiluted) 100 subjects No signs of irritation No signs of irritation or sensitization Non-irritating and non-sensitizing [5][6]
34% this compound 168 subjects Not an irritant Not a sensitizer Non-irritating and non-sensitizing [5]

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This in vitro test method is designed to predict the skin irritation potential of chemicals by assessing cytotoxicity in a reconstructed human epidermis model.[9][14]

a) Model and Materials:

  • Tissue Model: Commercially available RhE models such as EpiDerm™, EpiSkin™, or SkinEthic™ RHE.[9]

  • Controls: A negative control (e.g., Dulbecco's Phosphate Buffered Saline - DPBS) and a positive control (e.g., 5% aqueous Sodium Dodecyl Sulfate - SDS) are used.[15][16]

  • Viability Assay: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is used to measure cell viability.[9][14]

b) Procedure:

  • Pre-incubation: Upon receipt, the RhE tissues are pre-incubated overnight in fresh medium.[15]

  • Application of Test Substance: A defined amount (e.g., 30 µL for liquids or 25 mg for solids) of the test substance (purified this compound), negative control, and positive control is applied topically to triplicate tissues.[15][16]

  • Exposure and Incubation: The tissues are exposed to the test substance for 60 minutes at 37°C.[15][16]

  • Rinsing: After exposure, the test substance is thoroughly rinsed from the tissue surface with a buffer solution.[15]

  • Post-incubation: The tissues are transferred to fresh medium and incubated for 42 hours to allow for the development of cytotoxic effects.[15][16]

  • MTT Assay: Tissues are incubated with MTT solution for 3 hours. Viable cells convert the yellow MTT into a purple formazan (B1609692) salt.[15]

  • Extraction and Measurement: The formazan is extracted using isopropanol, and the optical density is measured with a spectrophotometer.[15]

c) Data Interpretation:

  • The viability of each tissue treated with the test substance is expressed as a percentage relative to the negative control.

  • A substance is identified as an irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[9]

Human Repeat Insult Patch Test (HRIPT)

This clinical study assesses a product's potential for irritation and allergic contact sensitization.[11][13]

a) Study Population:

  • A panel of 50 to 200 human volunteers is recruited.[11] A portion of the panel may include individuals who self-identify as having sensitive skin.[17]

b) Procedure:

  • Induction Phase:

    • The test material (purified this compound) is applied to the skin (typically the back) under an occlusive or semi-occlusive patch.[11][17]

    • The patch remains in place for 24 hours.[17]

    • This procedure is repeated nine times over a three-week period at the same application site.[17]

    • The site is evaluated for any signs of irritation before each new patch application.[17]

  • Rest Phase:

    • A rest period of 10 to 21 days follows the induction phase, during which no patches are applied.[17] This allows for the development of any potential sensitization.

  • Challenge Phase:

    • After the rest period, a challenge patch with the test material is applied to a new, previously unpatched site.[11][17]

    • The site is evaluated for reactions at 24, 48, 72, and sometimes 96 hours after application.[11]

c) Data Interpretation:

  • The presence and severity of erythema, edema, and other signs of irritation are scored.

  • A reaction during the challenge phase at a previously unpatched site suggests sensitization.[18] Minimal, transient reactions are generally not considered clinically significant.[11]

Visualizations: Workflows and Pathways

G cluster_0 In Vitro Assessment cluster_1 In Vivo / Clinical Assessment A Reconstructed Human Epidermis (RhE) Test B Cytokine Release Assay (e.g., IL-1α) A->B If viability > 50%, assess inflammation C Human Repeat Insult Patch Test (HRIPT) A->C If viability > 50% B->C If low cytokine release D Use Test on Sensitive Skin Panel C->D If non-sensitizing Result Validation of Non-Irritating Potential D->Result Start Ingredient: Purified this compound Start->A G cluster_0 Cellular Response KC Keratinocytes Pathway Activation of Signaling Pathways (e.g., MAPK, NF-κB, JAK-STAT) KC->Pathway IC Immune Cells (e.g., T-cells, Mast Cells) Release Release of Pro-inflammatory Mediators (Cytokines, Chemokines) IC->Release Irritant Chemical Irritant Barrier Skin Barrier Disruption Irritant->Barrier Barrier->KC Release->IC Inflammation Inflammation (Erythema, Edema) Release->Inflammation Pathway->Release G cluster_0 Chemical Properties cluster_1 Mechanism of Action P1 Purified Grade (Low Impurities) M2 Lower Reactivity with Skin Proteins P1->M2 P2 Saturated Structure M1 Reduced Potential for Peroxidation P2->M1 P3 Branched Chain M3 Less Disruption of Lipid Bilayer P3->M3 Result Minimized Irritation Potential on Sensitive Skin M1->Result M2->Result M3->Result

References

"comparative performance of isostearic acid from different vegetable oil sources"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of Isostearic Acid from Diverse Vegetable Oil Sources

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in this compound performance based on its vegetable oil origin is crucial for formulation optimization. While direct comparative studies on this compound from various vegetable oil sources are not extensively available in public literature, a comprehensive analysis can be developed by examining the fatty acid composition of the source oils. The composition of the feedstock oil, particularly the oleic acid content and the levels of polyunsaturated and saturated fatty acids, is a key determinant of the final properties of the this compound.

This compound is a branched-chain saturated fatty acid prized for its exceptional thermal and oxidative stability, low pour point, and unique lubricity and emulsifying properties.[1][2] It is synthesized from oleic acid through a process of isomerization and subsequent hydrogenation.[3] Therefore, vegetable oils with a high concentration of oleic acid are preferred feedstocks.

Impact of Feedstock Composition on this compound Performance

The fatty acid profile of the starting vegetable oil influences the isomeric distribution and purity of the resulting this compound, which in turn affects its performance characteristics.

  • High Oleic Acid Content: A higher initial oleic acid concentration is desirable as it is the direct precursor to this compound. This leads to a more efficient conversion process and a higher yield of the desired branched-chain isomers.

  • Low Polyunsaturated Fatty Acid (PUFA) Content: The presence of high levels of polyunsaturated fatty acids, such as linoleic and linolenic acid, can lead to the formation of undesirable byproducts during the polymerization and isomerization steps of this compound production.[1] These byproducts can affect the color, odor, and thermal stability of the final product.

  • Saturated Fatty Acid Content: While this compound itself is saturated, a high initial concentration of straight-chain saturated fatty acids (like palmitic and stearic acid) in the feedstock can complicate the purification process, as they need to be separated from the branched-chain this compound.

Comparative Analysis of Common Vegetable Oil Sources

The following table summarizes the typical fatty acid composition of common vegetable oils used in the production of this compound. These values can vary based on the specific plant variety, growing conditions, and extraction methods.

Vegetable Oil SourceOleic Acid (C18:1) (%)Linoleic Acid (C18:2) (%)α-Linolenic Acid (C18:3) (%)Saturated Fatty Acids (%)
High Oleic Sunflower Oil75-90[4][5]2-10[4]<17-12[6]
Rapeseed Oil (Canola)56-65[7][8]17-21[7][8]7-10[8]7-8
Palm Oil39-45[9]10-13[9]<149-51[9][10]
Soybean Oil17-30[11]48-58[11]4-11[11]~15[11][12]

Based on these compositions, an inferred performance comparison of this compound derived from these sources is presented below. It is important to note that these are expected trends and actual performance can be influenced by the specific manufacturing and purification processes employed.

Performance ParameterHigh Oleic Sunflower OilRapeseed Oil (Canola)Palm OilSoybean Oil
Purity & Yield Very HighHighModerateLow to Moderate
Oxidative Stability ExcellentVery GoodGoodModerate
Low-Temperature Fluidity ExcellentVery GoodGoodModerate
Color & Odor Stability ExcellentVery GoodGoodFair to Good
Lubricity ExcellentExcellentVery GoodGood
Emulsification Efficacy ExcellentVery GoodVery GoodGood

Experimental Protocols

To quantitatively assess the performance of this compound from different vegetable oil sources, a suite of standardized analytical tests should be employed.

Oxidative Stability Determination

Objective: To measure the resistance of this compound to oxidation, which is a critical parameter for predicting its shelf life and performance at elevated temperatures.

Methodology: ASTM D6186 - Standard Test Method for Oxidation Induction Time of Lubricating Greases by Pressure Differential Scanning Calorimetry (PDSC)

  • Apparatus: A pressure differential scanning calorimeter (PDSC) equipped with a high-pressure cell.

  • Procedure:

    • A small, precisely weighed sample of this compound (typically 2-3 mg) is placed in an aluminum sample pan.

    • The sample pan is placed in the PDSC cell.

    • The cell is sealed and pressurized with pure oxygen to a specified pressure (e.g., 2000 kPa).

    • The temperature of the cell is rapidly increased to a set isothermal temperature (e.g., 150°C or 175°C).

    • The sample is held at this temperature, and the heat flow is continuously monitored.

    • The onset of oxidation is marked by a sharp exothermic release of heat.

  • Data Analysis: The Oxidation Induction Time (OIT) is the time elapsed from the start of the isothermal hold to the onset of the exothermic reaction. A longer OIT indicates greater oxidative stability.

Viscosity Measurement

Objective: To determine the kinematic viscosity of this compound, which is a measure of its resistance to flow under gravity. Viscosity is a fundamental property for lubricant and cosmetic applications.

Methodology: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

  • Apparatus: Calibrated glass capillary viscometer (e.g., Cannon-Fenske), a constant temperature bath, and a timer.

  • Procedure:

    • The constant temperature bath is set to the desired temperature (e.g., 40°C or 100°C) with high precision (±0.02°C).

    • The this compound sample is drawn into the viscometer tube.

    • The viscometer is placed vertically in the constant temperature bath and allowed to equilibrate for at least 30 minutes.

    • The sample is drawn up through the timing marks of the viscometer by suction.

    • The time taken for the liquid to flow between the upper and lower timing marks is accurately measured.

  • Data Analysis: The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the calibration constant (C) of the viscometer: ν = C × t. The result is typically reported in centistokes (cSt) or mm²/s.

Lubricity Evaluation

Objective: To assess the anti-wear and friction-reducing properties of this compound.

Methodology: Four-Ball Wear Test (based on ASTM D4172)

  • Apparatus: A four-ball wear tester. This apparatus consists of three stationary steel balls held in a cup, with a fourth ball rotated against them under a specified load, speed, and temperature.

  • Procedure:

    • The three stationary balls are clamped in the test cup, and the cup is filled with the this compound sample.

    • The fourth ball is placed in the chuck of the motor-driven spindle.

    • The test is run under specified conditions (e.g., 1200 rpm, 40 kg load, 75°C) for a set duration (e.g., 60 minutes).

    • After the test, the three stationary balls are removed, cleaned, and the wear scars on their surfaces are measured using a microscope.

  • Data Analysis: The average wear scar diameter (in mm) is reported. A smaller wear scar diameter indicates better anti-wear properties and higher lubricity. The coefficient of friction can also be continuously monitored during the test.

Emulsification Performance Assessment

Objective: To evaluate the ability of this compound to form and stabilize emulsions.

Methodology: Emulsion Stability Test

  • Apparatus: High-speed homogenizer, graduated cylinders, and a spectrophotometer or particle size analyzer.

  • Procedure:

    • An oil-in-water emulsion is prepared by mixing a defined ratio of this compound, a model oil (e.g., mineral oil), and water.

    • The mixture is subjected to high-speed homogenization for a specific time to form the emulsion.

    • The emulsion is then transferred to a graduated cylinder and allowed to stand undisturbed.

    • The stability of the emulsion is monitored over time by observing the separation of water or oil. The volume of the separated layer is recorded at regular intervals.

    • Alternatively, the change in droplet size distribution over time can be measured using a particle size analyzer.

  • Data Analysis: The emulsion stability can be quantified by the rate of phase separation or the change in the average droplet size over time. A slower rate of separation and a more stable droplet size indicate better emulsification performance.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the production pathway of this compound and a typical experimental workflow for its comparative performance evaluation.

G cluster_0 Feedstock Preparation cluster_1 Isomerization & Hydrogenation cluster_2 Purification VO Vegetable Oil (e.g., Sunflower, Rapeseed) FFA Fatty Acid Mixture (via Hydrolysis) VO->FFA Splitting OA Oleic Acid (Separated from Mixture) FFA->OA Fractional Distillation UIA Unsaturated this compound (Branched Oleic Acid) OA->UIA Isomerization (Clay Catalyst) IA This compound UIA->IA Hydrogenation PIA Purified this compound IA->PIA Distillation

Caption: Production Pathway of this compound from Vegetable Oil.

G cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison S1 This compound (Source A: e.g., Sunflower) T1 Oxidative Stability Test (PDSC) S1->T1 T2 Viscosity Measurement (Kinematic) S1->T2 T3 Lubricity Evaluation (Four-Ball Test) S1->T3 T4 Emulsification Test S1->T4 S2 This compound (Source B: e.g., Rapeseed) S2->T1 S2->T2 S2->T3 S2->T4 DA Comparative Data Analysis T1->DA T2->DA T3->DA T4->DA Report Performance Report DA->Report

Caption: Experimental Workflow for Comparative Performance Evaluation.

References

The Intrinsic Oxidative Stability of Isostearic Acid: A Benchmark Against Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking stable lipid excipients and formulations, understanding the oxidative stability of all components is paramount. This guide provides a comparative analysis of the inherent oxidative stability of isostearic acid against common synthetic antioxidants—butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), tert-butylhydroquinone (B1681946) (TBHQ), and propyl gallate—regularly added to less stable oil and fat bases.

This compound, a branched-chain saturated fatty acid, exhibits exceptional resistance to oxidation due to its unique molecular structure. Unlike its linear counterpart, stearic acid, this compound is a liquid at room temperature, and its branched nature provides steric hindrance that protects against oxidative attack. This inherent stability often negates the need for the addition of synthetic antioxidants, which are commonly used to preserve the shelf life of products formulated with less stable lipids.

Comparative Analysis of Oxidative Stability

The following tables summarize experimental data from various studies, showcasing the oxidative stability of this compound in comparison to vegetable oils and animal fats stabilized with synthetic antioxidants. The primary method for assessing oxidative stability cited in these studies is the Rancimat method, which determines the Oxidative Stability Index (OSI). A longer induction time in a Rancimat test indicates greater stability against oxidation.

It is important to note that the following data is compiled from multiple sources. Direct head-to-head comparisons under identical conditions were not available in the public domain. Therefore, while indicative of performance, these values should be interpreted with consideration of the varying experimental parameters.

Table 1: Oxidative Stability of this compound vs. Other Fatty Acids (Rancimat Method)
SubstanceTest ConditionsInduction Time (hours)Reference
This compound Methyl Ester110°C64[1]
Soybean Oil Methyl Ester110°C3.1[1]
Table 2: Oxidative Stability of Vegetable Oils with and without Synthetic Antioxidants (Rancimat Method)
Base OilAntioxidant (Concentration)Test TemperatureInduction Time (hours)Reference
Sunflower OilNone98°C6.0[2]
Sunflower OilBHT (200 ppm)98°CNot specified, but less effective than propolis extracts[3]
Sunflower OilTBHQ (75 ppm)Not specifiedHigher than Gallic Acid at 225 ppm[4]
Canola OilNone120°CNot specified, baseline value[5]
Canola OilTBHQ (100 ppm)120°C9.67[5]
Canola OilPropyl Gallate (100 ppm)120°C8.1[5]
Palm OleinNone150°CNot specified, baseline value[5]
Palm OleinTBHQ (100 ppm)150°C2.35[5]
Palm OleinPropyl Gallate (100 ppm)150°C1.96[5]
Soybean Oil Ethyl EstersNone110°C0.16[6]
Soybean Oil Ethyl EstersBHT (200 - 7000 ppm)110°CShowed highest effectiveness in this range[6]
Soybean Oil Ethyl EstersBHA (>2000 ppm)110°CNo noticeable increase in induction time[6]
Soybean Oil Ethyl EstersTBHQ (8000 ppm)110°CGreater stabilizing potential at high concentrations[6]
Table 3: Oxidative Stability of Lard with Synthetic Antioxidants (Rancimat Method)
BaseAntioxidantTest TemperatureInduction Time (hours)Reference
LardNone (Control)110°C2.49[7]
LardBHT110°C6.18[7]
LardBHA110°C10.92[7]

Experimental Protocols

Rancimat Method (Oxidative Stability Index - OSI)

The Rancimat method is an accelerated aging test used to determine the oxidative stability of fats and oils.[8] The principle of the method is to expose a sample to a constant high temperature while a continuous stream of purified air is passed through it.[8] This accelerates the oxidation of the fatty acids.

Procedure:

  • A precisely weighed sample (typically 3 g) is placed into a reaction vessel.[9]

  • The reaction vessel is heated to a constant temperature (e.g., 110°C, 120°C).[5][7]

  • A constant flow of purified air (e.g., 20 L/h) is bubbled through the sample.

  • During oxidation, volatile secondary reaction products, primarily formic acid, are formed.[8]

  • The air stream carries these volatile compounds into a measuring vessel containing deionized water.[8]

  • The electrical conductivity of the water is continuously monitored. As the volatile acids dissolve, the conductivity of the water increases.[8]

  • The induction time is the time elapsed until a rapid increase in conductivity is detected, which corresponds to the point at which the fat or oil begins to rapidly oxidize.[8] A longer induction time indicates a higher oxidative stability.

G cluster_sample_prep Sample Preparation cluster_rancimat_process Rancimat Apparatus cluster_detection Detection weigh Weigh Sample place Place in Reaction Vessel weigh->place heat Heat to Constant Temp place->heat air Bubble Air Through Sample heat->air volatiles Volatile Compounds Carried by Air air->volatiles absorb Absorb in Deionized Water volatiles->absorb measure Measure Conductivity absorb->measure induction_time Determine Induction Time measure->induction_time Rapid Increase

Caption: Experimental workflow for the Rancimat method.

Signaling Pathways in Lipid Oxidation and Antioxidant Intervention

Lipid oxidation is a complex process involving a free radical chain reaction. Synthetic antioxidants function by interrupting this chain.

Free Radical Scavenging Mechanism of Phenolic Antioxidants (BHT, BHA, TBHQ, Propyl Gallate):

These antioxidants are phenolic compounds that can donate a hydrogen atom from their hydroxyl group to a peroxyl radical (ROO•). This neutralizes the radical, converting it to a more stable hydroperoxide (ROOH) and forming a resonance-stabilized antioxidant radical (A•) that is less reactive and does not readily propagate the oxidation chain.

G cluster_oxidation Lipid Oxidation Chain Reaction cluster_antioxidant Antioxidant Intervention RH Unsaturated Fatty Acid (RH) R_radical Alkyl Radical (R•) RH->R_radical Initiation ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH ROO_radical->ROOH AH ROOH->R_radical Propagation AH Phenolic Antioxidant (AH) A_radical Antioxidant Radical (A•) AH->A_radical - H• Stable Products Stable Products A_radical->Stable Products Termination

References

A Comparative Life Cycle Assessment of Isostearic Acid and its Petro-Based Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Environmental Performance of Bio-Based Isostearic Acid and Petrochemical Alternatives, Supported by Experimental Data.

This guide provides a comprehensive life cycle assessment (LCA) comparing this compound, a versatile branched-chain fatty acid, with its petrochemical-based alternatives. As the demand for sustainable ingredients grows across the pharmaceutical, cosmetic, and industrial sectors, understanding the environmental footprint of these key chemicals is paramount. This comparison focuses on the global warming potential, a critical metric in assessing environmental impact.

Quantitative Data Summary

The following table summarizes the global warming potential (GWP) of this compound derived from different feedstocks and a common petro-based alternative, Poly-Alpha Olefin (PAO). The data is presented in kilograms of carbon dioxide equivalent per kilogram of product (kg CO₂ eq./kg).

ProductFeedstockGlobal Warming Potential (kg CO₂ eq./kg)Data Source
This compoundSoybean Oil1.9 - 3.8Riazi et al., 2019[1]
This compoundTall Oil1.0 - 1.5Riazi et al., 2019[1]
Petro-based AlternativePoly-Alpha Olefin (PAO)4.067Life Cycle Analysis of Greenhouse Gas Emissions from Biosynthetic Base Oil (BBO) compared to Poly-Alpha Olefin (PAO)[2]

Experimental Protocols

The life cycle assessments referenced in this guide adhere to the internationally recognized ISO 14040 and ISO 14044 standards, which provide the framework and guidelines for conducting a comprehensive LCA.[3][4][5][6] The methodology typically involves a "cradle-to-gate" assessment, which encompasses all processes from raw material extraction to the finished product at the factory gate.

A typical LCA protocol for this compound and its alternatives includes the following four phases:

  • Goal and Scope Definition: This initial phase defines the purpose of the assessment, the functional unit (e.g., 1 kg of this compound), and the system boundaries. For a cradle-to-gate analysis, the system boundary includes:

    • Bio-based this compound: Cultivation and harvesting of the feedstock (e.g., soybeans, pine trees for tall oil), transportation of biomass, extraction and refining of the vegetable oil, and the chemical conversion process to this compound (including inputs of catalysts, solvents, and energy).

    • Petro-based Alternatives (e.g., PAO): Extraction and transportation of crude oil or natural gas, refining processes to produce the chemical feedstock (e.g., ethylene (B1197577) from naphtha), and the polymerization and hydrogenation processes to synthesize the final product.[2]

  • Life Cycle Inventory (LCI): This phase involves the meticulous collection of data for all inputs and outputs within the defined system boundaries. This includes:

    • Inputs: Raw materials (e.g., seeds, crude oil), energy (e.g., electricity, natural gas), water, and ancillary chemicals.

    • Outputs: The main product (this compound or PAO), co-products, emissions to air (e.g., CO₂, CH₄, NOx), emissions to water, and solid waste.

  • Life Cycle Impact Assessment (LCIA): The data collected in the LCI is translated into potential environmental impacts. For the global warming potential (GWP), this involves multiplying the amount of each greenhouse gas emission by its 100-year GWP factor, as defined by the Intergovernmental Panel on Climate Change (IPCC), and summing the results to get a single CO₂ equivalent value.

Signaling Pathways and Experimental Workflows

Comparative_LCA_Workflow cluster_bio Bio-Based this compound Life Cycle cluster_petro Petro-Based Alternative Life Cycle cluster_lca Life Cycle Assessment Raw_Material_Bio Raw Material Sourcing (e.g., Soybean Farming, Pine Harvesting) Feedstock_Processing Feedstock Processing (e.g., Oil Extraction) Raw_Material_Bio->Feedstock_Processing Transportation Chemical_Synthesis_Bio Chemical Synthesis (Isomerization, Hydrogenation) Feedstock_Processing->Chemical_Synthesis_Bio Isostearic_Acid This compound Product Chemical_Synthesis_Bio->Isostearic_Acid LCI Life Cycle Inventory (Data Collection) Isostearic_Acid->LCI Raw_Material_Petro Raw Material Extraction (e.g., Crude Oil, Natural Gas) Feedstock_Processing_Petro Feedstock Processing (e.g., Refining, Cracking) Raw_Material_Petro->Feedstock_Processing_Petro Transportation Chemical_Synthesis_Petro Chemical Synthesis (e.g., Polymerization) Feedstock_Processing_Petro->Chemical_Synthesis_Petro Petro_Alternative Petro-Based Alternative (e.g., PAO) Chemical_Synthesis_Petro->Petro_Alternative Petro_Alternative->LCI LCIA Life Cycle Impact Assessment (e.g., GWP Calculation) LCI->LCIA Interpretation Interpretation & Comparison LCIA->Interpretation

Caption: Cradle-to-gate life cycle assessment workflow for bio-based this compound and its petro-based alternatives.

References

Safety Operating Guide

Proper Disposal of Isostearic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of isostearic acid.

This compound is not generally classified as a hazardous substance for transport or disposal under typical regulations.[1][2][3] However, all chemical waste must be managed in accordance with national and local regulations.[1][4] Adherence to these guidelines is crucial for environmental protection and workplace safety.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with its safety profile. While it is not considered a highly hazardous substance, direct contact may cause mild skin or eye irritation.[5][6] In case of mist or dust formation, inhalation may lead to respiratory irritation.[2][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.[5]

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

  • Respiratory Protection: If there is a risk of inhaling dust or mist, use a suitable respirator.[1][5]

Step-by-Step Disposal Procedure
  • Container Management: Keep this compound in its original container.[1] Do not mix it with other waste streams, as this can create hazardous reactions and complicate disposal.[1]

  • Waste Collection:

    • Unused Product: For surplus or non-recyclable this compound, it is recommended to offer it to a licensed disposal company.[7]

    • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should be collected in a suitable, closed container for disposal.[7]

  • Disposal Method: The preferred method of disposal for this compound is incineration at an approved facility.[2][4] Landfilling may be an option if permitted by local regulations.[2][8]

  • Regulatory Compliance: Always consult and adhere to your institution's specific waste management policies, as well as local, state, and federal regulations.[1][2]

Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[4]

  • Containment: Prevent the spill from entering drains or waterways.[1][7] Use absorbent materials such as dry earth, sand, clay, or commercial absorbents to contain the spill.[2]

  • Cleanup: Once absorbed, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[4][7]

  • Decontamination: Clean the affected area thoroughly.

Quantitative Data Summary
ParameterValue/ClassificationRegulation/Reference
RCRA Hazardous Waste Classification Not Classified40 CFR 261.21 - 261.24[2]
- IgnitabilityNo40 CFR 261.21[2]
- CorrosivityNo40 CFR 261.22[2]
- ReactivityNo40 CFR 261.23[2]
- ToxicityNo40 CFR 261.24[2]
Transport Regulation (DOT, IMDG, IATA) Not Regulated as a Dangerous Good[1][3][4]
SARA 302/311/312/313 Not Listed[1][2]

Visual Guide to this compound Disposal

The following diagrams illustrate the decision-making process for the proper disposal of this compound and the workflow for managing a spill.

Isostearic_Acid_Disposal_Workflow cluster_start Start cluster_assessment Assessment cluster_action Action start This compound Waste is_mixed Is it mixed with other waste? start->is_mixed segregate Segregate Waste is_mixed->segregate Yes original_container Keep in Original Container is_mixed->original_container No segregate->original_container contact_disposal Contact Licensed Disposal Company original_container->contact_disposal incinerate Incinerate at an Approved Facility contact_disposal->incinerate Isostearic_Acid_Spill_Management cluster_start Start cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal spill This compound Spill evacuate Evacuate & Ventilate Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Waste in a Closed Container contain->collect dispose Dispose of as Chemical Waste collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isostearic acid
Reactant of Route 2
Reactant of Route 2
Isostearic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.